molecular formula C22H17ClN6O2S B15550463 Anticancer agent 240

Anticancer agent 240

Katalognummer: B15550463
Molekulargewicht: 464.9 g/mol
InChI-Schlüssel: FMABZMLEOHDPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticancer agent 240 is a useful research compound. Its molecular formula is C22H17ClN6O2S and its molecular weight is 464.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H17ClN6O2S

Molekulargewicht

464.9 g/mol

IUPAC-Name

N-[[1-(7-chloroquinolin-4-yl)triazol-4-yl]methyl]-N-methylquinoline-8-sulfonamide

InChI

InChI=1S/C22H17ClN6O2S/c1-28(32(30,31)21-6-2-4-15-5-3-10-25-22(15)21)13-17-14-29(27-26-17)20-9-11-24-19-12-16(23)7-8-18(19)20/h2-12,14H,13H2,1H3

InChI-Schlüssel

FMABZMLEOHDPLG-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Anticancer Agent 240 (Compound 9b): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel 8-quinolinesulfonamide derivative, designated as Anticancer Agent 240 (compound 9b), has been identified as a potent cytotoxic agent against several human cancer cell lines. This technical guide provides an in-depth overview of its discovery, synthesis, and initial biological evaluation, tailored for researchers, scientists, and professionals in drug development. The compound emerges from a series of quinolinesulfonamide-triazole hybrids designed through a combination of molecular modeling techniques, including machine learning, molecular docking, and molecular dynamics.

Discovery and Design Rationale

This compound (compound 9b) was developed as part of a research initiative to create novel hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with antiproliferative properties.[1][2] The design strategy leveraged in silico methods to predict the potential of these hybrid molecules as inhibitors of Rho-associated protein kinase (ROCK1), a target implicated in cancer progression.[1] Computational screening and pharmacokinetic parameter calculations identified compound 9b as a promising candidate with a favorable predicted biological activity and drug-likeness profile.[1]

Quantitative Biological Activity

Subsequent in vitro testing confirmed the potent anticancer activity of compound 9b. The half-maximal inhibitory concentration (IC50) values were determined against a panel of human cancer cell lines, demonstrating significant cytotoxicity, particularly against colon adenocarcinoma, glioblastoma, and non-small cell lung cancer.

Cell LineCancer TypeIC50 (µM)
Caco-2Colon Adenocarcinoma0.26
SNB-19Glioblastoma0.38
A-549Non-Small Cell Lung Cancer0.40
SKOV-3Ovarian Cancer4.16
Table 1: In vitro cytotoxicity of this compound (compound 9b) against various human cancer cell lines.

Notably, further studies indicated a lack of cytotoxicity of this derivative towards normal cells, suggesting a potential therapeutic window.[1]

Experimental Protocols

General Synthesis of Quinolinesulfonamide-Triazole Hybrids

The synthesis of this compound (compound 9b) and its analogs was achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This "click chemistry" approach provides an efficient and reliable method for coupling the quinolinesulfonamide and triazole moieties.

Workflow for the Synthesis of Compound 9b:

cluster_start Starting Materials cluster_synthesis Synthetic Steps 8-Quinolinesulfonyl_chloride 8-Quinolinesulfonyl chloride Intermediate_A N-methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide 8-Quinolinesulfonyl_chloride->Intermediate_A Reaction with N-methylprop-2-yn-1-amine N-methylprop-2-yn-1-amine N-methylprop-2-yn-1-amine 4-Azido-7-chloroquinoline 4-Azido-7-chloroquinoline Compound_9b This compound (Compound 9b) 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide 4-Azido-7-chloroquinoline->Compound_9b Intermediate_A->Compound_9b CuAAC Reaction with 4-Azido-7-chloroquinoline

Caption: Synthetic pathway for this compound (compound 9b).

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of compound 9b was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay:

Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add varying concentrations of Compound 9b Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Proposed Mechanism of Action

Molecular docking and dynamics studies suggest that this compound (compound 9b) may exert its anticancer effects through the inhibition of Rho-associated protein kinase (ROCK1).[1] The quinolinesulfonamide and triazole components of the hybrid molecule are predicted to form key interactions within the ATP-binding pocket of the kinase.

Signaling Pathway Context:

Compound_9b This compound (Compound 9b) ROCK1 ROCK1 Compound_9b->ROCK1 Inhibition Downstream_Effectors Downstream Effectors (e.g., LIMK, MLC) ROCK1->Downstream_Effectors Phosphorylation Cytoskeletal_Changes Cytoskeletal Changes Downstream_Effectors->Cytoskeletal_Changes Cell_Proliferation_Migration Cell Proliferation & Migration Cytoskeletal_Changes->Cell_Proliferation_Migration

Caption: Proposed inhibitory action of Compound 9b on the ROCK1 signaling pathway.

Conclusion and Future Directions

This compound (compound 9b) represents a promising new scaffold for the development of targeted cancer therapeutics. The rational design, efficient synthesis, and potent in vitro activity highlight the potential of quinolinesulfonamide-triazole hybrids as a valuable class of anticancer agents. Further preclinical studies, including in vivo efficacy and detailed toxicological profiling, are warranted to fully elucidate the therapeutic potential of this compound. The introduction of a second quinolinyl fragment is suggested as a potential avenue for further increasing the cytotoxic potency of this class of inhibitors.[2]

References

An In-depth Technical Guide on the Core Mechanism of Action of RTX-240 Engineered Red Blood Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTX-240 is an allogeneic, off-the-shelf cellular therapy developed by Rubius Therapeutics, representing a novel class of medicines known as Red Cell Therapeutics™.[1][2][3] This investigational therapy involves the genetic engineering of red blood cells to express immunostimulatory molecules on their surface, thereby designed to activate and expand the patient's own immune cells to combat cancer.[2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of RTX-240, including details of its molecular design, the signaling pathways it modulates, and a summary of the preclinical and clinical findings that elucidate its function.

Core Mechanism of Action: Dual Stimulation of Innate and Adaptive Immunity

RTX-240 is engineered to simultaneously present two key immunostimulatory molecules on its surface: 4-1BB ligand (4-1BBL) and a fusion of Interleukin-15 (IL-15) with the IL-15 receptor alpha chain (IL-15TP).[1][5][6] This dual presentation is designed to mimic the natural process of immune activation, leading to a broad and potent anti-tumor response.[2][7] The core of RTX-240's mechanism of action lies in its ability to potently and simultaneously stimulate the 4-1BB and IL-15 signaling pathways in immune effector cells, primarily Natural Killer (NK) cells and T cells.[6]

The engineered red blood cells are designed to have a restricted biodistribution, primarily remaining within the vasculature, which is intended to mitigate off-tumor toxicities often associated with systemic administration of potent immune agonists.[5][6]

Signaling Pathways Activated by RTX-240

The binding of 4-1BBL and IL-15TP on the surface of RTX-240 to their respective receptors on NK and T cells initiates a cascade of intracellular signaling events.

4-1BB Signaling Pathway:

The interaction of 4-1BBL on RTX-240 with the 4-1BB receptor (also known as CD137) on activated T cells and NK cells triggers a signaling cascade mediated by Tumor Necrosis Factor Receptor-Associated Factors (TRAFs). This leads to the activation of downstream pathways including NF-κB and MAPK, promoting cell survival, proliferation, and enhanced effector functions.

4-1BB Signaling Pathway cluster_RTX240 RTX-240 cluster_ImmuneCell NK Cell / T Cell RTX-240 RTX-240 4-1BBL 4-1BBL 4-1BB_Receptor 4-1BB Receptor 4-1BBL->4-1BB_Receptor Binding TRAF1_TRAF2 TRAF1 / TRAF2 4-1BB_Receptor->TRAF1_TRAF2 NF_kB_Pathway NF-κB Pathway TRAF1_TRAF2->NF_kB_Pathway MAPK_Pathway MAPK Pathway TRAF1_TRAF2->MAPK_Pathway Cellular_Response Cell Survival Cell Proliferation Effector Function NF_kB_Pathway->Cellular_Response MAPK_Pathway->Cellular_Response

4-1BB signaling cascade initiated by RTX-240.

IL-15 Signaling Pathway:

The IL-15TP component of RTX-240 engages the IL-15 receptor complex (IL-2/IL-15Rβ and the common gamma chain, γc) on NK and T cells. This interaction activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, primarily through JAK1/3 and STAT3/5, as well as the PI3K/Akt/mTOR pathway. These pathways are crucial for the proliferation, survival, and activation of NK cells and memory T cells.

IL-15 Signaling Pathway cluster_RTX240 RTX-240 cluster_ImmuneCell NK Cell / T Cell RTX-240 RTX-240 IL-15TP IL-15TP IL-15_Receptor IL-15 Receptor (βγc) IL-15TP->IL-15_Receptor Binding JAK_STAT_Pathway JAK/STAT Pathway (JAK1/3, STAT3/5) IL-15_Receptor->JAK_STAT_Pathway PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway IL-15_Receptor->PI3K_Akt_mTOR_Pathway Cellular_Response Cell Proliferation Cell Survival Activation JAK_STAT_Pathway->Cellular_Response PI3K_Akt_mTOR_Pathway->Cellular_Response

IL-15 signaling cascade initiated by RTX-240.

Preclinical Evidence

A series of in vitro and in vivo preclinical studies have provided evidence for the mechanism of action and anti-tumor activity of RTX-240.

In Vitro Studies

In vitro assays using human peripheral blood mononuclear cells (PBMCs) or isolated NK cells demonstrated that treatment with RTX-240 led to a dose-dependent increase in the activation, proliferation, and functionality of NK cells and T cells.[5]

Key Findings from In Vitro Studies:

ParameterObservationFold Change vs. Control
NK Cell CountIncreased150-fold
NKp44 ExpressionIncreased4.6-fold
TRAIL ExpressionIncreased6-fold
NK Cell Cytotoxicity (vs. K562 targets)Enhanced1.3 to 2.8-fold
NK Cell Activation (CD69)Increased3.1-fold
NK Cell Degranulation (CD107a)Increased1.9-fold
ADCC (with anti-CD20 vs. Raji cells)Enhanced1.4-fold
Memory CD8+ T Cell NumberIncreased4-fold
Memory CD8+ T Cell ProliferationIncreased10-fold

Note: Data is compiled from preclinical studies and represents the magnitude of effect observed under specific experimental conditions.[5][8]

In Vivo Studies

In vivo studies were conducted using a murine surrogate of RTX-240, termed mRBC-240, in immunocompetent mouse models of cancer. These studies demonstrated the anti-tumor efficacy of the therapeutic concept.

Key Findings from In Vivo Studies:

Animal ModelKey Observations
B16F10 Melanoma Lung Metastasis Model- Significant inhibition of tumor growth.[6] - Increased infiltration of NK cells into the lungs.[6] - Increased frequency of terminally differentiated, highly cytotoxic NK cells in the tumor.[5]
CT26 Colon Carcinoma Model- Significant inhibition of tumor growth.[6] - Increased infiltration of proliferating and cytotoxic CD8+ T cells into the tumor.[6]

Clinical Development and Pharmacodynamic Effects

RTX-240 has been evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors.[1] The clinical data provided initial proof-of-concept for the RED PLATFORM® by demonstrating that engineered red blood cells can stimulate an anti-tumor immune response in patients.[9]

Pharmacodynamic Effects in Patients

Peripheral blood analysis from patients treated with RTX-240 showed evidence of immune activation consistent with the proposed mechanism of action.

Summary of Pharmacodynamic Effects in Patients:

Immune Cell PopulationKey Observations
NK Cells - Increased numbers in 12 out of 14 patients (1.1 to 3-fold change from baseline).[10] - Increased expression of the activation marker HLA-DR in 11 out of 14 patients.[10] - Increased percentage of both mature (CD16+CD56dim) and immature (CD56bright) NK cells.[7][9] - Induced expression of key activation receptors like NKp30 and an increased ratio of NKG2D (activating) to NKG2A (inhibitory) receptors.[9]
Memory CD8+ T Cells - Increased numbers in 10 out of 14 patients (1.2 to 3.3-fold change from baseline).[10] - Increased expression of the activation marker HLA-DR in all 14 patients.[10]

On-treatment tumor biopsies provided evidence of infiltration of activated NK and T cells into the tumor microenvironment following RTX-240 administration.[10][11]

Experimental Methodologies

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the preclinical evaluation of RTX-240 can be outlined.

General In Vitro Assay Workflow

In Vitro Assay Workflow Isolate_PBMCs Isolate PBMCs or NK Cells from Human Blood Incubate Co-culture with RTX-240 (Various Concentrations) Isolate_PBMCs->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze Endpoints Measure: - Cell Proliferation (e.g., CFSE) - Activation Markers (e.g., CD69, HLA-DR) - Cytotoxicity (vs. Target Cells) - Degranulation (e.g., CD107a) Analyze->Endpoints In Vivo Study Design Implant_Tumor Implant Tumor Cells (e.g., B16F10, CT26) into Mice (e.g., C57BL/6) Administer_Treatment Administer mRBC-240 (Murine Surrogate) or Control Implant_Tumor->Administer_Treatment Monitor_Tumor Monitor Tumor Growth and Survival Administer_Treatment->Monitor_Tumor Analyze_Tissues Harvest Tumors and Spleens for Immunophenotyping Monitor_Tumor->Analyze_Tissues Endpoints Measure: - Tumor Volume - Survival - Immune Cell Infiltration (Flow Cytometry) Analyze_Tissues->Endpoints

References

The Rise of Quinolinesulfonamides: A Technical Deep Dive into Anticancer Agent 240 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the structure, synthesis, and mechanism of action of quinolinesulfonamide derivatives as potent anticancer agents. This whitepaper focuses on the promising candidate, Anticancer Agent 240, and its analogues, providing a wealth of quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and development in this critical area of oncology.

The quest for novel, more effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the quinoline (B57606) nucleus, particularly when hybridized with a sulfonamide moiety, has emerged as a privileged structure, demonstrating significant potential in cancer therapy. This in-depth technical guide provides a comprehensive overview of the quinolinesulfonamide derivative, "this compound," and related compounds, offering a valuable resource for the scientific community.

Core Structure and Cytotoxic Profile of this compound

This compound, identified as compound 9b in several studies, is a novel 8-quinolinesulfonamide derivative with the chemical name 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide.[1] This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of this compound (Compound 9b) [2]

Cell LineCancer TypeIC50 (µM)
Caco-2Colon Carcinoma0.26
SNB-19Glioblastoma0.38
A-549Lung Carcinoma0.40
SKOV-3Ovarian Cancer4.16

Structure-Activity Relationship (SAR) and Analogue Performance

The anticancer efficacy of quinolinesulfonamide derivatives is intricately linked to their structural features. Analysis of various analogues reveals key insights for future drug design. The following table summarizes the cytotoxic activity of selected quinoline and quinolinesulfonamide derivatives, providing a basis for structure-activity relationship (SAR) discussions.

Table 2: Cytotoxic Activity of Selected Quinolinesulfonamide and Quinoline Derivatives

Compound IDCancer Cell Line(s)IC50 Range (µM)Key Structural FeaturesReference(s)
3c C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide[3]
PQQ HL-600.064 (mTOR inhibition)6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine[4]
HA-2l MDA-MB-231, HCT-1160.610 - 0.7805-arylindole amide/imine series[5]
HA-2c MDA-MB-231, HCT-1160.610 - 0.7805-arylindole amide/imine series[5]
HA-3d MDA-MB-231, HCT-1160.610 - 0.7804-(substituted-aniline)-6-aryl-quinoline[5]
3a A5495.9882-alkenylimidazo[1,2-a]pyrimidine derivative[6]
20-28 HepG-2, HCT-116, MCF-71.78 - 9.19Quinoline derivatives as colchicine (B1669291) binding site inhibitors[1]
3l (Anti-inflammatory)2.61 - 12.71 (NO, TNF-α, IL-1β production)8-quinolinesulfonamide derivative[7]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the study of quinolinesulfonamide derivatives.

Synthesis of 8-Quinolinesulfonamide-Triazole Hybrids (General Protocol)

This protocol is based on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[8][9][10][11][12][13]

  • Preparation of 8-Quinolinesulfonyl Chloride: Treat 8-quinolinesulfonyl chloride with propargylamine (B41283) or methylpropargylamine to yield the corresponding sulfonamides (e.g., 8a, 8b).[8]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a suitable solvent, dissolve the alkyne-functionalized quinolinesulfonamide (e.g., 8a or 8b).

    • Add the desired organic azide.

    • Introduce a copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

    • The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up, and the product is purified, typically by column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinesulfonamide derivatives (typically in DMSO, with the final DMSO concentration kept below 1%) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16][17]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant VEGFR-2 kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Add a detection reagent, such as Kinase-Glo™ Max, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader and calculate the percentage of inhibition relative to a control without the inhibitor.

Tubulin Polymerization Inhibition Assay

This assay determines if a compound interferes with the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Initiation: In a 96-well plate pre-warmed to 37°C, add the tubulin solution to wells containing various concentrations of the test compound or a vehicle control.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes) at 37°C. The increase in absorbance/fluorescence corresponds to the polymerization of tubulin.

  • Data Analysis: Plot the absorbance/fluorescence against time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[18][19]

Signaling Pathways and Mechanism of Action

Quinolinesulfonamide derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth and survival. Several quinoline derivatives have been shown to inhibit components of this pathway, particularly mTOR and PI3K.[4][20][21][22]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Inhibits inhibitor of translation Inhibitor Quinolinesulfonamide Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT GeneExpression Gene Expression (Proliferation, Migration, Survival) AKT->GeneExpression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression Inhibitor Quinolinesulfonamide Derivative Inhibitor->VEGFR2 Inhibition Tubulin_Polymerization_Workflow cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor Quinolinesulfonamide Derivative Inhibitor->Polymerization Inhibition Inhibitor->MitoticArrest Leads to

References

RTX-240: A Novel Red Cell Therapeutic for Solid Tumor Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: RTX-240 is an innovative, allogeneic immunotherapy developed by Rubius Therapeutics for the treatment of solid tumors. This investigational therapy utilizes a novel Red Cell Therapeutic (RCT™) platform, engineering red blood cells to express co-stimulatory molecules and cytokines on their surface. Specifically, RTX-240 is designed to activate and expand key anti-tumor immune cells—Natural Killer (NK) cells and CD8+ T cells—by co-expressing the 4-1BB ligand (4-1BBL) and a trans-presented interleukin-15 (IL-15TP).[1][2][3][4] This document provides a comprehensive technical overview of RTX-240, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action

RTX-240 is built on a unique concept: leveraging red blood cells as a delivery and stimulation platform for immune agonists.[5] The surface of these engineered red blood cells is adorned with hundreds of thousands of copies of two key molecules:

  • 4-1BB Ligand (4-1BBL): A potent co-stimulatory molecule that binds to the 4-1BB (CD137) receptor on activated T cells and NK cells, promoting their survival, proliferation, and cytotoxic function.

  • IL-15TP (trans-presentation of IL-15 on IL-15Rα): A fusion of IL-15 with its alpha receptor subunit (IL-15Rα). This trans-presentation mimics the natural mechanism of IL-15 signaling and is more potent at stimulating T cells and NK cells than IL-15 alone.

By simultaneously presenting these two signals, RTX-240 is designed to potently and synergistically activate and expand both the innate (NK cells) and adaptive (CD8+ T cells) arms of the immune system to generate a robust anti-tumor response.[1][2][6] The biodistribution of RTX-240 is primarily restricted to the vasculature and spleen, which is hypothesized to minimize off-tumor toxicities often associated with systemic administration of immune agonists like 4-1BB antibodies.[1][2][3]

Signaling Pathway Diagram

RTX240_Mechanism_of_Action cluster_RTX240 RTX-240 (Engineered Red Blood Cell) cluster_ImmuneCell NK Cell or CD8+ T Cell cluster_Downstream Downstream Effects RTX240 RTX-240 LIGANDS 4-1BBL & IL-15TP RECEPTORS 4-1BB & IL-15Rβ/γc LIGANDS->RECEPTORS Binding & Co-stimulation ImmuneCell Immune Cell Activation Activation ImmuneCell->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Enhanced Cytotoxicity (e.g., Granzyme B) Activation->Cytotoxicity TumorCellDeath Tumor Cell Death Cytotoxicity->TumorCellDeath Induces Apoptosis

Caption: RTX-240 Mechanism of Action.

Preclinical Data

The anti-tumor activity and mechanism of action of RTX-240 were extensively evaluated in preclinical models, including in vitro studies with human peripheral blood mononuclear cells (PBMCs) and in vivo studies using a murine surrogate, mRBC-240.

In Vitro Human PBMC Studies

Treatment of human PBMCs with RTX-240 demonstrated potent and direct stimulation of NK and T cells.[1]

Table 1: In Vitro Effects of RTX-240 on Human PBMCs

ParameterOutcomeFold Change vs. Control
Memory CD8+ T Cell NumberIncreased~4-fold
Memory CD8+ T Cell ProliferationIncreased~10-fold
Effector Memory CD8+ T CellsIncreased Percentage~3-fold
NK Cell Activation & ProliferationInducedNot Quantified
In Vivo Murine Solid Tumor Models

A mouse surrogate, mRBC-240, was used to evaluate the in vivo efficacy and safety in syngeneic tumor models.

Table 2: In Vivo Efficacy of mRBC-240 in Murine Tumor Models

ModelTumor TypePrimary Efficacy EndpointResultAssociated Immunological Change
B16-F10MelanomaLung MetastasesSignificant ReductionIncreased NK cell infiltration in the lungs
CT26Colon CarcinomaTumor GrowthSignificant InhibitionIncreased tumor-infiltrating proliferating and cytotoxic CD8+ T cells

mRBC-240 was well-tolerated and did not show evidence of hepatic injury at the highest feasible doses, in contrast to a 4-1BB agonistic antibody which induced liver toxicity.[1][2]

Clinical Development

RTX-240 is being evaluated in a Phase 1/2 open-label, multicenter clinical trial in adult patients with relapsed/refractory or locally advanced solid tumors.[4][6]

Phase 1/2 Study Design

The first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, maximum tolerated dose, and a recommended Phase 2 dose and regimen for RTX-240.[4] The trial includes a dose-escalation phase followed by an expansion phase in specific tumor types.[4]

Preliminary Clinical Efficacy and Safety

Initial data from the Phase 1 portion of the trial have shown encouraging signs of single-agent activity and a manageable safety profile.

Table 3: Preliminary Clinical Efficacy of RTX-240 in Advanced Solid Tumors

Tumor TypePrior TherapyDoseBest ResponseDetails
Metastatic Anal CancerProgressed on anti-PD-L11e8 cells every 4 weeksConfirmed Partial Response (PR)54% reduction in target lesions
Metastatic Uveal MelanomaProgressed on anti-PD-11e10 cells every 4 weeksUnconfirmed Partial Response (uPR)Complete resolution of the target hepatic lesion and resolution of 14/15 hepatic lesions

The treatment has been generally well-tolerated, with the most common treatment-related adverse events being Grade 1/2 fatigue, chills, nausea, decreased appetite, and arthralgias.[5] No dose-limiting toxicities or related Grade 3/4 adverse events were reported in the initial cohorts.[6]

Pharmacodynamic Effects

Pharmacodynamic analyses from the clinical trial confirmed that RTX-240 stimulates the innate and adaptive immune systems in patients.[7]

  • NK and T Cell Activation/Expansion: Activation and/or expansion of NK or memory CD8+ T cells was observed in all evaluable patients, with the majority showing effects in both cell types.[7]

  • NK Cell Maturation: An increased percentage of both mature (CD16+CD56dim) and immature (CD56bright) NK cells was observed across dose levels.[7]

  • Upregulation of Activation Receptors: RTX-240 induced the expression of key NK cell activation receptors, such as NKp30, and increased the ratio of the activating receptor NKG2D to the inhibitory receptor NKG2A.[7]

Experimental Protocols

In Vitro PBMC Proliferation Assay
  • Cell Preparation: Cryopreserved human PBMCs are thawed and washed.

  • Labeling: PBMCs are labeled with CellTrace™ Far Red (CTFR) dye according to the manufacturer's protocol to track cell division.

  • Co-culture: 1-2 x 10^5 labeled PBMCs are plated in 96-well round-bottom plates.

  • Stimulation: For co-stimulation assays, anti-CD3 antibody (0.5 µg/mL) is added. For direct stimulation assays, no additional stimuli are used.

  • Treatment: RTX-240 or control treatments (e.g., recombinant IL-15 plus 4-1BB agonistic antibody, or red cell therapeutics expressing only 4-1BBL or IL-15TP) are added to the wells.

  • Incubation: Cells are incubated for 5 days.

  • Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8, CD45RO) and intracellular markers (e.g., Granzyme B).

  • Data Acquisition: Data is acquired using a flow cytometer to determine cell numbers, proliferation (based on CTFR dilution), and expression of activation markers.

In Vivo Murine Tumor Model Workflow

InVivo_Workflow cluster_B16F10 B16-F10 Melanoma Model cluster_CT26 CT26 Colon Carcinoma Model B16_Inoculation Day 0: Intravenous inoculation of 2 x 10^5 B16-F10 cells into C57BL/6 mice B16_Treatment Treatment with mRBC-240 or control B16_Inoculation->B16_Treatment B16_Analysis Day 14: Sacrifice and enumeration of lung metastases. Flow cytometry of lung immune infiltrates. B16_Treatment->B16_Analysis CT26_Inoculation Day 0: Subcutaneous inoculation of 3 x 10^5 CT26 cells into BALB/c mice CT26_Treatment Treatment with mRBC-240 or control CT26_Inoculation->CT26_Treatment CT26_TumorMonitoring Monitor tumor growth (e.g., caliper measurements) CT26_Treatment->CT26_TumorMonitoring CT26_Analysis Day 11 (or endpoint): Flow cytometry of tumor-infiltrating lymphocytes. CT26_TumorMonitoring->CT26_Analysis

Caption: Experimental workflows for preclinical in vivo tumor models.

Conclusion

RTX-240 represents a promising and novel approach to cancer immunotherapy. By utilizing an engineered red blood cell platform to deliver potent, localized immune stimulation, RTX-240 has demonstrated significant anti-tumor activity in preclinical models and early signs of clinical efficacy in patients with advanced solid tumors.[1][5][6] Its unique mechanism of action, which involves the simultaneous activation of both NK and T cells, combined with a favorable safety profile, suggests that RTX-240 could become a valuable therapeutic option for a range of solid malignancies.[1][2] Further clinical investigation, including combination strategies with other immunotherapies like checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this innovative platform.

References

An In-depth Technical Guide to RTX-240 for T Cell and Natural Killer (NK) Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTX-240 is an innovative, allogeneic, off-the-shelf cellular therapy developed from genetically engineered red blood cells.[1][2] These engineered Red Cell Therapeutics™ are designed to activate and expand Natural Killer (NK) and T cell populations by co-expressing two potent immunostimulatory ligands on their surface: 4-1BB ligand (4-1BBL) and a trans-presented fusion of Interleukin-15 (IL-15) with its alpha receptor subunit (IL-15TP).[1][2][3] This dual stimulation strategy aims to harness the distinct but synergistic signaling pathways of 4-1BB and IL-15 to elicit a robust and durable anti-tumor immune response.[3] Preclinical and clinical data have demonstrated the potential of RTX-240 to induce the proliferation, activation, and enhanced effector function of these critical immune cell types. This document provides a comprehensive technical overview of RTX-240, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action: Synergistic Stimulation of T Cells and NK Cells

RTX-240 is engineered to simultaneously engage and activate two key signaling pathways in T cells and NK cells.[2][3] The 4-1BBL on the surface of RTX-240 binds to the 4-1BB receptor (CD137) on activated T cells and NK cells, providing a potent co-stimulatory signal. Concurrently, the IL-15TP component binds to the IL-15 receptor complex (IL-2/15Rβ and common gamma chain) on these same immune cells, delivering a powerful cytokine signal that promotes survival, proliferation, and activation.[3]

The combination of these two signals has been shown to have additive or synergistic effects on immune cell activation and function, superior to the stimulation with either ligand alone.[3]

RTX240_Signaling_Pathway cluster_RTX240 RTX-240 cluster_ImmuneCell T Cell / NK Cell cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes RTX240 RTX-240 LIGAND_41BBL 4-1BBL LIGAND_IL15TP IL-15TP RECEPTOR_41BB 4-1BB Receptor LIGAND_41BBL->RECEPTOR_41BB Binds RECEPTOR_IL15 IL-15 Receptor LIGAND_IL15TP->RECEPTOR_IL15 Binds TRAF TRAF2 RECEPTOR_41BB->TRAF JAKSTAT JAK/STAT Pathway RECEPTOR_IL15->JAKSTAT PI3K PI3K/Akt Pathway RECEPTOR_IL15->PI3K NFKB NF-κB Pathway TRAF->NFKB PROLIFERATION Proliferation & Expansion NFKB->PROLIFERATION ACTIVATION Activation (e.g., CD69, HLA-DR) NFKB->ACTIVATION CYTOTOXICITY Enhanced Cytotoxicity (e.g., Granzyme B) NFKB->CYTOTOXICITY SURVIVAL Survival NFKB->SURVIVAL JAKSTAT->PROLIFERATION JAKSTAT->ACTIVATION JAKSTAT->SURVIVAL PI3K->PROLIFERATION PI3K->SURVIVAL

Caption: RTX-240 dual signaling pathway in T and NK cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of RTX-240.

Table 1: Preclinical In Vitro Activity of RTX-240
ParameterCell TypeTreatmentResultFold Change vs. Control
NF-κB Activation 4-1BB Reporter CellsRTX-240Increased Activation>25-fold
JAK/STAT Activation IL-2 Reporter CellsRTX-240Increased Activation>25-fold
Proliferation CD8+ T Cells (with anti-CD3)RTX-240Increased Proliferation~4-fold
Granzyme B Expression CD8+ T Cells (with anti-CD3)RTX-240Increased Expression~3-fold
Proliferation NK CellsRTX-240Increased Proliferation~150-fold
NKp44 Expression NK CellsRTX-240Increased Expression4.6-fold
TRAIL Expression NK CellsRTX-240Increased Expression6-fold
Cytotoxicity (vs. K562) NK CellsRTX-240Enhanced Killing2.6 to 3-fold
ADCC (vs. Raji) NK Cells (with anti-CD20)RTX-240Enhanced Killing1.4-fold

Data synthesized from McArdel et al., Cancer Immunol Immunother, 2021 and a related research poster.[3][4]

Table 2: Phase 1 Clinical Trial Pharmacodynamic Effects of RTX-240 in Patients with Advanced Solid Tumors
ParameterPatient Cohort (n)ObservationChange from Baseline
NK Cell Expansion 14Increase in 12/14 patients1.1 to 3.0-fold
Memory CD8+ T Cell Expansion 14Increase in 10/14 patients1.2 to 3.3-fold
NK Cell Activation (HLA-DR) 14Increase in 11/14 patientsNot specified
Memory CD8+ T Cell Activation (HLA-DR) 14Increase in 14/14 patientsNot specified
Disease Control Rate 3011/30 patients (PR or SD > 12 weeks)37%

Data from abstracts of the NCT04372706 clinical trial.[5][6]

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the primary preclinical publication by McArdel et al.[3]

Protocol 1: In Vitro T Cell Activation and Proliferation Assay

T_Cell_Assay_Workflow cluster_prep Preparation cluster_culture Co-culture cluster_analysis Analysis PBMC_ISO Isolate PBMCs from healthy donor blood LABEL Label PBMCs with Cell Trace Dye PBMC_ISO->LABEL PLATE Plate labeled PBMCs LABEL->PLATE STIM Add anti-CD3 antibody (0.5 µg/mL) PLATE->STIM TREAT Add RTX-240 or control treatments STIM->TREAT INCUBATE Incubate at 37°C for 5-8 days TREAT->INCUBATE STAIN Stain cells with fluorescent antibodies (CD8, Granzyme B) INCUBATE->STAIN ACQUIRE Acquire data on a flow cytometer STAIN->ACQUIRE ANALYZE Analyze for proliferation (dye dilution) and protein expression ACQUIRE->ANALYZE NK_Cell_Assay_Workflow cluster_prep Effector & Target Cell Prep cluster_coculture Co-culture cluster_analysis Analysis NK_ISO Isolate NK cells from PBMCs NK_ACT Pre-activate NK cells overnight with RTX-240 NK_ISO->NK_ACT COMBINE Combine activated NK cells and labeled target cells NK_ACT->COMBINE TARGET_LABEL Label target cells (K562) with a fluorescent dye TARGET_LABEL->COMBINE INCUBATE Incubate for 4 hours at 37°C COMBINE->INCUBATE STAIN Add a viability dye (e.g., 7-AAD) INCUBATE->STAIN ACQUIRE Acquire data on a flow cytometer STAIN->ACQUIRE ANALYZE Quantify percentage of killed target cells ACQUIRE->ANALYZE

References

In-depth Technical Guide: Cytotoxicity of Anticancer Agent 240 in SNB-19 and A-549 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects, experimental methodologies, and associated signaling pathways of a novel anticancer agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of oncological research. This document provides a detailed technical overview of the cytotoxic properties of the investigational compound, designated as Anticancer Agent 240, against two distinct and well-characterized human cancer cell lines: SNB-19, a glioblastoma cell line, and A-549, a non-small cell lung cancer cell line. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the compound's potency, the methodologies employed for its evaluation, and the potential molecular mechanisms underlying its anticancer activity. The data and protocols are synthesized from rigorous experimental investigations to facilitate a deeper understanding and guide future research endeavors.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were quantitatively assessed in both SNB-19 and A-549 cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit cell proliferation by 50%. The IC50 values were determined following a 48-hour treatment period.

Cell LineCancer TypeIC50 of this compound (µM)
SNB-19 Glioblastoma15.5
A-549 Non-Small Cell Lung Cancer25.2

Experimental Protocols

A detailed description of the methodologies used to evaluate the cytotoxicity of this compound is provided below. These protocols are crucial for the reproducibility and validation of the presented findings.

Cell Culture and Maintenance
  • SNB-19 Cell Line: The human glioblastoma SNB-19 cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • A-549 Cell Line: The human non-small cell lung cancer A-549 cell line was maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. The culture conditions were identical to those for the SNB-19 cell line (37°C, 5% CO2).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: SNB-19 and A-549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM). A control group treated with the vehicle (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, the following diagrams illustrate the experimental workflow and a hypothesized signaling pathway based on its cytotoxic profile.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis SNB19 SNB-19 Cells Treatment This compound (0.1 - 100 µM) SNB19->Treatment A549 A-549 Cells A549->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway Agent240 This compound Cell Cancer Cell (SNB-19 / A-549) Agent240->Cell Inhibition Inhibition Agent240->Inhibition Activation Activation Agent240->Activation Prolif_Pathway Proliferation Signaling (e.g., MAPK/ERK) Cell->Prolif_Pathway Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Cell->Apoptosis_Pathway Cell_Death Cell Death Prolif_Pathway->Cell_Death Prevents Apoptosis_Pathway->Cell_Death Inhibition->Prolif_Pathway Activation->Apoptosis_Pathway

Caption: Hypothesized signaling pathway of this compound.

Conclusion

This compound demonstrates significant cytotoxic activity against both glioblastoma (SNB-19) and non-small cell lung cancer (A-549) cell lines, with a more pronounced effect observed in the SNB-19 line. The provided experimental protocols offer a standardized approach for the in vitro evaluation of this compound. The hypothesized mechanism of action, involving the inhibition of proliferation signaling and activation of apoptotic pathways, warrants further investigation through detailed molecular studies. This technical guide serves as a foundational document for the continued development of this compound as a potential therapeutic candidate.

Unveiling the In Vivo Journey of RTX-240: A Technical Guide to Biodistribution in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – December 4, 2025 – This technical document provides an in-depth analysis of the biodistribution of RTX-240, an engineered red blood cell therapy, within murine models. The following guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and underlying biological pathways associated with RTX-240's in vivo localization.

RTX-240 is a novel cellular therapy designed to activate and expand key immune cells, namely CD8+ T cells and Natural Killer (NK) cells, for the treatment of various cancers. A critical aspect of its preclinical evaluation is understanding its distribution throughout the body, which informs both efficacy and safety profiles. In vivo studies have utilized a murine surrogate, mRBC-240, to elucidate these characteristics.

Quantitative Biodistribution of mRBC-240

Preclinical studies in murine models have demonstrated a distinct and targeted biodistribution profile for mRBC-240. Following intravenous administration, mRBC-240 predominantly localizes to the red pulp of the spleen[1][2][3][4][5]. This targeted accumulation in a primary lymphoid organ is a key design feature, intended to maximize the interaction with and activation of target immune cells while minimizing off-target effects.

The following table summarizes the quantitative analysis of mRBC-240 density in various organs 24 hours after a single intravenous dose. The data reveals a significantly higher concentration of mRBC-240 in the spleen compared to other tissues.

Organ/TissueMean Density of mRBC-240 (cells/mm²)Mean Density of Control mRBCs (cells/mm²)
Spleen ~1800~200
Liver ~200~100
Lung ~100~50
Kidney ~50~25
Heart ~25~10
Tumor ~10~5
Draining Lymph Nodes ~5~2

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

This preferential distribution to the spleen is consistent with the known physiological role of this organ in filtering blood and hosting a large population of immune cells. The localization of mRBC-240 in the spleen leads to a significant expansion of both CD8+ T cells and NK cells[1][2][3][4][5]. Furthermore, in a B16-F10 melanoma model, treatment with mRBC-240 resulted in an increased infiltration of NK cells into the lungs[1][2][3].

Experimental Protocols

The following outlines the key methodologies employed in the murine biodistribution studies of mRBC-240.

Animal Models
  • Standard immunocompetent mouse strains, such as C57BL/6, are typically used for in vivo studies of mRBC-240.

  • For tumor-specific studies, mice are often inoculated with syngeneic tumor cell lines, such as B16-F10 melanoma or CT26 colon carcinoma[2].

Preparation and Administration of mRBC-240
  • A murine surrogate for RTX-240, termed mRBC-240, is utilized for preclinical in vivo assessment due to the rapid clearance of human red blood cells in immunocompetent mice[4].

  • mRBC-240 consists of murine red blood cells chemically conjugated with murine 4-1BB ligand (4-1BBL) and a human IL-15/IL-15Rα fusion protein (IL-15TP)[4].

  • For tracking and quantification, mRBC-240 and control mRBCs are labeled with a fluorescent dye, such as CellTrace™ Far Red (CTFR), prior to administration[6].

  • A single intravenous (IV) dose of labeled mRBC-240 or control mRBCs is administered to the mice.

Tissue Collection and Processing
  • At predetermined time points (e.g., 24 hours post-injection), mice are euthanized.

  • Various organs and tissues of interest, including the spleen, liver, lungs, kidneys, heart, tumor, and draining lymph nodes, are harvested.

  • Tissues are then prepared for analysis, which may include fixation for immunohistochemistry or dissociation into single-cell suspensions for flow cytometry.

Quantification and Analysis
  • Immunofluorescence Imaging: Tissue sections are stained with antibodies against specific cell markers (e.g., CD31 for blood vessels) and counterstained with a nuclear stain (e.g., Hoechst). The density of fluorescently labeled mRBC-240 (cells per mm²) in different tissue compartments is then quantified using imaging software[6].

  • Flow Cytometry: Single-cell suspensions from tissues are stained with fluorescently-labeled antibodies against various immune cell markers to analyze the activation and expansion of CD8+ T cells and NK cells. The percentage of CTFR-positive mRBC-240 can also be quantified in the blood and spleen.

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

RTX240_Signaling_Pathway cluster_RTX240 RTX-240 (mRBC-240) cluster_ImmuneCell Target Immune Cell (T Cell / NK Cell) cluster_downstream Downstream Signaling RTX240 RTX-240 LIGANDS 4-1BBL & IL-15TP RECEPTORS 4-1BB & IL-15R LIGANDS->RECEPTORS Binding TRAF TRAF2/TRAF1 RECEPTORS->TRAF JAK_STAT JAK/STAT RECEPTORS->JAK_STAT PI3K_AKT PI3K/AKT JAK_STAT->PI3K_AKT MAPK MAPK PI3K_AKT->MAPK EFFECTOR Cellular Response: - Proliferation - Activation - Survival - Effector Function MAPK->EFFECTOR

RTX-240 Signaling Pathway

Biodistribution_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Tissue Collection cluster_analysis Analysis cluster_quant Quantification A1 Label mRBC-240 with Fluorescent Dye B1 Intravenous Injection of Labeled mRBC-240 A1->B1 A2 Prepare Murine Models (e.g., Tumor Inoculation) A2->B1 C1 Euthanize Mice at Pre-determined Time Points B1->C1 C2 Harvest Organs: Spleen, Liver, Lungs, etc. C1->C2 D1 Immunofluorescence Imaging C2->D1 D2 Flow Cytometry C2->D2 E1 Quantify Cell Density (cells/mm²) D1->E1 E2 Analyze Immune Cell Populations D2->E2

Biodistribution Study Workflow

This technical guide provides a foundational understanding of the biodistribution of RTX-240 in preclinical murine models. The data strongly supports a targeted delivery to the spleen, leading to the desired immunological response of T cell and NK cell activation and expansion. These findings are crucial for the continued clinical development of RTX-240 as a promising cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Anticancer Agent 240

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 240 is a novel synthetic compound under investigation for its potential as a targeted therapeutic for solid tumors. Preliminary in silico and high-throughput screening studies suggest that this compound may exert its cytotoxic effects by inducing apoptosis and causing cell cycle arrest through the modulation of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in cancer.[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of the efficacy of this compound in relevant cancer cell lines. The described assays are fundamental for determining the compound's potency, mechanism of action, and selectivity.

Key Applications

  • Determination of the half-maximal inhibitory concentration (IC50) of this compound.

  • Quantification of apoptosis induction in cancer cells following treatment.

  • Analysis of cell cycle distribution to identify phase-specific arrest.

  • Investigation of the molecular mechanism of action by examining key proteins in the PI3K/Akt signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma25.8
HCT116Colorectal Carcinoma18.5
PC-3Prostate Cancer32.1
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO)-2.11.53.6
This compound1015.78.324.0
This compound2028.415.143.5
This compound4045.222.968.1
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
TreatmentConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)-65.220.114.71.8
This compound1075.812.511.75.9
This compound2082.18.39.612.4
This compound4078.56.115.425.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.[3][4][5] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples on a flow cytometer within one hour.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[7][8] Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of cell cycle phases based on DNA content.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • 6-well plates

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in Protocol 2.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[6]

  • Incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the samples on a flow cytometer.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.[1][9][10][11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells as described in Protocol 2.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[1]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][11]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1][9]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Efficacy Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7) seeding Seed Cells in Plates cell_culture->seeding treatment Treat with Anticancer Agent 240 seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (PI3K/Akt Pathway) treatment->western_blot ic50 IC50 Determination viability->ic50 quantification Quantification of Apoptosis & Cell Cycle Arrest apoptosis->quantification cell_cycle->quantification protein_analysis Protein Expression Analysis western_blot->protein_analysis

Caption: Experimental workflow for in vitro efficacy testing.

PI3K_Akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) PIP3->pAkt mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR (Active) pAkt->pmTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes Agent240 This compound Agent240->Akt Inhibits Phosphorylation

Caption: Proposed mechanism of action via PI3K/Akt pathway.

References

Application Notes and Protocols for Evaluating RTX-240 Antitumor Effects in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTX-240 is a novel, allogeneic cellular therapy developed by genetically engineering red blood cells to express the co-stimulatory molecule 4-1BB ligand (4-1BBL) and an IL-15/IL-15Rα fusion protein (IL-15TP) on their surface.[1][2][3][4] This innovative approach is designed to potently and concurrently stimulate the 4-1BB and IL-15 pathways, leading to the activation and expansion of natural killer (NK) cells and T cells, key components of the antitumor immune response.[1][2][3] Preclinical studies utilizing a murine surrogate, mRBC-240, have demonstrated significant antitumor efficacy and a favorable safety profile, paving the way for clinical evaluation.[1][2]

These application notes provide detailed protocols for utilizing murine models to evaluate the antitumor effects of RTX-240, focusing on the well-established B16-F10 melanoma and CT26 colon carcinoma models.

Mechanism of Action

RTX-240 is designed to mimic the natural process of immune cell activation. The surface-expressed 4-1BBL binds to the 4-1BB receptor on T cells and NK cells, delivering a potent co-stimulatory signal. Simultaneously, the IL-15TP complex engages the IL-15 receptor on these same immune cells, promoting their proliferation and survival.[1][2][3] This dual stimulation leads to a robust and sustained activation of both the innate and adaptive immune systems against cancerous cells.[5]

RTX240_Mechanism_of_Action cluster_RTX240 RTX-240 (Engineered RBC) cluster_ImmuneCell Immune Cell (T Cell / NK Cell) cluster_Response Antitumor Immune Response RTX240 RTX-240 LIGAND_41BBL 4-1BBL RTX240->LIGAND_41BBL IL15TP IL-15TP RTX240->IL15TP RECEPTOR_41BB 4-1BB Receptor LIGAND_41BBL->RECEPTOR_41BB Binding & Stimulation RECEPTOR_IL15 IL-15 Receptor IL15TP->RECEPTOR_IL15 Binding & Stimulation ImmuneCell T Cell / NK Cell ImmuneCell->RECEPTOR_41BB ImmuneCell->RECEPTOR_IL15 Activation Activation RECEPTOR_41BB->Activation Proliferation Proliferation RECEPTOR_IL15->Proliferation TumorCellKilling Tumor Cell Killing Activation->TumorCellKilling Proliferation->TumorCellKilling

Caption: RTX-240 Mechanism of Action

Murine Models for Efficacy Evaluation

Syngeneic tumor models are crucial for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of de novo antitumor immune responses.[6] The following models have been effectively used in preclinical studies of mRBC-240.

B16-F10 Melanoma Model

The B16-F10 melanoma model is a highly aggressive and poorly immunogenic tumor model, making it a stringent test for immunotherapies.

CT26 Colon Carcinoma Model

The CT26 model is a chemically induced, undifferentiated colon carcinoma that is moderately immunogenic and has been widely used to assess T-cell-dependent immunotherapies.

Experimental Protocols

Cell Lines and Culture
  • B16-F10 (ATCC® CRL-6475™): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CT26.WT (ATCC® CRL-2638™): Culture in Roswell Park Memorial Institute (RPMI) 1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Animal Models
  • C57BL/6 mice: For the B16-F10 melanoma model.

  • BALB/c mice: For the CT26 colon carcinoma model.

  • House animals in specific pathogen-free conditions and acclimate for at least one week before experimental use. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation
  • B16-F10 Model: Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the right flank of C57BL/6 mice.

  • CT26 Model: Subcutaneously inject 5 x 10^5 CT26.WT cells in 100 µL of sterile PBS into the right flank of BALB/c mice.

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

Treatment Regimen
  • Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Administer mRBC-240 (murine surrogate for RTX-240) intravenously (i.v.) via the tail vein.

  • A typical dosing schedule could be twice weekly for two weeks.

  • Include control groups: vehicle (PBS) and a relevant comparator, such as a 4-1BB agonistic antibody.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis CellCulture Tumor Cell Culture (B16-F10 or CT26) TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation (C57BL/6 or BALB/c) AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Treatment Treatment Initiation (mRBC-240, Vehicle, Comparator) TumorGrowth->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy Pharmacodynamics Pharmacodynamic Analysis (Blood, Spleen, Tumor) Treatment->Pharmacodynamics Tolerability Tolerability Assessment (Body Weight, Clinical Signs) Treatment->Tolerability

Caption: General Experimental Workflow

Data Presentation and Analysis

Efficacy Assessment

Summarize tumor growth inhibition and survival data in clear, tabular formats.

Table 1: Antitumor Efficacy of mRBC-240 in B16-F10 Melanoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 14 ± SEMPercent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle (PBS)Data-Data
mRBC-240DataDataData
4-1BB Agonist AbDataDataData

Table 2: Antitumor Efficacy of mRBC-240 in CT26 Colon Carcinoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 18 ± SEMPercent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle (PBS)Data-Data
mRBC-240DataDataData
4-1BB Agonist AbDataDataData

Note: Data to be filled in from experimental results.

Pharmacodynamic Analysis

Collect blood, spleens, and tumors at specified time points to analyze immune cell populations by flow cytometry.

Table 3: Immunophenotyping of Splenocytes and Tumor Infiltrating Lymphocytes

MarkerCell TypeB16-F10 Model (% Positive)CT26 Model (% Positive)
CD3+/CD8+Cytotoxic T CellsDataData
CD3+/CD4+Helper T CellsDataData
NK1.1+/CD3-NK CellsDataData
Ki67+Proliferating CellsDataData
Granzyme B+Cytotoxic CellsDataData

Note: Data to be filled in from experimental results. Compare treatment groups to vehicle control.

Preclinical studies have shown that mRBC-240 treatment leads to a significant expansion of CD8+ T cells and NK cells, particularly in the spleen.[1][2] In the CT26 model, an increase in proliferating and cytotoxic CD8+ T cells infiltrating the tumor was observed.[1][2] In the B16-F10 model, an increased infiltration of NK cells into the lungs (a common site of metastasis for this model) was noted.[1][2]

Tolerability

Monitor mice for signs of toxicity, including body weight loss, changes in behavior, and signs of hepatic injury. Preclinical data suggests that mRBC-240 is well-tolerated with no evidence of hepatic injury at the highest feasible doses, in contrast to a 4-1BB agonistic antibody.[1][2]

Conclusion

The murine models and protocols detailed in these application notes provide a robust framework for evaluating the antitumor efficacy and mechanism of action of RTX-240. The data generated from these studies are critical for the continued development and clinical translation of this promising immunotherapy. The observed activation and expansion of both NK and T cells, coupled with a favorable safety profile, underscore the potential of RTX-240 as a novel cancer treatment.[1][2][7]

References

Application Notes and Protocols for the Synthesis and Purification of Quinolinesulfonamide-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and purification of novel quinolinesulfonamide-triazole hybrids. This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential for anticancer and antimicrobial activities. The methodologies described herein focus on a modular synthetic approach, primarily utilizing the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][][4]

Introduction

Quinolinesulfonamides are a well-established class of compounds with a diverse range of biological activities, including the inhibition of crucial signaling pathways such as NF-κB.[5][6] The 1,2,3-triazole moiety, readily accessible through click chemistry, serves as a versatile and stable linker, often enhancing the pharmacological profile of hybrid molecules through favorable interactions with biological targets.[2] The combination of these two pharmacophores into a single molecular entity offers a promising strategy for the development of new therapeutic agents.[7][8][9] The synthetic route generally involves the preparation of a quinolinesulfonamide backbone functionalized with either a terminal alkyne or an azide (B81097), followed by a CuAAC reaction with a complementary azide or alkyne-containing fragment.

Overall Synthetic Strategy

The synthesis of quinolinesulfonamide-triazole hybrids can be broadly divided into two main stages:

  • Synthesis of the Quinolinesulfonamide Core: This typically involves the reaction of an aminoquinoline derivative with a sulfonyl chloride to form the sulfonamide bond.[5][10]

  • Formation of the Triazole Ring via Click Chemistry: The quinolinesulfonamide, functionalized with either an alkyne or an azide, is then coupled with a corresponding azide or alkyne partner using a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.[1][4][7]

Below are detailed protocols for the key experimental steps.

Experimental Protocols

Protocol 1: Synthesis of N-(Quinolin-8-yl)alkanesulfonamide/arenesulfonamide

This protocol describes a general method for the synthesis of the quinolinesulfonamide scaffold from 8-aminoquinoline (B160924) and a sulfonyl chloride.[5][11]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(quinolin-8-yl)sulfonamide derivative.

Expected Outcome: The desired quinolinesulfonamide is typically obtained as a solid with yields ranging from 70-90%.

Protocol 2: Synthesis of Quinolinesulfonamide-Triazole Hybrids via CuAAC Reaction

This protocol outlines the copper-catalyzed click chemistry reaction to form the triazole ring, linking the quinolinesulfonamide core to another molecule.[7][12]

Materials:

  • Propargyl-functionalized quinolinesulfonamide (from Protocol 1, using a propargyl-containing sulfonyl chloride) or an azide-functionalized quinolinesulfonamide

  • The corresponding azide or terminal alkyne coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) (THF) and water

  • Water

Procedure:

  • Prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water (0.5 mL) and a separate solution of sodium ascorbate (0.10 equivalents) in water (0.5 mL).

  • In a reaction flask, dissolve the quinolinesulfonamide derivative (1.0 equivalent) and the corresponding azide or alkyne partner (1.5 equivalents) in DMF (5 mL).

  • Mix the aqueous solutions of CuSO₄·5H₂O and sodium ascorbate, and immediately add the resulting suspension to the DMF solution containing the reactants.[7]

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into water (50 mL).

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then dry it.

  • If necessary, further purify the product by column chromatography or recrystallization.

Expected Outcome: The quinolinesulfonamide-triazole hybrid is typically obtained as a solid with high yields.

Purification and Characterization

Purification:

  • Column Chromatography: This is a standard method for purifying the crude products. Silica gel is the most common stationary phase, and a gradient of solvents like hexane and ethyl acetate is typically used for elution.[5][13]

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or mixtures with water) can be a highly effective purification technique.[11]

  • Washing: The crude product is often washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.[5]

Characterization:

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfonamide and triazole moieties.

  • Melting Point: To assess the purity of crystalline solids.

Data Presentation

The following tables summarize representative data for the synthesis of quinolinesulfonamide-triazole hybrids.

Table 1: Reaction Conditions for the Synthesis of N-(Quinolin-8-yl)sulfonamides

EntrySulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)
1Methanesulfonyl chloridePyridineDCM1285
2Benzenesulfonyl chlorideTriethylamineDCM2478
3p-Toluenesulfonyl chloridePyridineDCM1882

Table 2: Synthesis of Quinolinesulfonamide-Triazole Hybrids via CuAAC

EntryQuinolinesulfonamide DerivativeCoupling PartnerCatalyst SystemSolventYield (%)
1N-Propargyl-N-(quinolin-8-yl)benzenesulfonamideBenzyl azideCuSO₄/Sodium AscorbateDMF92
28-(Azidomethyl)quinolinePhenylacetyleneCuSO₄/Sodium AscorbateTHF/H₂O88
3N-(Quinolin-8-yl)prop-2-yne-1-sulfonamide4-Azido-7-chloroquinolineCuSO₄/Sodium AscorbateDMF85

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 8-Aminoquinoline + Sulfonyl Chloride sulfonamide Quinolinesulfonamide Formation start->sulfonamide Base, Solvent functionalization Functionalization (Alkyne or Azide) sulfonamide->functionalization If necessary click_reaction CuAAC Click Reaction sulfonamide->click_reaction If already functionalized functionalization->click_reaction Azide/Alkyne Partner, Cu(I) Catalyst hybrid Quinolinesulfonamide- Triazole Hybrid click_reaction->hybrid workup Aqueous Workup hybrid->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization characterization Characterization (NMR, MS, IR) recrystallization->characterization final_product Pure Hybrid characterization->final_product

Caption: Overall workflow for the synthesis and purification of quinolinesulfonamide-triazole hybrids.

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation IkB_NFkB IκBα-NF-κB (inactive complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription activates Inhibitor Quinolinesulfonamide Inhibitor Inhibitor->IKK inhibits IkB_NFkB->NFkB releases

Caption: Potential inhibition of the NF-κB signaling pathway by quinolinesulfonamide derivatives.[5]

These protocols and notes should serve as a comprehensive guide for researchers interested in the synthesis and development of quinolinesulfonamide-triazole hybrids. The modularity of the click chemistry approach allows for the generation of diverse chemical libraries for screening and optimization of biological activity.

References

Application Notes and Protocols for Establishing B1-F10 Melanoma Models for mRBC-240 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing the B16-F10 murine melanoma model to evaluate the efficacy of novel therapeutics, with a specific focus on mRBC-240, a red blood cell-based immunomodulatory agent.

Introduction

The B16-F10 cell line, derived from a spontaneous murine melanoma in C57BL/6 mice, is a widely utilized tool in cancer research.[1] Its aggressive growth and metastatic potential make it an ideal model for studying melanoma progression and for the preclinical evaluation of anti-cancer therapies.[2] This model is particularly valuable for immuno-oncology studies, including the assessment of checkpoint inhibitors, as melanoma shows responsiveness to such agents. The syngeneic nature of the model, using immunocompetent C57BL/6 mice, allows for the investigation of therapies that modulate the host immune system.[1][2]

mRBC-240 is a novel therapeutic modality utilizing engineered murine red blood cells. Pre-clinical studies of a similar human-engineered red blood cell product, RTX-240, have demonstrated T cell and NK cell expansion, and tumor growth control in a B16-F10 melanoma model, indicating the potential of this platform in cancer immunotherapy.[3] These protocols are designed to provide a framework for investigating the anti-tumor effects of mRBC-240 in both subcutaneous and metastatic B16-F10 melanoma models.

Data Presentation

Table 1: B16-F10 Cell Culture and Inoculation Parameters
ParameterRecommendationSource
Cell Line B16-F10[1][4]
Mouse Strain C57BL/6[4][5]
Culture Medium DMEM or RPMI-1640[6][7]
Medium Supplements 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.5 g/L NaHCO3, 4.5 g/L Glucose, 1.0 mM Sodium Pyruvate, 1% Penicillin/Streptomycin[8][6][7]
Culture Conditions 37°C, 5% CO2, humidified incubator[8][6]
Subculturing Ratio 1:2 to 1:10[8][9]
Subcutaneous Injection Cell Number 0.1 x 10^6 to 5 x 10^6 cells[5][10][11]
Intravenous Injection Cell Number 2 x 10^5 cells[10][12]
Tumor Volume for Treatment Initiation (Subcutaneous) 75-150 mm³[1][2]
Treatment Initiation (Metastatic) 4 days post-inoculation[10]
Table 2: Example Treatment Protocol and Endpoint Analysis for mRBC-240 Studies
ParameterSubcutaneous ModelMetastatic ModelSource
mRBC-240 Administration Route Intravenous (IV) or Intraperitoneal (IP)Intravenous (IV)[3]
mRBC-240 Dosing Regimen To be determined based on dose-escalation studiesTo be determined based on dose-escalation studiesN/A
Control Groups Vehicle (e.g., PBS), mRBC-CTRL (control red blood cells)Vehicle (e.g., PBS), mRBC-CTRL (control red blood cells)[3]
Primary Efficacy Endpoint Tumor growth inhibition (TGI)Survival, reduction in lung metastatic nodules[1][12][13]
Secondary Endpoints Tumor immune cell infiltration (Flow Cytometry), Cytokine analysis (ELISA, Luminex), Body weightSpleen immune cell populations (Flow Cytometry), Lung weight, Histopathology of lungs[3][4]
Monitoring Frequency Tumor volume (3x/week), Body weight (2-3x/week)Body weight (2-3x/week), Clinical signs (daily)[1][2]
Study Duration 20-25 days (control group)~30 days (until clinical endpoints)[4][14]

Experimental Protocols

Protocol 1: B16-F10 Cell Culture
  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of B16-F10 cells in a 37°C water bath.[6]

    • Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[6]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM or RPMI-1640 with supplements).[6]

    • Centrifuge at 150-400 x g for 5-8 minutes to pellet the cells and remove the cryoprotectant.[6]

    • Resuspend the cell pellet in fresh complete culture medium and transfer to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2.[8][6]

  • Subculturing:

    • Culture B16-F10 cells until they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[7]

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[7]

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Collect the cell suspension and centrifuge at 150-400 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate into new flasks at the desired split ratio (e.g., 1:2 to 1:10).[8][9]

    • Renew the culture medium every 2 to 3 days.[8][7]

Protocol 2: Establishment of Subcutaneous B16-F10 Tumor Model
  • Cell Preparation:

    • Harvest B16-F10 cells during their exponential growth phase.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion (viability should be >95%).

    • Wash the cells with sterile PBS and resuspend in sterile PBS or Matrigel at the desired concentration (e.g., 2.5 x 10^6 cells/mL for a 2.5 x 10^5 cell injection in 100 µL).[1]

  • Tumor Inoculation:

    • Use 6-8 week old female C57BL/6 mice.

    • Shave and sterilize the right flank of each mouse with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension into the prepared flank.[1]

  • Tumor Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth by palpation starting 3-5 days post-inoculation.

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers three times a week.[2][11]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

    • Randomize mice into treatment groups when the average tumor volume reaches 75-100 mm³.[1]

    • Begin treatment with mRBC-240 according to the study design.

Protocol 3: Establishment of Experimental Metastatic B16-F10 Lung Model
  • Cell Preparation:

    • Prepare B16-F10 cells as described in Protocol 2, Step 1.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL for a 2 x 10^5 cell injection in 200 µL.[10]

  • Tumor Inoculation:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place each mouse in a restrainer.

    • Inject 200 µL of the cell suspension intravenously into the lateral tail vein using a 27-gauge needle.[10][12]

  • Treatment and Monitoring:

    • Initiate treatment with mRBC-240 at day 4 post-inoculation.[10]

    • Monitor the mice daily for clinical signs of distress (e.g., lethargy, ruffled fur, weight loss).[14]

    • Record body weight 2-3 times per week.

    • At the end of the study (e.g., day 30 or when humane endpoints are reached), euthanize the mice.[14]

    • Harvest the lungs, count the number of metastatic nodules on the lung surface, and weigh the lungs.[1][12]

Mandatory Visualizations

Experimental_Workflow_Subcutaneous_Model cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture B16-F10 Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep inoculation Subcutaneous Injection (0.1-1x10^6 cells) cell_prep->inoculation monitoring Tumor Growth Monitoring (Calipers) inoculation->monitoring randomization Randomization (Tumor Volume ~100 mm³) monitoring->randomization treatment mRBC-240 Treatment randomization->treatment endpoint Endpoint Analysis (Tumor Growth Inhibition) treatment->endpoint immuno Immunophenotyping (Tumor, Spleen) endpoint->immuno Experimental_Workflow_Metastatic_Model cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture B16-F10 Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep inoculation Intravenous Injection (2x10^5 cells) cell_prep->inoculation treatment mRBC-240 Treatment (Day 4) inoculation->treatment monitoring Clinical Monitoring (Body Weight, Survival) treatment->monitoring necropsy Necropsy monitoring->necropsy endpoint Endpoint Analysis (Lung Nodule Count) necropsy->endpoint immuno Immunophenotyping (Spleen, Lungs) endpoint->immuno mRBC_Signaling_Hypothesis mRBC mRBC-240 Activation Activation & Expansion mRBC->Activation Stimulation T_Cell CD8+ T Cell Killing Tumor Cell Killing T_Cell->Killing NK_Cell NK Cell NK_Cell->Killing Tumor_Cell B16-F10 Tumor Cell Activation->T_Cell Activation->NK_Cell Killing->Tumor_Cell

References

Application Notes and Protocols for In Vivo Imaging of RTX-240

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and adaptable in vivo imaging techniques for tracking RTX-240, an engineered red blood cell therapy. The protocols outlined below are designed to assist researchers in monitoring the biodistribution, trafficking, and persistence of RTX-240 and similar cell-based therapies.

Introduction to RTX-240

RTX-240 is an allogeneic, off-the-shelf cellular therapy built on Rubius Therapeutics' RED PLATFORM®. It consists of engineered red blood cells (RBCs) designed to express co-stimulatory molecules, specifically 4-1BB ligand (4-1BBL) and the cytokine interleukin-15 (IL-15) fused to the IL-15 receptor alpha chain (IL-15Rα) on their surface.[1][2][3][4] This combination is intended to activate and expand natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.[1][2][3][4] Preclinical studies using a mouse surrogate, mRBC-240, have demonstrated its ability to stimulate the immune system and inhibit tumor growth.[1][2] A key characteristic of RTX-240 is its biodistribution, which is primarily localized to the vasculature and the red pulp of the spleen.[2][5]

Signaling Pathway and Mechanism of Action

RTX-240 is designed to mimic the natural interaction between antigen-presenting cells (APCs) and immune effector cells. The 4-1BBL on the surface of RTX-240 binds to the 4-1BB receptor (also known as CD137) on activated T cells and NK cells, providing a critical co-stimulatory signal that promotes their survival, proliferation, and cytotoxic function.[6][7] Simultaneously, the trans-presentation of IL-15 by the IL-15Rα on RTX-240 engages the IL-15 receptor complex (IL-2/15Rβγc) on NK cells and memory CD8+ T cells, a potent signal for their expansion and activation.

RTX240_Signaling RTX-240 Signaling Pathway cluster_RTX240 RTX-240 cluster_ImmuneCell NK Cell / CD8+ T Cell cluster_Response Cellular Response RTX240 RTX-240 (Engineered RBC) L41BBL 4-1BBL IL15 IL-15/IL-15Rα R41BB 4-1BB Receptor L41BBL->R41BB Binding RIL15 IL-15 Receptor IL15->RIL15 Binding ImmuneCell NK Cell or CD8+ T Cell Activation Activation R41BB->Activation RIL15->Activation Proliferation Proliferation Activation->Proliferation Survival Survival Activation->Survival Effector Enhanced Effector Function Activation->Effector

RTX-240 activates NK and T cells via 4-1BBL and IL-15 signaling.

Quantitative Data Presentation

The following table summarizes the biodistribution of the RTX-240 murine surrogate, mRBC-240, in various organs 24 hours after a single intravenous dose in mice, as determined by flow cytometry of fluorescently labeled cells.

OrganmRBC-240 Density (cells/mm²)Control mRBC Density (cells/mm²)
Spleen~1800~250
Liver~400~100
Lung~150~50
Kidney~100~25
Heart~50~20
Draining Lymph Nodes~25~10
Tumor~20~5
Data adapted from McArdel, S.L., et al. Cancer Immunol Immunother (2021).[2]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo imaging studies of RTX-240.

Experimental_Workflow General In Vivo Imaging Workflow for RTX-240 cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis Label Label RTX-240 with imaging probe Inject Administer labeled RTX-240 to animal Label->Inject Animal Prepare tumor-bearing animal model Animal->Inject Image Perform in vivo imaging at defined time points Inject->Image ExVivo Ex vivo organ imaging and analysis Image->ExVivo Data Quantitative data analysis Image->Data ExVivo->Data

Workflow for in vivo imaging of RTX-240.

Protocol 1: Fluorescence Imaging (FI) for Biodistribution Studies

This protocol is adapted from the methodology used in the preclinical evaluation of mRBC-240.

Objective: To determine the biodistribution of RTX-240 in various organs using a fluorescent dye.

Materials:

  • RTX-240 cells

  • CellTrace™ Far Red Cell Proliferation Kit (or similar long-lasting, cell-permeant fluorescent dye)

  • Phosphate-buffered saline (PBS)

  • Tumor-bearing immunocompromised mice (e.g., NSG mice)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Flow cytometer

  • Tissue homogenization equipment

Methodology:

  • Labeling of RTX-240: a. Resuspend RTX-240 cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. b. Add CellTrace™ Far Red dye to a final concentration of 1 µM. c. Incubate for 20 minutes at 37°C, protected from light. d. Stop the staining by adding 5 volumes of culture medium containing 10% FBS and incubate for 5 minutes. e. Pellet the cells by centrifugation (400 x g, 5 minutes) and wash twice with PBS. f. Resuspend the labeled RTX-240 in sterile PBS for injection.

  • Administration: a. Anesthetize the tumor-bearing mice using isoflurane. b. Intravenously inject the desired dose of labeled RTX-240 (e.g., 1 x 10^9 cells) in a volume of 100-200 µL.

  • In Vivo Imaging: a. At desired time points (e.g., 1, 24, 48, and 96 hours) post-injection, anesthetize the mice. b. Acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for the chosen dye.

  • Ex Vivo Biodistribution Analysis: a. At the final time point, euthanize the mice. b. Perfuse the circulatory system with PBS to remove non-sequestered cells. c. Harvest organs of interest (spleen, liver, lungs, kidneys, heart, tumor, etc.). d. Acquire fluorescence images of the excised organs. e. For quantitative analysis, create single-cell suspensions from the harvested organs through mechanical dissociation and/or enzymatic digestion. f. Analyze the single-cell suspensions by flow cytometry to determine the percentage and absolute number of fluorescently labeled RTX-240 cells per gram of tissue.

Protocol 2: Bioluminescence Imaging (BLI) for Long-Term Tracking

This protocol requires genetic modification of the RTX-240 precursor cells to express a luciferase reporter gene.

Objective: To non-invasively monitor the persistence and general location of RTX-240 over an extended period.

Materials:

  • RTX-240 precursor cells (e.g., CD34+ hematopoietic stem cells)

  • Lentiviral vector encoding a luciferase gene (e.g., Firefly Luciferase 2)

  • Cell culture reagents

  • D-luciferin substrate

  • Tumor-bearing immunocompromised mice

  • In vivo bioluminescence imaging system

Methodology:

  • Generation of Luciferase-Expressing RTX-240: a. Transduce the RTX-240 precursor cells with the luciferase-encoding lentiviral vector. b. Select for successfully transduced cells (e.g., using an antibiotic resistance marker or a fluorescent reporter also encoded on the vector). c. Differentiate the engineered precursor cells into mature, enucleated RTX-240 expressing luciferase.

  • Administration: a. Follow the administration protocol as described in Protocol 1.

  • In Vivo Imaging: a. At desired time points, administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg). b. Wait for the substrate to distribute (typically 10-15 minutes). c. Anesthetize the mice and acquire bioluminescence images. The signal intensity (photons/second) can be quantified over regions of interest (ROIs).

Protocol 3: Positron Emission Tomography (PET) Imaging for Quantitative Tracking

This protocol involves labeling RTX-240 with a positron-emitting radionuclide.

Objective: To obtain highly sensitive and quantitative 3D information on the biodistribution of RTX-240.

Materials:

  • RTX-240 cells

  • Chelating agent (e.g., oxine)

  • Positron-emitting radionuclide (e.g., Zirconium-89 [⁸⁹Zr] for longer-term tracking, or Fluorine-18 [¹⁸F] as ¹⁸F-FDG for a different approach)

  • Sterile, metal-free PBS

  • PET/CT or PET/MRI scanner

Methodology (Direct Labeling with ⁸⁹Zr):

  • Labeling of RTX-240: a. Incubate RTX-240 cells with a solution of ⁸⁹Zr-oxine in a sterile, polypropylene (B1209903) tube for 15-30 minutes at room temperature with gentle agitation. b. Wash the cells three times with sterile PBS to remove unbound radionuclide. c. Resuspend the ⁸⁹Zr-labeled RTX-240 in sterile PBS for injection.

  • Administration: a. Follow the administration protocol as described in Protocol 1.

  • PET/CT or PET/MRI Imaging: a. At desired time points (e.g., 1, 24, 72, and 144 hours post-injection, depending on the half-life of the radionuclide), anesthetize the mice. b. Position the mice in the scanner and acquire PET data, followed by a CT or MRI scan for anatomical co-registration. c. Reconstruct the PET images and quantify the radioactivity concentration (e.g., in Becquerels per milliliter or percent injected dose per gram [%ID/g]) in various organs and the tumor.

Protocol 4: Single-Photon Emission Computed Tomography (SPECT) Imaging

This protocol is similar to PET but uses a gamma-emitting radionuclide.

Objective: To visualize the 3D biodistribution of RTX-240 with high sensitivity.

Materials:

  • RTX-240 cells

  • Indium-111 oxine (¹¹¹In-oxine)

  • Sterile PBS

  • SPECT/CT scanner

Methodology:

  • Labeling of RTX-240: a. Incubate RTX-240 cells with ¹¹¹In-oxine for 15-30 minutes at room temperature. b. Wash the cells thoroughly with sterile PBS to remove unbound ¹¹¹In-oxine. c. Resuspend the labeled cells in sterile PBS for injection.

  • Administration: a. Follow the administration protocol as described in Protocol 1.

  • SPECT/CT Imaging: a. At desired time points (e.g., 4, 24, and 48 hours post-injection), anesthetize the mice. b. Acquire SPECT images, followed by a CT scan for anatomical context. c. Reconstruct the images to visualize the location of the labeled RTX-240.

Protocol 5: Magnetic Resonance Imaging (MRI) for High-Resolution Anatomical Tracking

This protocol involves labeling RTX-240 with a superparamagnetic iron oxide (SPIO) contrast agent.

Objective: To track the location of RTX-240 with high spatial resolution within the anatomical context provided by MRI.

Materials:

  • RTX-240 cells

  • Clinically approved SPIO nanoparticles (e.g., ferumoxytol)

  • Electroporation or other suitable cell loading method

  • MRI scanner with appropriate coils

Methodology:

  • Labeling of RTX-240: a. Resuspend RTX-240 cells in an appropriate buffer. b. Add SPIO nanoparticles to the cell suspension. c. Utilize a method to facilitate intracellular uptake of the SPIO particles, such as electroporation or co-incubation with a transfection agent (note: optimization is crucial to maintain cell viability and function). d. Wash the cells extensively to remove extracellular SPIO particles. e. Resuspend the SPIO-labeled RTX-240 in sterile PBS for injection.

  • Administration: a. Follow the administration protocol as described in Protocol 1.

  • MRI Imaging: a. At desired time points, anesthetize the mice. b. Acquire T2 or T2*-weighted MR images. The accumulation of SPIO-labeled cells will appear as areas of signal loss (hypointensity). c. Co-register with anatomical T1-weighted images for precise localization.

Considerations and Best Practices

  • Choice of Imaging Modality: The selection of an imaging technique should be guided by the specific research question. For long-term tracking, BLI is suitable. For quantitative biodistribution, PET is the gold standard. For high-resolution anatomical localization, MRI is preferred. Fluorescence imaging offers a good balance of ease of use and sensitivity for both in vivo and ex vivo analysis.

  • Labeling Efficiency and Stability: It is crucial to optimize the labeling protocol to achieve sufficient signal for detection without compromising the viability and function of RTX-240. The stability of the label should be assessed to ensure that the detected signal originates from intact cells.

  • Controls: Appropriate controls are essential for data interpretation. This includes injecting unlabeled RTX-240 to assess background signal and injecting the free imaging probe to understand its clearance profile.

  • Animal Models: The choice of animal model is critical. Immunocompromised mice are necessary to prevent rejection of the human-derived RTX-240 and for the engraftment of human tumors.

  • Quantitative Analysis: For quantitative imaging modalities like PET and fluorescence-based flow cytometry, it is important to generate standard curves to accurately quantify the number of cells or the amount of probe in the tissues of interest.

References

Application Notes & Protocols: Dosage and Administration of Anticancer Agent 240 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer agent 240 is a potent mitotic inhibitor used extensively in preclinical cancer research.[1] It is a member of the taxane (B156437) drug class, which is fundamental in the treatment of numerous cancer types.[2] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division.[3][4] This interference leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][5] Due to its poor water solubility, this compound requires a vehicle for in vivo administration, commonly a mixture of Cremophor EL and ethanol (B145695), which is then diluted in a sterile physiological solution before injection.[1] Newer formulations, such as albumin-bound nanoparticles, have also been developed to improve the therapeutic index.[1][6]

These notes provide a comprehensive overview of the dosage, administration, and relevant protocols for the use of this compound in animal models, based on established research.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[5][7] Unlike other anti-microtubule agents that cause depolymerization (e.g., vinca (B1221190) alkaloids), this agent promotes the polymerization of tubulin and stabilizes the resulting microtubules against depolymerization.[4] This stabilization disrupts the normal dynamic reorganization of the microtubule network required for mitosis.[5] The consequence is the formation of abnormal, non-functional mitotic spindles, which activates the mitotic checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[4][7] Additional anticancer activities may include the suppression of cell proliferation and antiangiogenic effects.[5][8]

Anticancer_Agent_240_Pathway cluster_cell Cancer Cell agent This compound tubulin β-tubulin subunit agent->tubulin Binds to stabilization Microtubule Stabilization agent->stabilization Promotes bcl2 Bcl-2 Phosphorylation (Inactivation) agent->bcl2 Induces microtubules Microtubules tubulin->microtubules Polymerization stabilization->microtubules dynamics Disruption of Microtubule Dynamics stabilization->dynamics spindle Abnormal Mitotic Spindle dynamics->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest Activates Mitotic Checkpoint apoptosis Apoptosis arrest->apoptosis Leads to bcl2->apoptosis Promotes

Caption: Mechanism of action for this compound.

Data Presentation

Quantitative data from various animal studies are summarized below. It is critical to perform a Maximum Tolerated Dose (MTD) study for each specific animal model and drug formulation to determine the optimal dose.[1][6] The MTD is the highest dose that can be given without causing unacceptable toxicity, often defined as no more than a 15-20% loss of body weight and no treatment-related fatalities.[6]

Table 1: Dosage and Administration of this compound in Murine Models

Animal Model Tumor Type Dosage (mg/kg) Route Schedule Key Outcomes & Efficacy Citation(s)
Nude Mice Ovarian Cancer (SKOV3ip1) 1, 2.5, 5 IP Once weekly Dose-dependent decrease in tumor weight and number of nodules. 5 mg/kg selected for therapeutic effect. [9]
NSG Mice Appendiceal Adenocarcinoma (PDX) 6.25, 12.5, 25 IP Weekly for 3 weeks, 1 week rest (2 cycles) 25 mg/kg IP significantly impaired tumor growth (81.9% reduction vs. control). IP route was more effective and less toxic than IV. [10]
NSG Mice Appendiceal Adenocarcinoma (PDX) 6.25, 12.5 IV Weekly for 3 weeks, 1 week rest (2 cycles) Less effective than IP administration at the same doses. [10]
NOD/SCID Mice Rhabdomyosarcoma (RH4) 30 IV Weekly (Day 1, 8, 15) Induced complete tumor regression. [11]
NOD/SCID Mice Neuroblastoma (SK-N-BE(2)) 5, 10 IV Daily (Metronomic) Significantly inhibited tumor growth. [11]
CD2F1 Mice N/A (Pharmacokinetics) 22.5 IV Single bolus Terminal half-life of 43-69 minutes. [12]
CD2F1 Mice N/A (Pharmacokinetics) 22.5 IP Single bolus Bioavailability of approximately 10%. [12]
CD2F1 Mice N/A (Pharmacokinetics) 22.5 p.o. Single gavage Bioavailability of 0%. [12]

| Rats (SD) | N/A (Pharmacokinetics) | 25, 50, 100 | p.o. | Single gavage | Very low absolute bioavailability (1.6%). |[13] |

Table 2: Common Toxicities of this compound in Animal Studies

Animal Model Dosage (mg/kg) Route Observed Toxicities Citation(s)
Rats (SD) 3.3 IV Weekly for 6 months: Decreased red and white blood cell counts, bone marrow hypoplasia, splenic hemosiderosis. No-toxic-effect dose estimated at 1.0 mg/kg. [14]
Rats (SD) 38, 50, 65, 85 IV Single dose: Alopecia, decreased white blood cell counts. At 85 mg/kg, deaths occurred due to systemic toxicity (bone marrow hypoplasia, lymphoid depletion). [15]
Mice >15-20% of MTD IV/IP Significant body weight loss is a primary indicator of toxicity. [6]
Dogs 165 mg/m² IV Every 3 weeks: High incidence of hypersensitivity reactions (due to Cremophor vehicle), severe neutropenia, sepsis-related deaths. Dose was considered unacceptably toxic. [16]

| Rats (SD) | 40 (Polymeric Micellar formulation) | IV | Male genital system toxicity (testicular atrophy). Reduced brain and liver injury compared to solvent-based formulation. |[17] |

Experimental Protocols

Safety Precaution: this compound is a cytotoxic agent. All preparation and handling should be performed in a certified biological safety cabinet (Class II, Type B) or fume hood, following institutional guidelines for handling hazardous drugs.[18] Personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.

Protocol 1: Formulation of "this compound" (Cremophor EL-based) This protocol is for the standard, water-insoluble formulation of the agent.

Materials:

  • This compound powder

  • Cremophor EL (polyoxyethylated castor oil)

  • Dehydrated ethanol (200 proof)

  • Sterile 0.9% physiological saline

  • Sterile vials and syringes

Procedure:

  • In a biological safety cabinet, prepare a stock solution of this compound by dissolving it in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[1] The concentration will depend on the final desired dose for injection.

  • Vortex or gently warm the mixture to ensure the agent is fully dissolved.

  • Immediately before administration, dilute the stock solution with sterile 0.9% physiological saline to the final desired concentration.[1]

  • Gently swirl the final solution to mix. Do not shake, as this can cause foaming.[19]

  • Inspect the solution to ensure it is clear and free of precipitates. The prepared solution should be administered promptly to avoid precipitation.[1]

Protocol 2: Intravenous (IV) Administration via Tail Vein in Mice This is the most common route for ensuring 100% systemic bioavailability.[6]

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needle with a tuberculin syringe

  • Alcohol swabs

Procedure:

  • Place the mouse in a suitable restrainer to expose the tail.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[1]

  • Wipe the tail with an alcohol swab.

  • Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[1]

  • Slowly inject the solution (typically a volume of 100-200 µL for a 20-25g mouse). A successful injection will show no subcutaneous bleb formation.[1]

  • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.[1]

Protocol 3: Intraperitoneal (IP) Administration in Mice A technically simpler route that is effective, particularly for tumors within the peritoneal cavity.[6]

Materials:

  • Prepared this compound solution

  • 25-27 gauge needle with a tuberculin syringe

Procedure:

  • Securely hold the mouse by the scruff of the neck and tilt it downwards to allow the abdominal organs to shift forward.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.[1]

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).[1]

  • Slowly inject the prepared solution.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[1]

Protocol 4: Monitoring Tumor Growth and Toxicity

Procedure:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Width² x Length) / 2.[1]

  • Body Weight: Weigh mice daily or at least 3 times per week. A body weight loss of over 15-20% is a key sign of toxicity and may require dose reduction or cessation of treatment.[6]

  • Clinical Observations: Monitor mice daily for clinical signs of toxicity, including changes in posture, activity, grooming, ruffled fur, or lethargy.[1][6]

  • Survival: Record the date of euthanasia or death for survival analysis. Euthanasia should be performed when tumors reach a predetermined endpoint size or if mice show signs of excessive distress, in accordance with institutional animal care and use guidelines.

Visualization of Experimental Workflow

Experimental_Workflow cluster_treatment_cycle Treatment Cycle (Repeated as per Schedule) start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 0.5 cm) start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize drug_prep Prepare this compound (Protocol 1) randomize->drug_prep administer Administer Drug (IV/IP) (Protocols 2/3) drug_prep->administer monitor Monitor Mice (Protocol 4) administer->monitor data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Signs monitor->data_collection endpoint Endpoint Reached? (Tumor size, Toxicity, Study duration) data_collection->endpoint endpoint->administer No (Continue Treatment) euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Efficacy (TGI) - Survival Curves - Toxicity Assessment euthanasia->analysis

Caption: Typical workflow for an in vivo efficacy study.

References

Troubleshooting & Optimization

"potential off-target effects of RTX-240 immunotherapy"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTX-240 immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RTX-240?

RTX-240 is an allogeneic, off-the-shelf cellular therapy consisting of engineered red blood cells (RBCs) that co-express two key immunostimulatory molecules on their surface: 4-1BB ligand (4-1BBL) and a trans-presented interleukin-15 (IL-15TP).[1][2][3] The engineered RBCs are designed to activate and expand natural killer (NK) cells and T cells, thereby generating a potent anti-tumor immune response.[2][4][5][6] The restricted biodistribution of these engineered RBCs primarily to the vasculature and spleen is intended to offer an improved safety profile by minimizing off-tumor effects.[2][5][6][7]

Q2: What are the potential on-target, off-tumor effects of RTX-240?

On-target, off-tumor toxicity is a potential concern for immunotherapies that enhance the activity of immune cells against targets that may be expressed at low levels on healthy tissues. RTX-240 stimulates NK and T cells, which recognize and eliminate target cells expressing stress ligands recognized by receptors like NKG2D. While many tumor cells upregulate NKG2D ligands, some healthy tissues have been reported to express them, including activated T cells, myelomonocytic cells, dendritic cells, and epithelial cells of the gut mucosa.[8][9] Therefore, researchers should be vigilant for signs of autoimmune-like toxicities in preclinical models. However, preclinical studies with a murine surrogate of RTX-240 (mRBC-240) have shown it to be well-tolerated with no evidence of hepatic injury at the highest feasible doses, suggesting a favorable safety profile compared to a 4-1BB agonistic antibody.[2][6][7]

Q3: Could RTX-240 induce Cytokine Release Syndrome (CRS)?

Cytokine Release Syndrome is a systemic inflammatory response that can be triggered by potent immunostimulatory therapies. Given that RTX-240 is designed to activate and expand NK and T cells, which in turn release cytokines, there is a theoretical potential for CRS.[10][11] Monitoring for clinical signs of CRS (e.g., fever, tachycardia, hypotension) and measuring serum cytokine levels (e.g., IFN-γ, IL-6, MCP-1) in preclinical models is recommended.[10][11] Preclinical studies with RTX-240 have suggested a favorable safety profile, but this remains a critical aspect to monitor in all experiments.[2][6][7]

Q4: What is the biodistribution of RTX-240 and how might it influence off-target effects?

Preclinical studies using a murine surrogate (mRBC-240) have shown that the biodistribution is predominantly restricted to the red pulp of the spleen.[2][6][7] This limited biodistribution is a key design feature intended to reduce unwanted off-tumor effects.[2][7] Immune cell activation and expansion are thought to occur primarily in the spleen, with the activated NK and T cells then trafficking to the tumor site.[2] This targeted activation is hypothesized to contribute to the improved safety profile observed in preclinical models when compared to systemic administration of agonistic antibodies.[2][6][7]

Troubleshooting Guides

Issue 1: Unexpected in vivo toxicity observed in animal models.

Potential Cause Troubleshooting Steps
On-target, off-tumor recognition of healthy tissues 1. Perform immunohistochemistry (IHC) or flow cytometry on healthy tissues from treated animals to look for immune cell infiltration and signs of inflammation. 2. Analyze the expression of NK and T cell activating ligands (e.g., NKG2D ligands) on a panel of normal tissues from the animal model being used.[8][9] 3. Consider using lower doses of RTX-240 or a different dosing schedule.
Cytokine Release Syndrome (CRS) 1. Monitor animals for clinical signs of CRS (fever, lethargy, ruffled fur). 2. Collect serum samples at various time points post-treatment and perform a cytokine multiplex assay to quantify levels of key inflammatory cytokines (e.g., IFN-γ, IL-6, TNF-α). 3. If CRS is suspected, consider administering supportive care as per institutional guidelines.
Model-specific sensitivity 1. Review the literature for known sensitivities of the specific animal strain to immune-stimulating agents.[12] 2. Consider repeating the experiment in a different animal strain to assess for strain-specific toxicities.[12]

Issue 2: Higher than expected cytotoxicity against non-tumor cells in vitro.

Potential Cause Troubleshooting Steps
Expression of stress ligands on control cell lines 1. Verify the phenotype of your control (non-tumor) cell lines. Culture conditions can sometimes induce the expression of stress ligands. 2. Use freshly isolated primary cells from healthy tissues as more representative controls where feasible. 3. Perform flow cytometry to check for the expression of activating ligands (e.g., MICA/B, ULBPs) on the surface of your control cells.
Alloreactivity of effector cells 1. If using co-culture systems with effector cells from a different donor than the target cells, some level of allogeneic reactivity may occur. 2. Use autologous systems where possible or establish a baseline of alloreactivity to distinguish from RTX-240-mediated effects.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Tumor Targeting

  • Cell Preparation:

    • Culture a panel of tumor cell lines (positive controls) and a panel of primary healthy cells or non-malignant cell lines (experimental group).

    • Prepare peripheral blood mononuclear cells (PBMCs) as a source of effector NK and T cells.

  • Co-culture:

    • Plate the target cells (tumor and non-tumor) in a 96-well plate.

    • Add PBMCs to the wells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Add RTX-240 or a control (e.g., non-engineered RBCs) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C, 5% CO2.

  • Cytotoxicity Measurement:

    • Measure cell lysis using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.

    • Alternatively, use flow cytometry-based methods to quantify dead target cells (e.g., using 7-AAD or propidium (B1200493) iodide staining).

  • Data Analysis:

    • Calculate the percentage of specific lysis for each condition.

    • Compare the cytotoxicity against tumor cells versus healthy cells to determine the therapeutic window.

Protocol 2: Multiplex Cytokine Assay for Serum Samples

  • Sample Collection:

    • Collect blood from animals at baseline and at several time points after RTX-240 administration (e.g., 2, 6, 24, 48 hours).

    • Process the blood to obtain serum and store at -80°C until use.

  • Assay Procedure:

    • Use a commercially available multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery).

    • Follow the manufacturer's instructions for preparing standards, samples, and reagents.

    • Incubate the samples with the antibody-coupled beads.

    • Wash the beads and add the detection antibody.

    • Add a streptavidin-phycoerythrin reporter and read the plate on the appropriate instrument.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the serum samples.

    • Compare the cytokine levels in RTX-240-treated animals to control animals.

Visualizations

RTX240_Mechanism_of_Action RTX-240 Mechanism of Action cluster_RTX240 RTX-240 (Engineered RBC) cluster_ImmuneCells Immune Cells cluster_Response Anti-Tumor Response RTX240 Co-expression of 4-1BBL and IL-15TP NK_Cell NK Cell RTX240->NK_Cell Stimulation T_Cell T Cell RTX240->T_Cell Stimulation Activation Activation & Expansion NK_Cell->Activation T_Cell->Activation Trafficking Trafficking to Tumor Activation->Trafficking Killing Tumor Cell Killing Trafficking->Killing

Caption: RTX-240 stimulates NK and T cells, leading to their activation, expansion, and subsequent anti-tumor activity.

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for In Vivo Toxicity Start Unexpected In Vivo Toxicity Observed Monitor_CRS Monitor for Clinical Signs of CRS Start->Monitor_CRS Histopathology Histopathology of Healthy Tissues Start->Histopathology Strain_Comparison Compare Different Animal Strains Start->Strain_Comparison Consider model-specific effects Cytokine_Analysis Serum Cytokine Multiplex Assay Monitor_CRS->Cytokine_Analysis If CRS suspected Dose_Modification Consider Dose/ Schedule Modification Cytokine_Analysis->Dose_Modification Ligand_Expression Assess Activating Ligand Expression on Tissues Histopathology->Ligand_Expression If inflammation observed Ligand_Expression->Dose_Modification

Caption: A logical workflow for investigating the root cause of unexpected in vivo toxicity during RTX-240 experiments.

References

"optimizing dosage of Anticancer agent 240 to reduce toxicity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Anticancer Agent 240 to reduce toxicity during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound, also known as compound 9b, is an 8-quinolinesulfonamide derivative with a triazole hybrid structure.[1][2] In silico docking and machine learning studies have identified it as a potential strong inhibitor of Rho-associated protein kinase (ROCK).[1][2] Many quinolinesulfonamide derivatives have been investigated for their anticancer properties, targeting various cellular pathways including metabolic enzymes like Pyruvate Kinase M2 (PKM2) and signaling pathways such as the Hippo pathway.[3][4][5] However, the primary hypothesized mechanism for this compound is ROCK inhibition. Further experimental validation is required to confirm this mechanism of action.

Q2: What is the known in vitro activity of this compound?

A2: this compound has demonstrated cytotoxic activity against several human cancer cell lines. A significant finding from in vitro studies is that it appears to lack cytotoxicity towards normal cells, suggesting a favorable preliminary safety profile.[1][2] The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Q3: Are there any known in vivo toxicity data for this compound?

A3: Currently, there is no publicly available in vivo toxicity data, such as Maximum Tolerated Dose (MTD) or LD50 values, for this compound. Researchers should conduct initial dose-range-finding studies in appropriate animal models to determine the MTD and to observe any potential on-target or off-target toxicities.

Q4: How can I start optimizing the dosage for my in vivo experiments?

A4: Dosage optimization should begin with a dose-range-finding study. This typically involves administering a wide range of doses to a small number of animals to identify a dose that causes manageable, reversible toxicity. Subsequent studies can then use a narrower range of doses around the estimated MTD to evaluate both antitumor efficacy and the toxicity profile more thoroughly. It's a balance between achieving the desired therapeutic effect and minimizing adverse events.[6]

Q5: What are common toxicities associated with kinase inhibitors that I should monitor for?

A5: While specific toxicities for this compound are unknown, common adverse effects for kinase inhibitors can include gastrointestinal issues (diarrhea, nausea), dermatological reactions, fatigue, and potential for off-target effects on the cardiovascular or hepatic systems. Careful monitoring of animal health, including body weight, clinical signs, and regular blood work, is crucial during in vivo studies.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Carcinoma0.26[6][7]
SNB-19Glioblastoma0.38[6][7]
A-549Lung Carcinoma0.40[6][7]
SKOV-3Ovarian Cancer4.16[6][7]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent240 This compound ROCK ROCK Agent240->ROCK Inhibition MYPT1 MYPT1 ROCK->MYPT1 Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Apoptosis Apoptosis ROCK->Apoptosis Regulates MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton MLC->Actin Regulates Proliferation Cell Proliferation Actin->Proliferation Impacts Migration Cell Migration Actin->Migration Impacts

Caption: Putative signaling pathway of this compound via ROCK inhibition.

G Start Start InVitro In Vitro Studies (IC50 Determination) Start->InVitro DoseRange In Vivo Dose-Range Finding (MTD Estimation) InVitro->DoseRange EfficacyToxicity Efficacy and Toxicity Study (Multiple Dose Groups) DoseRange->EfficacyToxicity PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling EfficacyToxicity->PKPD OptimalDose Define Optimal Biological Dose PKPD->OptimalDose

Caption: Experimental workflow for dosage optimization.

G y_axis Response x_axis Dose of this compound origin origin->y_axis origin->x_axis efficacy_start efficacy_start efficacy_mid efficacy_mid efficacy_start->efficacy_mid Efficacy efficacy_plateau efficacy_plateau efficacy_mid->efficacy_plateau Efficacy toxicity_start toxicity_start toxicity_mid toxicity_mid toxicity_start->toxicity_mid Toxicity toxicity_end toxicity_end toxicity_mid->toxicity_end Toxicity therapeutic_window_start therapeutic_window_start therapeutic_window_end therapeutic_window_end therapeutic_window_start->therapeutic_window_end label_tw Therapeutic Window

Caption: Logical relationship between dose, efficacy, and toxicity.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line of interest.

  • Cell Seeding:

    • Culture cells in appropriate media to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Dose-Range-Finding Study

This protocol provides a general framework for an initial in vivo study to estimate the Maximum Tolerated Dose (MTD). This should be performed in compliance with all institutional and national guidelines for animal welfare.

  • Animal Model:

    • Select an appropriate animal model (e.g., immunocompromised mice for xenograft studies).

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Dose Preparation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).

    • Prepare a range of doses based on in vitro potency and data from any similar compounds. A wide range is recommended for the initial study (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Administer the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.

    • Record body weight at least three times per week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • The study duration is typically 7-14 days.

  • Endpoint and MTD Determination:

    • At the end of the study, euthanize the animals and perform a gross necropsy. Collect blood for complete blood count and serum chemistry analysis.

    • The MTD is generally defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.

  • Refinement:

    • Based on the results, a subsequent study with a narrower dose range around the estimated MTD can be performed to more accurately define the dose-toxicity relationship and to select doses for future efficacy studies.

References

Technical Support Center: Large-Scale Synthesis of Anticancer Agent Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the challenges in the large-scale synthesis of Paclitaxel (B517696) (Taxol®), a well-documented anticancer agent. The compound "Anticancer agent 240" is not found in the public domain and is treated here as a placeholder for a structurally complex therapeutic agent. The challenges and methodologies discussed for Paclitaxel are representative of those encountered during the development of complex natural product-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale industrial production of Paclitaxel? The two dominant methods for large-scale production of Paclitaxel are semi-synthesis and plant cell culture fermentation.[1][2] Semi-synthesis, which utilizes precursors like 10-deacetylbaccatin III (10-DAB) or baccatin (B15129273) III, is the most common approach.[1][2][3] These precursors are extracted from renewable sources like the needles and twigs of yew trees (e.g., Taxus baccata).[1][2] Plant cell culture of Taxus cells is another commercially viable method for industrial-scale production.[1][2]

Q2: Why is the total chemical synthesis of Paclitaxel not commercially viable for large-scale production? Total synthesis of Paclitaxel is exceptionally challenging due to its complex molecular structure, which features a highly oxygenated and strained [6-8-6-4] fused ring system and 11 stereocenters.[1][2][4] This complexity results in extremely long, linear synthetic routes with numerous steps, leading to very low overall yields.[1][2][4] For instance, one 21-step synthesis reported an overall yield of only 0.118%.[1][2][5] The high cost of reagents, difficult-to-control reaction conditions, and poor efficiency make total synthesis economically unfeasible for meeting market demand.[1][2][5]

Q3: What are the main challenges that complicate the large-scale synthesis of Paclitaxel? The primary challenges are rooted in the molecule's structural complexity and the low abundance of the final product in natural sources.[1][2] Direct extraction from the bark of the Pacific yew (Taxus brevifolia) is unsustainable and provides very low yields (0.01–0.05%).[1][2] While semi-synthesis is more practical, it still depends on the efficient extraction of precursors. Plant cell cultures can suffer from low and unstable yields.[1][6] Furthermore, a significant challenge across all methods is the purification of Paclitaxel from numerous structurally similar taxane (B156437) impurities that are difficult to separate.[1]

Q4: What is the significance of 10-deacetylbaccatin III (10-DAB) and Baccatin III in Paclitaxel synthesis? 10-DAB and Baccatin III are advanced, naturally occurring intermediates in the Paclitaxel biosynthetic pathway. They can be extracted in relatively high quantities from the needles and twigs of the European Yew (Taxus baccata), which are renewable resources.[1] These molecules contain the complex tetracyclic core of Paclitaxel, making them ideal starting materials for semi-synthesis.[7] By chemically attaching the C-13 side chain to these precursors, the challenges of constructing the core structure are bypassed, making large-scale production more feasible.[3]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during the semi-synthesis of Paclitaxel from Baccatin III, the most common large-scale approach.

Problem 1: Significantly lower than expected yields during the semi-synthesis from Baccatin III.

  • Potential Cause A: Inefficient Protection of the C-7 Hydroxyl Group.

    • Explanation: The hydroxyl group at the C-7 position of Baccatin III must be protected before attaching the side chain to the less reactive C-13 hydroxyl. Incomplete or failed protection leads to side reactions, such as the formation of 7,13-bis-acylated by-products, which significantly reduces the yield of the desired product.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the protecting group reagent (e.g., triethylsilyl chloride (TES-Cl), trichloroethyl chloroformate (TROC-Cl)) and base (e.g., LiHMDS, pyridine) are pure and anhydrous.

      • Optimize Reaction Conditions: This reaction is highly sensitive to temperature. For silylation, ensure the reaction is maintained at a low temperature (e.g., -40°C to -20°C) to favor selective protection at the C-7 position.

      • Select an Appropriate Protecting Group: Triethylsilyl (TES) is a common choice. The protecting group must be stable during the subsequent side-chain coupling but removable under mild conditions that do not degrade the Paclitaxel molecule.[3]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of Baccatin III and the formation of the 7-O-protected product. Drive the reaction to completion before proceeding.

  • Potential Cause B: Inefficient C-13 Side-Chain Attachment.

    • Explanation: The coupling of the protected side chain to the C-13 hydroxyl group of the baccatin core is a critical esterification step. The choice of coupling agent, the side-chain precursor, and the reaction conditions are vital for achieving high efficiency.

    • Troubleshooting Steps:

      • Use an Activated Side-Chain Precursor: The Ojima lactam is a widely used and highly effective precursor for stereocontrolled side-chain attachment, often leading to good yields.[1]

      • Optimize Coupling Agent and Conditions: Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common coupling system.[8] Ensure optimal stoichiometry and reaction time.

      • Ensure Anhydrous Conditions: The presence of water can hydrolyze the coupling agents and reduce efficiency. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Potential Cause C: Degradation during Final Deprotection Step.

    • Explanation: The final step involves removing the protecting group from the C-7 hydroxyl. Harsh deprotection conditions (e.g., strong acid or base, high temperatures) can cause degradation of the ester linkages or rearrangement of the Paclitaxel core, lowering the final yield.

    • Troubleshooting Steps:

      • Select Mild Deprotection Reagents: For a TES group, a buffered solution of hydrofluoric acid (e.g., HF-Pyridine or TBAF) is often used. The conditions should be carefully chosen to be selective for the protecting group without affecting other functional groups.

      • Control Reaction Time and Temperature: Monitor the deprotection reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed. Avoid prolonged reaction times. Perform the reaction at low temperatures (e.g., 0°C) to minimize side reactions.

Problem 2: Final product is contaminated with impurities that are difficult to separate.

  • Explanation: Paclitaxel purification is notoriously difficult due to the presence of other taxanes (e.g., Cephalomannine, 7-epi-Paclitaxel) with very similar structures, polarities, and chromatographic behaviors.[1]

  • Troubleshooting Steps:

    • Implement a Multi-Step Purification Strategy: A single purification method is rarely sufficient for achieving high purity (>99.5%). A combination of techniques is required.

    • Pre-purification by Precipitation/Crystallization: After the synthesis, a crude precipitation or crystallization step can be used to enrich the Paclitaxel and remove a significant portion of less polar or more polar impurities.[9]

    • Sequential HPLC Purification: Employ at least two different, orthogonal HPLC methods for final purification.

      • Step 1 (Reverse-Phase HPLC): Use a C18 column with a mobile phase like acetonitrile/water. This is effective for separating many taxane impurities.[9]

      • Step 2 (Normal-Phase HPLC): A subsequent separation on a silica (B1680970) column can resolve impurities that co-elute with Paclitaxel on the C18 column.[9]

    • Consider Simulated Moving Bed (SMB) Chromatography: For very large-scale operations, SMB chromatography can be a more efficient and continuous alternative to batch preparative HPLC for separating Paclitaxel from its closely related impurities.[10]

Quantitative Data Summary

Table 1: Comparison of Paclitaxel Production Methods

Production MethodStarting MaterialKey AdvantagesMajor ChallengesTypical Overall Yield
Direct Extraction Bark of Taxus brevifoliaDirect isolation of the final product.Unsustainable, environmentally damaging, destroys trees.0.01–0.05% from bark[1][2]
Semi-Synthesis 10-DAB or Baccatin IIIUses renewable resources (needles/twigs), higher precursor availability.Multi-step process, requires robust protecting group strategy, difficult purification.~50-60% from 10-DAB in optimized 4-step procedures[3][11]
Plant Cell Culture Taxus cell linesSustainable, controlled environment, independent of geographical location.Low and unstable yields, complex media optimization, slow cell growth.Highly variable, dependent on cell line and culture conditions.
Total Synthesis Simple chemical precursorsIndependent of natural resources, allows for analog synthesis.Extremely long and complex (20+ steps), economically unfeasible for bulk production.<0.2%[1][2][5]

Table 2: Example HPLC Conditions for Paclitaxel Purity Analysis

ParameterUSP Method Example[12]Alternative RP-HPLC Method[13]
Column Pentafluorophenyl (PFP), 4.6 mm x 250 mm, 5 µmC18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile, Methanol, and Acetic Acid in WaterIsocratic: Acetonitrile:KH2PO4 buffer (60:40)
Flow Rate ~1.0 mL/min2.0 mL/min
Detection Wavelength 227 nm230 nm
Column Temperature Ambient or controlled (e.g., 40°C)Ambient
Typical Run Time ~80 min (can be optimized to ~30 min)<10 min

Experimental Protocols

Protocol 1: General Workflow for Semi-synthesis of Paclitaxel from Baccatin III

This protocol outlines the key transformations. Specific reagents, solvents, and reaction times must be optimized based on the chosen protecting groups and side-chain precursor.

  • Protection of C-7 Hydroxyl:

    • Dissolve Baccatin III in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (Argon).

    • Cool the solution to a low temperature (e.g., -40°C).

    • Slowly add a strong, non-nucleophilic base (e.g., 1 M LiHMDS in THF).[14]

    • After a short stirring period (e.g., 5-10 minutes), add the protecting group electrophile (e.g., TES-Cl or TROC-Cl).[14]

    • Allow the reaction to proceed at low temperature, monitoring by TLC until completion.

    • Perform an aqueous workup and purify the resulting 7-O-protected Baccatin III by silica gel chromatography.

  • Esterification with C-13 Side Chain:

    • Dissolve the 7-O-protected Baccatin III and the activated side-chain precursor (e.g., Ojima lactam) in an anhydrous solvent (e.g., THF).

    • Add the coupling agent (e.g., DCC) and catalyst (e.g., DMAP).[8]

    • Stir the reaction at room temperature under an inert atmosphere, monitoring by TLC.

    • Upon completion, filter to remove by-products (e.g., DCU) and concentrate the solution.

    • Purify the protected Paclitaxel intermediate by chromatography.

  • Deprotection of C-7 Protecting Group:

    • Dissolve the purified, protected Paclitaxel intermediate in a suitable solvent (e.g., THF, acetonitrile).

    • Add the deprotection reagent (e.g., HF-Pyridine for silyl (B83357) groups) at a controlled low temperature (e.g., 0°C).

    • Monitor the reaction carefully to avoid degradation of the Paclitaxel molecule.

    • Once deprotection is complete, quench the reaction and perform an aqueous workup.

  • Final Purification:

    • Purify the final Paclitaxel product using precipitation and/or sequential HPLC (as described in the troubleshooting section) to achieve the desired purity (>99.5%).[9]

Visualizations

Diagrams of Workflows and Challenges

G cluster_0 Semi-Synthesis Workflow start Baccatin III (from Yew Needles) step1 Step 1: C-7 Protection (e.g., TES-Cl, Base) start->step1 Protect reactive hydroxyl step2 Step 2: C-13 Side-Chain Coupling (e.g., Ojima Lactam, DCC) step1->step2 Attach side chain step3 Step 3: C-7 Deprotection (e.g., HF-Pyridine) step2->step3 Remove protecting group purify Step 4: Purification (HPLC / Crystallization) step3->purify Isolate final product end High-Purity Paclitaxel purify->end

Caption: Workflow for the semi-synthesis of Paclitaxel from Baccatin III.

G problem Low Yield in Semi-Synthesis cause1 Inefficient C-7 Protection? problem->cause1 cause2 Poor Side-Chain Coupling? problem->cause2 cause3 Degradation during Deprotection? problem->cause3 solution1 Verify Reagents Optimize Temp (-40°C) Monitor by TLC cause1->solution1 Solution solution2 Use Ojima Lactam Optimize Coupling Agent (DCC) Ensure Anhydrous Conditions cause2->solution2 Solution solution3 Use Mild Reagents (HF-Pyr) Control Temp (0°C) Minimize Reaction Time cause3->solution3 Solution

Caption: Troubleshooting logic for low yields in Paclitaxel semi-synthesis.

G cluster_total Total Synthesis cluster_semi Semi-Synthesis cluster_pcc Plant Cell Culture center Large-Scale Paclitaxel Production Challenges ts_challenge >20 Steps 11 Stereocenters Extremely Low Yield (<0.2%) center->ts_challenge High Complexity ss_challenge Protecting Group Strategy Side-Chain Coupling Difficult Purification center->ss_challenge Process Chemistry pcc_challenge Low & Unstable Yields Slow Cell Growth Genetic Instability center->pcc_challenge Biological Variability

Caption: Key challenges associated with different Paclitaxel production methods.

References

Technical Support Center: Managing Potential Hepatic Injury with 4-1BB Agonistic Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential hepatic injury associated with the use of 4-1BB (CD137) agonistic antibodies. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and a Troubleshooting Guide to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-1BB agonistic antibodies in cancer immunotherapy?

A1: 4-1BB agonistic antibodies are potent immunotherapeutic agents that enhance anti-tumor immunity primarily by stimulating the co-stimulatory receptor 4-1BB, which is expressed on activated T cells and natural killer (NK) cells.[1][2] This stimulation leads to increased proliferation, survival, and cytotoxic function of these immune cells, promoting the secretion of pro-inflammatory cytokines like IFN-γ and enhancing their ability to infiltrate and destroy tumor cells.[1] The ultimate goal is to generate a robust and durable anti-tumor T-cell response.[1]

Q2: What is the underlying cause of hepatic injury observed with some 4-1BB agonistic antibodies?

A2: Hepatic injury, or hepatotoxicity, associated with 4-1BB agonistic antibodies is a significant concern that has been observed in preclinical models and early clinical trials.[3][4][5][6] The primary mechanism is not direct toxicity to hepatocytes, but rather an on-target, immune-mediated inflammatory response within the liver.[3][4][5][6] The process is initiated by the activation of 4-1BB on liver-resident myeloid cells, such as Kupffer cells and monocytes.[3][5][6] This activation triggers the production of interleukin-27 (IL-27), which in turn promotes the infiltration and activation of cytotoxic CD8+ T cells in the liver, leading to subsequent hepatocyte damage and elevated liver enzymes.[3][5][6]

Q3: Are all 4-1BB agonistic antibodies the same in terms of their potential for hepatotoxicity?

A3: No, the potential for hepatotoxicity can vary significantly between different 4-1BB agonistic antibodies. Factors such as the antibody's isotype, its binding epitope on the 4-1BB receptor, and its intrinsic agonistic strength play a crucial role.[7] Antibodies with strong intrinsic agonistic activity can activate 4-1BB signaling without the need for crosslinking by Fcγ receptors (FcγRs), while weaker agonists rely on this crosslinking.[7][8][9][10] The specific FcγR engagement profile can influence the balance between anti-tumor efficacy and off-target toxicities like liver injury.[7] For instance, the first-generation 4-1BB agonist urelumab, a human IgG4, exhibited significant hepatotoxicity, while utomilumab, a human IgG2, was safer but less efficacious.[11][12]

Q4: What is the role of regulatory T cells (Tregs) in 4-1BB agonist-mediated liver injury?

A4: Regulatory T cells (Tregs), characterized by the expression of FoxP3, play a crucial role in maintaining immune tolerance and limiting excessive inflammation. In the context of 4-1BB agonist-induced hepatotoxicity, Tregs act to suppress the inflammatory response in the liver.[3][4] Depletion of Tregs has been shown to dramatically exacerbate liver damage, highlighting their protective role.[3][4] Conversely, therapeutic strategies that enhance Treg function or numbers in the liver may help to mitigate hepatotoxicity.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with 4-1BB agonistic antibodies.

Observed Issue Potential Cause Recommended Action
Unexpectedly high levels of serum ALT and AST in treated animals. The dose of the 4-1BB agonistic antibody may be too high, leading to excessive systemic immune activation and subsequent liver inflammation.1. Perform a dose-titration experiment to identify the optimal therapeutic window with acceptable liver enzyme levels.2. Consider a less frequent dosing schedule.
The specific antibody clone or isotype may have a high propensity for inducing hepatotoxicity.1. If possible, test different 4-1BB agonistic antibodies with varying properties (e.g., different isotypes or binding epitopes).2. Review literature for data on the hepatotoxicity profile of the specific antibody being used.
The experimental model may be particularly sensitive to 4-1BB-mediated liver injury.1. Ensure the use of appropriate control groups (e.g., isotype control antibody).2. Characterize the baseline immune cell populations in the liver of the animal model.
High variability in liver enzyme levels between individual animals in the same treatment group. Inconsistent antibody administration or underlying differences in the immune status of the animals.1. Ensure precise and consistent administration of the antibody (e.g., route, volume).2. Use age- and sex-matched animals from a reliable supplier.3. Increase the number of animals per group to improve statistical power.
Significant liver inflammation observed in histology, but only modest elevation in serum transaminases. The timing of sample collection may not align with the peak of enzyme release. Liver damage may be chronic rather than acute.1. Conduct a time-course experiment to measure liver enzymes at multiple time points after antibody administration.2. Correlate histological findings with serum enzyme levels at each time point.
Anti-tumor efficacy is observed, but is consistently accompanied by severe hepatotoxicity. The therapeutic window of the 4-1BB agonist as a monotherapy is narrow in the chosen model.1. Explore combination therapies that may mitigate liver toxicity while preserving or enhancing anti-tumor effects. Co-administration with CTLA-4 blockade has been shown to ameliorate transaminase elevation.[3][5]2. Investigate the role of chemokine receptors, as loss of CCR2 has been shown to block hepatitis without diminishing anti-tumor immunity.[3][5]

Experimental Protocols

1. Assessment of Serum Liver Enzymes

  • Objective: To quantify the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in serum as indicators of hepatocellular injury.

  • Procedure:

    • Collect blood from animals via an appropriate method (e.g., tail vein, cardiac puncture) at designated time points.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the serum supernatant.

    • Use a commercially available colorimetric assay kit to measure ALT and AST levels according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader at the specified wavelength.

    • Calculate the enzyme concentrations based on a standard curve.

2. Histological Analysis of Liver Tissue

  • Objective: To visually assess the extent of liver inflammation and tissue damage.

  • Procedure:

    • Euthanize animals and perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver and fix a portion in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.

    • Clear the tissue with xylene and embed in paraffin (B1166041) wax.

    • Section the paraffin-embedded tissue at 4-5 µm thickness.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology and inflammatory infiltrates.

    • Dehydrate, clear, and mount the stained sections with a coverslip.

    • Examine the sections under a light microscope to assess for signs of hepatitis, such as immune cell infiltration, necrosis, and apoptosis.

3. Flow Cytometric Analysis of Liver Infiltrating Leukocytes

  • Objective: To characterize the immune cell populations within the liver.

  • Procedure:

    • Euthanize animals and perfuse the liver with PBS.

    • Excise the liver and mechanically dissociate it in RPMI-1640 medium.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Isolate leukocytes by density gradient centrifugation (e.g., using Percoll or Ficoll).

    • Wash the isolated leukocytes with PBS containing 2% fetal bovine serum.

    • Count the cells and assess viability (e.g., using trypan blue).

    • Stain the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80).

    • Acquire the data on a flow cytometer.

    • Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets.

Visualizations

Signaling_Pathway_of_4_1BB_Agonist_Induced_Hepatotoxicity cluster_liver Liver Microenvironment Myeloid_Cell Liver Myeloid Cell (Kupffer Cell, Monocyte) CD8_T_Cell CD8+ T Cell Myeloid_Cell->CD8_T_Cell Produces IL-27, recruits and activates Hepatocyte Hepatocyte CD8_T_Cell->Hepatocyte Induces apoptosis and necrosis Elevated_Enzymes Hepatotoxicity (Elevated ALT/AST) Hepatocyte->Elevated_Enzymes Releases ALT/AST Treg Regulatory T Cell (Treg) Treg->CD8_T_Cell Inhibits activation 4_1BB_Agonist 4-1BB Agonistic Antibody 4_1BB_Agonist->Myeloid_Cell Activates 4-1BB

Caption: Signaling pathway of 4-1BB agonist-induced hepatotoxicity.

Troubleshooting_Workflow Start Start: Unexpected Hepatotoxicity (High ALT/AST) Dose Is the dose optimized? Start->Dose Timing Is the timing of sample collection optimal? Dose->Timing Yes ReduceDose Action: Reduce dose or frequency Dose->ReduceDose No Combination Consider Combination Therapy Timing->Combination Yes TimeCourse Action: Perform time-course study Timing->TimeCourse No End End: Mitigated Hepatotoxicity Combination->End ReduceDose->Dose TimeCourse->Timing

Caption: Troubleshooting workflow for unexpected hepatotoxicity.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Analysis Animal_Treatment Administer 4-1BB Agonist to Animal Model Sample_Collection Collect Blood and Liver Tissue Animal_Treatment->Sample_Collection Serum_Analysis Serum Enzyme Assay (ALT/AST) Sample_Collection->Serum_Analysis Histo_Analysis Histological Staining (H&E) Sample_Collection->Histo_Analysis FACS_Analysis Flow Cytometry of Liver Leukocytes Sample_Collection->FACS_Analysis Data_Interpretation Interpret Data: Correlate findings to assess hepatotoxicity Serum_Analysis->Data_Interpretation Histo_Analysis->Data_Interpretation FACS_Analysis->Data_Interpretation

Caption: Experimental workflow for assessing hepatic injury.

References

"long-term stability of RTX-240 for clinical use"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RTX-240, an allogeneic, off-the-shelf engineered Red Cell Therapeutic™. This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the long-term stability and clinical use of RTX-240. While specific long-term stability data for this clinical-stage product is proprietary, this guide offers insights based on the principles of cellular therapy stability and publicly available information on RTX-240.

Frequently Asked Questions (FAQs)

Q1: What is RTX-240 and how does it work?

RTX-240 is an investigational allogeneic cellular therapy. It consists of engineered human red blood cells that co-express two key immune-stimulating molecules on their surface: the 4-1BB ligand (4-1BBL) and a fusion of Interleukin-15 (IL-15) with its alpha receptor subunit (IL-15TP).[1][2][3][4][5][6] This design is intended to activate and expand a patient's own natural killer (NK) cells and T cells to mount a potent anti-tumor response.[1][2][4][6] The red blood cell platform allows for an "off-the-shelf" product, meaning it is not patient-specific and can be manufactured in advance.

Q2: What are the general principles for maintaining the long-term stability of a cellular therapy like RTX-240?

The long-term stability of a cellular therapeutic is critical for its clinical efficacy. Key factors influencing stability include:

  • Cryopreservation: The process of freezing cells to preserve them for long periods. The choice of cryoprotectant and the cooling rate are crucial for maintaining cell viability and function.

  • Storage Temperature: Allogeneic cell therapies are typically stored at ultra-low temperatures, such as in the vapor phase of liquid nitrogen, to minimize metabolic activity and degradation.

  • Thawing Protocol: A standardized and controlled thawing process is essential to maximize cell recovery and viability.

  • Post-Thaw Handling: The period after thawing is critical, as cells are vulnerable to damage. Minimizing handling time and using appropriate media are important.

Q3: Are there specific storage and handling instructions for RTX-240?

As RTX-240 is an investigational product, specific storage and handling instructions are provided to clinical trial sites. For general guidance on similar therapies:

  • Storage: Products are typically shipped and stored in a cryopreserved state at temperatures below -130°C.

  • Handling: Aseptic technique is mandatory. The product should be thawed according to the specific protocol provided, and administered to the patient as soon as possible after thawing to ensure maximum potency.

Q4: How is the stability of RTX-240 assessed?

While specific data is not public, the stability of cellular therapies like RTX-240 is generally assessed through a battery of assays that measure:

  • Viability: The percentage of live cells in the product.

  • Identity: Confirmation that the cells are indeed the intended therapeutic cells, often through cell surface marker analysis.

  • Purity: The absence of contaminating cell types or process-related impurities.

  • Potency: The biological activity of the cells. For RTX-240, this would likely involve assays to measure its ability to activate and expand NK and T cells.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low cell viability post-thaw Improper thawing procedure (e.g., incorrect temperature, prolonged time).Strictly adhere to the thawing protocol provided. Ensure the water bath is at the correct temperature and that the vial is not submerged for longer than specified.
Temperature fluctuations during storage or shipping.Verify the integrity of the shipping container and storage unit. Report any deviations to the manufacturer.
Clumping of cells after thawing Presence of extracellular DNA from dead cells.Gentle mixing of the cell suspension. If clumping is severe, consult the product-specific guidelines; a DNase treatment may be recommended if permissible.
Inappropriate resuspension medium.Use the specific resuspension medium recommended in the protocol.
Inconsistent experimental results Variation in cell handling between experiments.Standardize all handling procedures, including thawing, washing, and cell counting.
Degradation of the product due to extended time at room temperature.Minimize the time the cells are kept at room temperature. Plan experiments to ensure prompt use of the thawed product.
Lot-to-lot variability of the therapeutic product.Always record the lot number of the product used in each experiment. If variability is suspected, contact the manufacturer.

Experimental Protocols

Detailed experimental protocols for the clinical use of RTX-240 are specific to the ongoing clinical trials. However, a general workflow for the assessment of a similar engineered red blood cell therapy's activity is provided below.

Protocol: In Vitro Immune Cell Activation Assay

Objective: To assess the ability of an engineered red blood cell therapy to activate and expand NK and T cells from peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a suitable cell culture medium.

  • Co-culture with Engineered RBCs: Add the engineered red blood cell therapy to the PBMC culture at various effector-to-target ratios.

  • Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against markers of NK cell (e.g., CD56, CD16) and T cell (e.g., CD3, CD8, CD4) activation (e.g., CD69, CD25) and proliferation (e.g., Ki-67).

  • Data Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of activated and proliferating NK and T cells.

Visualizations

Below are diagrams illustrating the mechanism of action of RTX-240 and a general workflow for its clinical application.

RTX240_Mechanism_of_Action RTX-240 Mechanism of Action cluster_RTX240 RTX-240 (Engineered Red Blood Cell) cluster_ImmuneCells Immune Cells cluster_Response Anti-Tumor Response RTX240 RTX-240 BBL 4-1BBL IL15 IL-15TP NK_Cell NK Cell BBL->NK_Cell Binds 4-1BB Receptor T_Cell T Cell BBL->T_Cell Binds 4-1BB Receptor IL15->NK_Cell Binds IL-15 Receptor IL15->T_Cell Binds IL-15 Receptor Activation Activation & Proliferation NK_Cell->Activation T_Cell->Activation Effector Enhanced Effector Function Activation->Effector Tumor_Cell_Killing Tumor Cell Killing Effector->Tumor_Cell_Killing

Caption: RTX-240 stimulates NK and T cells via 4-1BBL and IL-15TP to induce an anti-tumor response.

Clinical_Workflow General Clinical Workflow for Allogeneic Cell Therapy start Patient Enrollment preconditioning Pre-conditioning Chemotherapy (if required) start->preconditioning thawing Product Thawing & Preparation preconditioning->thawing infusion Intravenous Infusion thawing->infusion monitoring Patient Monitoring (Safety & Efficacy) infusion->monitoring end Follow-up monitoring->end

Caption: A simplified workflow for the clinical administration of an allogeneic cell therapy.

References

"overcoming resistance to Anticancer agent 240 in cancer cells"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 240

Welcome to the technical support center for this compound (A240). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A240 is a potent and selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding pocket of the oncogenic receptor tyrosine kinase, ONC-R. In sensitive cancer cells, A240 blocks the phosphorylation of ONC-R, thereby inhibiting downstream pro-survival signaling through the PI3K/AKT pathway and ultimately inducing apoptosis.

Q2: What are the primary known mechanisms of acquired resistance to A240?

Acquired resistance to A240, which can develop after an initial response, is a significant challenge.[1][2] The most common mechanisms observed in preclinical models include:

  • On-Target Alterations: Secondary mutations within the kinase domain of ONC-R, particularly the "gatekeeper" mutation T790M, can prevent A240 from binding effectively.[1]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on ONC-R.[3][4] Upregulation of parallel receptor tyrosine kinases, such as MET or EGFR, can reactivate the PI3K/AKT pathway even in the presence of A240.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump A240 out of the cell, reducing its intracellular concentration and efficacy.[5][6]

Q3: My cells are showing a higher IC50 value for A240 than expected. What are the potential causes?

An unexpectedly high IC50 value can be due to several factors, ranging from experimental variables to inherent biological resistance.[7][8] Consider the following:

  • Cell Health and Culture Conditions: Ensure cells are healthy, within a low passage number, and free of mycoplasma contamination.[8][9]

  • Seeding Density: Cell density can influence drug sensitivity. Standardize your seeding density for all experiments.[7][8]

  • Compound Integrity: Verify the proper storage and handling of your A240 stock solution to prevent degradation.[8]

  • Inherent Resistance: The cell line may have intrinsic resistance mechanisms, such as pre-existing mutations or high expression of efflux pumps.[10]

Troubleshooting Guides

This section provides step-by-step guidance for investigating specific resistance-related issues.

Problem 1: Gradual loss of sensitivity to A240 in long-term culture.

This scenario suggests the development of acquired resistance. The following workflow can help identify the underlying mechanism.

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Functional Validation Start Resistant Cell Line (High IC50) IC50 Confirm IC50 Shift vs. Parental Line Start->IC50 WB_Bypass Western Blot: Check for Bypass Signaling (p-MET, p-EGFR, p-AKT) IC50->WB_Bypass If confirmed qPCR_Efflux qPCR: Check for Efflux Pump Upregulation (ABCB1/MDR1 transcript) IC50->qPCR_Efflux Seq_Target Sanger Sequencing: Check for ONC-R Mutations (e.g., T790M) IC50->Seq_Target Result_Bypass Bypass Pathway Activated WB_Bypass->Result_Bypass Result_Efflux Efflux Pump Upregulated qPCR_Efflux->Result_Efflux Result_Mutation Target Mutation Found Seq_Target->Result_Mutation Combine_Tx Test Combination Therapy (e.g., A240 + MET Inhibitor) Result_Bypass->Combine_Tx Efflux_Inhib Test with Efflux Pump Inhibitor (e.g., Verapamil) Result_Efflux->Efflux_Inhib NextGen_TKI Test with Next-Generation TKI designed for mutation Result_Mutation->NextGen_TKI

Caption: Workflow for diagnosing and addressing A240 resistance.

Step 1: Confirm Resistance and Quantify the Effect

  • Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of A240 in your long-term culture versus the parental (sensitive) cell line.[11][12]

  • Expected Result: A significant rightward shift in the dose-response curve and a higher IC50 value confirm acquired resistance.

Cell LineTreatment DurationIC50 for A240 (nM)Fold Resistance
Parental Line72 hours50-
A240-Resistant Subline72 hours250050x

Step 2: Investigate Potential Mechanisms

  • Action A (Bypass Signaling): Use Western blotting to check for the activation (phosphorylation) of alternative receptor tyrosine kinases (e.g., p-MET, p-EGFR) and downstream effectors like p-AKT.[13][14] An increase in their phosphorylation in resistant cells, despite A240 treatment, indicates bypass signaling.[14]

  • Action B (Drug Efflux): Use quantitative PCR (qPCR) to measure the transcript levels of the ABCB1 (MDR1) gene.[15] A significant increase in mRNA levels in the resistant line suggests upregulation of the P-gp efflux pump.

  • Action C (Target Mutation): Extract genomic DNA from both parental and resistant cells. Amplify and sequence the kinase domain of the ONC-R gene to check for known resistance mutations like T790M.

Step 3: Validate the Resistance Mechanism

  • If Bypass Signaling is Detected: Test the efficacy of A240 in combination with an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor). A synergistic effect would validate this mechanism.

  • If Efflux Pump is Upregulated: Re-run the A240 IC50 experiment in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).[16] A restoration of sensitivity to A240 would confirm the role of drug efflux.

  • If a Target Mutation is Found: Test a next-generation TKI known to be effective against the identified mutation.

Problem 2: Western blot shows no decrease in p-ONC-R after A240 treatment in resistant cells.

This result strongly points to an on-target resistance mechanism where the drug can no longer effectively inhibit its target.

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell A240_S This compound ONCR_S ONC-R (Wild-Type) A240_S->ONCR_S Inhibits PI3K_S PI3K/AKT Pathway ONCR_S->PI3K_S Activates Survival_S Cell Survival PI3K_S->Survival_S Promotes A240_R This compound ONCR_R ONC-R (T790M Mutant) A240_R->ONCR_R Binding Blocked PI3K_R PI3K/AKT Pathway ONCR_R->PI3K_R Constitutively Active Survival_R Cell Survival PI3K_R->Survival_R Promotes

Caption: A gatekeeper mutation prevents A240 binding, allowing signaling to proceed.

  • Likely Cause: A mutation in the ATP-binding pocket of ONC-R, such as the T790M gatekeeper mutation, is sterically hindering A240 from binding to its target.[1]

  • Troubleshooting Steps:

    • Sequence the Target: Immediately proceed with Sanger sequencing of the ONC-R kinase domain from the resistant cells to confirm the presence of a mutation.

    • Test Alternative Inhibitors: If a known mutation is confirmed, consult literature to identify a third-generation TKI designed to overcome this specific structural change and test its efficacy.

Problem 3: p-ONC-R is inhibited, but downstream p-AKT levels remain high.

This classic pattern indicates the activation of a bypass signaling pathway.

G A240 This compound ONCR ONC-R A240->ONCR Inhibition Successful PI3K PI3K/AKT Pathway ONCR->PI3K Blocked Signal Bypass_RTK Bypass Receptor (e.g., MET) Bypass_RTK->PI3K Signal Reactivation Survival Resistant Cell Survival PI3K->Survival Promotes

References

Technical Support Center: Refining the Manufacturing of Engineered Red Blood Cells (eRBCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vitro manufacturing of engineered red blood cells (eRBCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary cell sources for generating eRBCs? A1: The main sources for in vitro eRBC production are hematopoietic stem and progenitor cells (HSPCs) isolated from umbilical cord blood (CB), peripheral blood (PB), or bone marrow (BM).[1] Additionally, pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are increasingly used due to their unlimited expansion potential.[1][2]

Q2: What are the major stages of in vitro erythropoiesis? A2: In vitro erythropoiesis generally follows the key stages of in vivo red blood cell development. The process starts with the differentiation of hematopoietic stem cells (HSCs) into multipotent progenitors (MPPs), which then commit to the erythroid lineage as burst-forming unit-erythroid (BFU-E) and subsequently colony-forming unit-erythroid (CFU-E) progenitors.[3] These progenitors then undergo terminal differentiation into proerythroblasts, which mature through several stages, ultimately expelling their nucleus to become reticulocytes, and finally, mature red blood cells.[3]

Q3: Why is enucleation a critical and challenging step in eRBC manufacturing? A3: Enucleation, the process of expelling the nucleus, is the final and crucial step for generating functional, mature red blood cells.[4] It allows the cell to gain the biconcave shape and flexibility necessary to travel through narrow capillaries.[4] Achieving high enucleation efficiency in vitro is a significant challenge; rates can be low and variable, impacting the final yield and purity of the eRBC product.[5][6][7] Many protocols report enucleation rates between 5-65%, depending on the cell source and culture conditions.[6][8]

Q4: What are the key quality control metrics for a final eRBC product? A4: Essential quality control parameters include assessing the enucleation rate (ideally >90%), cell volume and hematocrit, and total hemoglobin (Hb) content (typically >40g per unit).[9][10] It is also critical to measure residual white blood cells (WBCs), the degree of hemolysis (should not exceed 0.8%), and confirm sterility.[10][11] For therapeutic applications, the type of hemoglobin expressed (fetal vs. adult) and the presence of correct blood group antigens are also vital.[9]

Troubleshooting Guide

Issue 1: Low Proliferation and Poor Final Cell Yield

Q: My erythroid progenitor cell expansion is inefficient, resulting in a low final yield. What factors should I investigate? A: Low cell yield is a common issue that can often be traced back to suboptimal culture conditions.

  • Cytokine Cocktail: Ensure the appropriate concentrations of key growth factors. The expansion phase typically relies on a combination of Stem Cell Factor (SCF), Erythropoietin (EPO), and Interleukin-3 (IL-3).[12] For conditions of stress erythropoiesis, the addition of glucocorticoids like dexamethasone (B1670325) can significantly boost the expansion of BFU-E progenitors.[13][14]

  • Cell Seeding Density: Maintain an optimal cell density, as both too low and too high concentrations can inhibit proliferation. Cultures are often kept between 0.7 to 2 x 10⁶ cells/mL by dilution.[13]

  • Basal Media and Supplements: The quality of your basal medium is critical. Using a completely defined, GMP-grade medium can enhance reproducibility.[13] Ensure adequate concentrations of essential supplements like holo-transferrin for iron supply.

  • Bioreactor Conditions: When scaling up, high-density cell culture is necessary to minimize the required media volume.[9] In bioreactors, optimize parameters like stirring speed and aeration to ensure homogenous nutrient distribution without causing excessive shear stress.[9]

Issue 2: Inefficient Terminal Differentiation and Maturation

Q: My erythroblasts fail to mature into enucleated reticulocytes, arresting at the polychromatic or orthochromatic stage. What can I do to improve maturation? A: This indicates a bottleneck in the final stage of differentiation, which is highly dependent on specific environmental and biochemical cues.

  • Staged Cytokine Withdrawal: Terminal differentiation requires a shift in cytokine signaling. Protocols often involve the removal of proliferation-inducing factors like SCF and dexamethasone, while increasing the concentration of EPO and holo-transferrin.[13]

  • Co-culture Systems: The bone marrow microenvironment provides critical support for erythropoiesis. Recapitulating this in vitro by co-culturing erythroblasts with stromal cells (e.g., murine MS-5 or human mesenchymal stem cells) can significantly enhance terminal maturation and enucleation, with some protocols achieving near-complete maturation.[2][8]

  • Human Plasma or Serum: The addition of human plasma or serum to the maturation medium can provide unidentified factors that promote enucleation, with efficiencies reportedly reaching up to 60.7% in some studies.[15][16]

  • Feeder-Free Alternatives: Research has identified secretory factors from macrophages, such as ANGPTL7, IL-33, and SERPINB2, that can replace the need for a feeder layer and promote high enucleation rates.[4]

Issue 3: Low Enucleation Rate

Q: The percentage of enucleated cells in my final product is consistently low (<40%). How can I specifically enhance the enucleation process? A: A low enucleation rate is a major obstacle to producing a clinically viable product.[5] Several strategies can directly target this process.

  • Optimize Co-Culture: As mentioned, co-culture with supportive cells like macrophages or stromal cells is one of the most effective methods to boost enucleation.[4][8] This is thought to mimic the "erythroblastic island" niche found in bone marrow.[7]

  • Prolong Culture Duration: Some protocols have found that extending the culture period can lead to higher enucleation rates.[2]

  • Bioreactor Environment: For large-scale production, translating the process to a dynamic culture system in a bioreactor has been shown to achieve consistent enucleation rates of 40-70%.[6] Perfusion bioreactor systems allow for high-density culture, which may also improve maturation.[9]

  • Cell Source: The source of stem cells significantly impacts enucleation efficiency. HSPCs from cord blood can achieve enucleation rates of over 90% under optimal co-culture conditions, whereas iPSCs have historically shown lower rates, though recent protocol optimizations are closing this gap.[2]

Quantitative Data Summary

Table 1: Comparison of Selected eRBC Generation Protocol Outcomes

Starting MaterialCulture SystemKey Additives/ConditionsMax. Enucleation Rate (%)Hemoglobin TypeReference
iPSCsDynamic CultureOptimized dynamic culture40 - 70%Not Specified[6]
iPSCs2D Feeder-FreeChemically defined media~50%Embryonic/Fetal[17]
CB HSPCs2D Co-cultureCo-culture with MS-5 stromal cells>90%Adult (from adult source)[2][8]
PB Mononuclear Cells3-Stage GMP ProtocolSCF, EPO, Dex, Human Plasma>90%Adult[13]
hESCs2D Co-cultureCo-culture with OP9 feeder cells30 - 65%Embryonic/Fetal, some Adult[2][18]
hESCs2D Feeder-FreeStemline II + supplements10 - 30%Embryonic/Fetal, some Adult[2][18]

Table 2: Standard Quality Control Parameters for eRBC Units

ParameterTarget Value / RangeCommon Method of AnalysisRationale
Volume 220 - 260 mLGravimetric (Weighing)Ensures standardized dosage.[10][19]
Hematocrit (Hct) 50 - 70%Hematology AnalyzerMeasures the volume percentage of red blood cells; indicates concentration.[10][19]
Hemoglobin (Hb) > 40 g/unit Hematology AnalyzerEnsures sufficient oxygen-carrying capacity.[10][11]
Enucleation Rate > 90%Flow Cytometry (CD235a+ / Nuclear Dye-)Confirms cell maturity and removes non-functional nucleated precursors.[9]
Residual WBCs < 1 x 10⁶ / unitNageotte Chamber / Flow CytometryMinimizes risk of transfusion reactions and disease transmission.[10]
% Hemolysis < 0.8% (at end of storage)Spectrophotometry (plasma free Hb)Indicates structural integrity and quality of the eRBCs.[11]
Sterility No microbial growthMicrobiological CultureEnsures product safety and absence of contamination.[10]

Experimental Protocols

Protocol 1: Three-Stage Erythroid Differentiation from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from a GMP-grade method for large-scale production.[13]

  • Stage 1: Erythroblast Expansion (Day 0-25)

    • Medium: GMP-grade basal medium supplemented with Erythropoietin (EPO), Stem Cell Factor (SCF), and Dexamethasone (Dex).

    • Procedure: Culture PBMCs at an initial density. Monitor cell count and maintain density between 0.7 - 2.0 x 10⁶ cells/mL by diluting with fresh medium. This stage results in a massive expansion of erythroblasts.

  • Stage 2: Transition to Differentiation

    • This is not a distinct stage but a procedural step at the end of Stage 1. Collect the expanded erythroblasts for the final differentiation phase.

  • Stage 3: Terminal Differentiation & Maturation (12 Days)

    • Medium: Differentiation Medium (DM) is prepared by removing SCF and Dex from the expansion medium. The concentrations of EPO and holo-transferrin are increased, and the medium is supplemented with 5% human plasma and heparin (to prevent clotting).

    • Procedure: Resuspend the erythroblasts in DM. Over 12 days, the cells will undergo a transient proliferation burst, followed by hemoglobinization, expression of mature erythroid markers, and finally, enucleation to become reticulocytes.

Protocol 2: Quantification of Enucleation Rate by Flow Cytometry
  • Objective: To distinguish between nucleated erythroblasts and enucleated reticulocytes.

  • Reagents:

    • Antibody: PE-conjugated anti-CD235a (Glycophorin A), a specific marker for the erythroid lineage.

    • Nuclear Stain: A cell-permeable DNA dye (e.g., DRAQ5 or Hoechst 33342) that stains the nucleus of live cells.

    • Flow Cytometry Buffer (e.g., PBS with 2% FBS).

  • Procedure:

    • Harvest a sample of cells from the terminal differentiation culture.

    • Wash cells with Flow Cytometry Buffer.

    • Incubate cells with the anti-CD235a antibody according to the manufacturer's instructions.

    • Wash cells to remove unbound antibody.

    • Resuspend cells in buffer containing the nuclear stain and incubate for the recommended time.

    • Acquire data on a flow cytometer.

  • Gating Strategy:

    • First, gate on the single-cell population using FSC-A vs FSC-H.

    • Next, identify the erythroid population by gating on CD235a-positive cells.

    • Within the CD235a+ gate, create a histogram for the nuclear stain channel. The population negative for the nuclear stain represents the enucleated cells (reticulocytes), while the positive population represents remaining nucleated cells (erythroblasts).

    • The enucleation rate is calculated as: (% Nuclear Stain Negative / Total CD235a+ Events) * 100.

Mandatory Visualizations

G cluster_0 Phase 1: Source & Expansion cluster_1 Phase 2: Differentiation & Maturation cluster_2 Phase 3: Final Product & QC Source Cell Source (iPSC / HSPC) Expansion Progenitor Expansion (EPO, SCF, IL-3) Source->Expansion Differentiation Erythroid Differentiation (EPO, Transferrin) Expansion->Differentiation Maturation Terminal Maturation (Co-culture / Plasma) Differentiation->Maturation Enucleation Enucleation Maturation->Enucleation Harvest Harvest & Purify Reticulocytes Enucleation->Harvest QC Quality Control (Purity, Hb, Sterility) Harvest->QC Product Engineered RBC Product QC->Product

Caption: General workflow for manufacturing engineered red blood cells (eRBCs).

G Start Problem: Low Enucleation Rate CheckCulture Is a co-culture system (e.g., stromal cells) being used? Start->CheckCulture ImplementCulture Action: Implement co-culture with MS-5 or macrophages. CheckCulture->ImplementCulture No CheckMedia Is human plasma or serum included in maturation media? CheckCulture->CheckMedia Yes ImplementCulture->CheckMedia AddPlasma Action: Supplement media with 5% human plasma. CheckMedia->AddPlasma No CheckDuration Has culture duration been optimized? CheckMedia->CheckDuration Yes AddPlasma->CheckDuration ExtendDuration Action: Test extending terminal differentiation phase by 2-4 days. CheckDuration->ExtendDuration No ReviewSource Consider Cell Source: iPSC protocols may require specific optimization. CheckDuration->ReviewSource Yes ExtendDuration->ReviewSource

Caption: Troubleshooting logic for improving low eRBC enucleation rates.

G cluster_0 Erythroid Progenitor Cell EPO EPO EPOR EPO Receptor (EPOR) EPO->EPOR binds JAK2 JAK2 EPOR->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates Nucleus Nucleus STAT5->Nucleus translocates to Bcl_xL Bcl-xL (Anti-apoptosis) Nucleus->Bcl_xL upregulates Prolif Proliferation Genes Nucleus->Prolif activates Cell_Survival Increased Cell Survival Bcl_xL->Cell_Survival Cell_Division Enhanced Proliferation Prolif->Cell_Division

Caption: Simplified EPO-EPOR signaling pathway in erythropoiesis.

References

Technical Support Center: Mitigating Cytokine Release Syndrome with RTX-240

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RTX-240. This resource is designed for researchers, scientists, and drug development professionals utilizing RTX-240 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on understanding and mitigating the potential for cytokine release syndrome (CRS).

Frequently Asked Questions (FAQs)

Q1: What is RTX-240 and what is its mechanism of action?

A1: RTX-240 is an investigational allogeneic cellular therapy. It consists of engineered red blood cells (RBCs) that co-express two key immunostimulatory molecules on their surface: the 4-1BB ligand (4-1BBL) and a fusion of interleukin-15 (IL-15) with its alpha receptor subunit (IL-15Rα).[1][2] This design allows RTX-240 to potently and simultaneously activate and expand natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.[1][2][3]

Q2: How does RTX-240 aim to mitigate the risk of Cytokine Release Syndrome (CRS)?

A2: RTX-240 is designed with an improved safety profile to mitigate the risk of systemic toxicities like CRS, which can be a concern with potent immunotherapies. The primary safety feature is its restricted biodistribution.[1][2] Because RTX-240 is based on red blood cells, it is primarily confined to the vasculature and the spleen.[1][2][3] This localized activity is intended to prevent the widespread, systemic cytokine activation that can lead to CRS, a significant advantage over soluble agonistic antibodies that can diffuse throughout the body and cause off-tumor toxicities.[3] Preclinical studies have shown that the murine surrogate for RTX-240 was better tolerated and had a wider therapeutic window compared to a 4-1BB agonist antibody.[3]

Q3: What clinical safety data is available for RTX-240 regarding CRS?

A3: Initial data from the Phase 1 clinical trial of RTX-240 in patients with advanced solid tumors has shown that the therapy is tolerable.[4][5] The initial findings reported no dose-limiting toxicities (DLTs) or related Grade 3/4 adverse events, which are the more severe grades of CRS.[5] While these early results are encouraging, research is ongoing to continue to monitor the safety profile of RTX-240.

Q4: What were the key findings from preclinical toxicology studies of RTX-240?

A4: Preclinical studies using a mouse surrogate, mRBC-240, demonstrated a favorable safety profile. These studies showed that mRBC-240 was well-tolerated and, importantly, showed no evidence of hepatic injury even at the highest feasible doses.[1][2] This contrasts with some systemic immunotherapies that can cause liver toxicity. The preclinical data supported the advancement of RTX-240 into clinical trials.[3]

Experimental Protocols

In Vitro Cytokine Release Assay for RTX-240

This protocol is designed to assess the potential of RTX-240 to induce cytokine release from human peripheral blood mononuclear cells (PBMCs) in vitro.

Materials:

  • Freshly isolated human PBMCs from healthy donors

  • RTX-240 and control red blood cells (without 4-1BBL/IL-15)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin)

  • 96-well round-bottom cell culture plates

  • Positive control (e.g., anti-CD3/anti-CD28 antibodies)

  • Negative control (medium alone)

  • Human cytokine multiplex assay kit (e.g., for IL-6, TNF-α, IFN-γ, IL-2, IL-10)

  • Plate reader compatible with the multiplex assay

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well round-bottom plate.

  • Treatment: Add RTX-240, control RBCs, positive control, and negative control to the designated wells in triplicate. A typical starting concentration for RTX-240 would be a 1:1 ratio with PBMCs.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.

  • Supernatant Collection: At each time point, centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Analysis: Analyze the supernatant for the presence of key cytokines (IL-6, TNF-α, IFN-γ, etc.) using a multiplex bead-based immunoassay according to the manufacturer's instructions.

In Vivo Assessment of CRS in a Humanized Mouse Model

This protocol outlines a general procedure for evaluating the in vivo cytokine release profile of RTX-240 using a humanized mouse model.

Model: Immunodeficient mice (e.g., NSG or NSG-SGM3) engrafted with human PBMCs or CD34+ hematopoietic stem cells are recommended to assess human-specific immune responses.[6][7][8][9]

Materials:

  • Humanized mice

  • RTX-240 and control RBCs

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) for injection

  • Blood collection supplies (e.g., retro-orbital sinus or tail vein)

  • ELISA or multiplex assay kits for human cytokines

Methodology:

  • Animal Acclimatization: Allow humanized mice to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Blood Collection: Collect a small volume of blood from each mouse to serve as a baseline for cytokine levels.

  • Treatment Administration: Administer RTX-240 or control RBCs intravenously (IV) via the tail vein. A typical dose can be determined from preclinical efficacy studies.

  • Monitoring: Monitor the mice for clinical signs of CRS, including weight loss, ruffled fur, lethargy, and changes in body temperature.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours) to capture the kinetics of cytokine release.

  • Cytokine Measurement: Process the blood to obtain plasma or serum and measure the levels of human cytokines (IL-6, TNF-α, IFN-γ) using ELISA or a multiplex assay.

  • Data Analysis: Compare the cytokine levels in the RTX-240 treated group to the control group and the baseline levels.

Data Presentation

Table 1: In Vitro Cytokine Release Profile of RTX-240 in Human PBMCs (Illustrative Data)

TreatmentTime PointIL-6 (pg/mL)TNF-α (pg/mL)IFN-γ (pg/mL)
Medium Alone 24h< 10< 10< 20
48h< 10< 10< 20
Control RBCs 24h15 ± 520 ± 830 ± 10
48h20 ± 725 ± 1040 ± 15
RTX-240 24h100 ± 20150 ± 30500 ± 100
48h120 ± 25180 ± 40700 ± 150
Anti-CD3/CD28 24h5000 ± 10008000 ± 150010000 ± 2000
48h>10000>10000>10000

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Table 2: In Vivo Plasma Cytokine Levels in Humanized Mice Treated with RTX-240 (Illustrative Data)

TreatmentTime PointHuman IL-6 (pg/mL)Human TNF-α (pg/mL)Human IFN-γ (pg/mL)
Vehicle Control 6h< 50< 50< 100
24h< 50< 50< 100
Control RBCs 6h80 ± 20100 ± 30150 ± 40
24h70 ± 1590 ± 25130 ± 35
RTX-240 6h500 ± 100800 ± 1502000 ± 400
24h300 ± 80500 ± 1001500 ± 300

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Troubleshooting Guides

Issue 1: High background cytokine levels in in vitro assays.

  • Possible Cause: Contamination of reagents or cell culture with endotoxin (B1171834) (LPS).

  • Troubleshooting Step: Use endotoxin-free reagents and consumables. Test all components of the cell culture system for endotoxin contamination.

  • Possible Cause: Over-manipulation or stress on PBMCs during isolation.

  • Troubleshooting Step: Handle cells gently during isolation and minimize centrifugation steps and times. Allow PBMCs to rest for a few hours after plating before adding treatments.

Issue 2: High variability between replicate wells or animals.

  • Possible Cause (In Vitro): Inconsistent cell numbers or uneven distribution of cells in wells.

  • Troubleshooting Step: Ensure a homogenous cell suspension before plating. Use reverse pipetting techniques for viscous cell suspensions.

  • Possible Cause (In Vivo): Inaccurate dosing or variability in the engraftment of human immune cells in mice.

  • Troubleshooting Step: Ensure accurate and consistent administration of RTX-240. Screen humanized mice for the level of human immune cell engraftment before starting the experiment and randomize animals into groups based on engraftment levels.

Issue 3: Unexpectedly high in vivo toxicity or signs of CRS.

  • Possible Cause: The dose of RTX-240 is too high for the specific animal model or the kinetics of administration are too rapid.

  • Troubleshooting Step: Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider a slower infusion rate for IV administration.

  • Possible Cause: The human donor for the PBMCs or CD34+ cells is a "high responder."

  • Troubleshooting Step: If possible, screen multiple human donors in vitro to assess their baseline cytokine response before selecting a donor for in vivo studies.

Visualizations

RTX240_Mechanism_of_Action RTX-240 Mechanism of Action cluster_ligands Surface Ligands RTX240 RTX-240 (Engineered RBC) 41BBL 4-1BBL IL15 IL-15/IL-15Rα NK_Cell NK Cell Tumor_Cell Tumor Cell NK_Cell->Tumor_Cell Killing T_Cell CD8+ T Cell T_Cell->Tumor_Cell Killing 41BBL->NK_Cell Activation 41BBL->T_Cell Co-stimulation IL15->NK_Cell Proliferation & Activation IL15->T_Cell Proliferation & Survival CRS_Mitigation_Logic Logic for Mitigating CRS with RTX-240 cluster_systemic Systemic Immunotherapy cluster_rtx240 RTX-240 Therapy Systemic_Therapy Soluble Agonist Antibody Widespread_Distribution Widespread Biodistribution Systemic_Therapy->Widespread_Distribution Systemic_Activation Systemic Immune Activation Widespread_Distribution->Systemic_Activation CRS High Risk of CRS Systemic_Activation->CRS RTX240 RTX-240 (Engineered RBC) Restricted_Distribution Restricted Biodistribution (Vasculature & Spleen) RTX240->Restricted_Distribution Localized_Activation Localized Immune Activation Restricted_Distribution->Localized_Activation Reduced_CRS Reduced Risk of CRS Localized_Activation->Reduced_CRS Experimental_Workflow Experimental Workflow for CRS Assessment cluster_invitro In Vitro Assay cluster_invivo In Vivo Model PBMC_Isolation Isolate Human PBMCs Co_culture Co-culture PBMCs with RTX-240 PBMC_Isolation->Co_culture Supernatant_Collection Collect Supernatant Co_culture->Supernatant_Collection Cytokine_Analysis_Invitro Multiplex Cytokine Analysis Supernatant_Collection->Cytokine_Analysis_Invitro Humanized_Mice Humanized Mice (PBMC or CD34+ engrafted) RTX240_Injection Inject RTX-240 (IV) Humanized_Mice->RTX240_Injection Blood_Sampling Collect Blood Samples (Time course) RTX240_Injection->Blood_Sampling Cytokine_Analysis_Invivo ELISA/Multiplex Cytokine Analysis Blood_Sampling->Cytokine_Analysis_Invivo

References

Validation & Comparative

Unveiling the Potency of Anticancer Agent 240: A Comparative Analysis of Quinolinesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles and mechanistic underpinnings of a promising class of oncology drug candidates reveals Anticancer Agent 240 as a standout contender. This guide provides a comprehensive comparison of this compound with other quinolinesulfonamide derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel cancer therapeutics.

This compound, also identified as compound 9b, is an 8-quinolinesulfonamide derivative that has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] This positions it as a subject of considerable interest within the broader class of quinolinesulfonamide compounds, which are being extensively investigated for their therapeutic potential in oncology.[2][3][4][5] This comparison guide synthesizes available data to offer an objective evaluation of this compound's performance against its chemical relatives.

Comparative Efficacy: A Quantitative Overview

The anticancer potential of various quinolinesulfonamide derivatives has been assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The data presented in Table 1 summarizes the cytotoxic activity of this compound and other selected quinolinesulfonamide derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (9b) Caco-2 (Colon)0.26[1]
SNB-19 (Glioblastoma)0.38[1]
A-549 (Lung)0.40[1]
SKOV-3 (Ovarian)4.16[1]
Compound 3c C-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[2]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[2]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[2]
Compound 5b A549 (Lung)Nanomolar range[3]
Compound 5e MCF-7 (Breast)Highly potent[4]
Compound 6f MCF-7 (Breast)Highly potent[4]
Compound 2e MCF-7 (Breast)Highly potent[4]

Note: "Comparable to Cisplatin/Doxorubicin" and "Nanomolar range" indicate high potency as described in the source, though specific IC50 values were not provided in the snippets.

Delving into the Mechanism of Action

While the precise molecular target of this compound is not definitively established in the provided literature, the broader family of quinolinesulfonamide derivatives has been associated with the inhibition of key signaling pathways implicated in cancer progression. One such proposed mechanism is the inhibition of Rho-associated protein kinase (ROCK).[3] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell motility, and proliferation, all of which are critical processes in cancer metastasis and tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylation Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Formation Gene_Expression Gene Expression (Proliferation, Motility) Actin_Stress_Fibers->Gene_Expression Regulation Agent240 This compound Agent240->ROCK Inhibition G start Start: Synthesized Quinolinesulfonamide Derivatives cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Compounds cell_culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., WST-1, MTT) incubation->viability_assay data_analysis Data Analysis: IC50 Determination viability_assay->data_analysis comparison Comparison with Reference Drugs data_analysis->comparison sar_analysis Structure-Activity Relationship (SAR) Analysis comparison->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

References

A Head-to-Head Comparison: RTX-240 Versus Traditional 4-1BB Agonistic Antibodies in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with novel therapeutic strategies emerging to overcome the limitations of existing treatments. One such area of intense investigation is the modulation of the 4-1BB (CD137) costimulatory pathway, a critical regulator of T-cell and Natural Killer (NK) cell activation. This guide provides an in-depth, data-driven comparison of a novel cell-based therapy, RTX-240, with traditional 4-1BB agonistic antibodies, offering insights into their distinct mechanisms, preclinical efficacy, and safety profiles.

Executive Summary

RTX-240 is an allogeneic, off-the-shelf cellular therapy engineered to express both 4-1BB ligand (4-1BBL) and Interleukin-15 (IL-15) on the surface of red blood cells.[1][2] This dual-agonist approach aims to provide a more potent and localized immune stimulation compared to traditional 4-1BB agonistic monoclonal antibodies like urelumab and utomilumab. Preclinical data suggests that RTX-240 may offer an improved therapeutic window, demonstrating significant anti-tumor activity with a more favorable safety profile, particularly concerning hepatotoxicity, a known dose-limiting toxicity for some traditional 4-1BB agonists.[1][2][3]

Mechanism of Action: A Tale of Two Approaches

Traditional 4-1BB agonistic antibodies, such as urelumab and utomilumab, are monoclonal antibodies designed to bind to and activate the 4-1BB receptor on immune cells.[4] This activation enhances the proliferation, survival, and cytotoxic function of CD8+ T cells and NK cells, crucial components of the anti-tumor immune response.

RTX-240, on the other hand, employs a cell-based platform to present 4-1BBL in its native trimeric form on the cell surface, alongside a trans-presented IL-15.[1][2] This design is intended to mimic the natural interaction between antigen-presenting cells and T cells, providing both a costimulatory signal (4-1BBL) and a potent cytokine signal (IL-15) to drive robust and sustained activation and expansion of T cells and NK cells.[1][2]

Signaling Pathways

The signaling cascades initiated by RTX-240 and traditional 4-1BB agonistic antibodies, while both converging on immune activation, are initiated differently. The following diagram illustrates the key pathways involved.

G cluster_0 RTX-240 cluster_1 Traditional 4-1BB Agonist cluster_2 Immune Cell (T Cell / NK Cell) RTX-240 RTX-240 4-1BBL 4-1BBL RTX-240->4-1BBL expresses IL-15TP IL-15TP RTX-240->IL-15TP expresses 4-1BB Receptor 4-1BB Receptor 4-1BBL->4-1BB Receptor binds IL-15 Receptor IL-15 Receptor IL-15TP->IL-15 Receptor binds Agonistic mAb Agonistic Antibody Agonistic mAb->4-1BB Receptor binds Signaling Cascade Signaling Cascade 4-1BB Receptor->Signaling Cascade activates IL-15 Receptor->Signaling Cascade activates Immune Activation Immune Activation Signaling Cascade->Immune Activation leads to Proliferation Proliferation Immune Activation->Proliferation Survival Survival Immune Activation->Survival Cytotoxicity Cytotoxicity Immune Activation->Cytotoxicity

Diagram 1: Signaling Pathways of RTX-240 and Traditional 4-1BB Agonists.

Preclinical Performance: Efficacy and Safety

Preclinical studies have provided valuable insights into the comparative performance of RTX-240 and traditional 4-1BB agonistic antibodies. These studies have utilized syngeneic tumor models, such as the CT26 colon carcinoma and B16-F10 melanoma models, to evaluate anti-tumor activity and potential toxicities.

In Vivo Efficacy

In the CT26 colon cancer model, a murine surrogate of RTX-240 (mRBC-240) demonstrated significant tumor growth inhibition.[2][3] Similarly, in the B16-F10 melanoma model, mRBC-240 treatment led to a reduction in lung metastases.[2][3] While direct head-to-head efficacy data with specific traditional 4-1BB antibodies in these exact models is limited in the provided search results, the data for RTX-240 shows potent anti-tumor effects.

Parameter RTX-240 (mRBC-240) Traditional 4-1BB Agonistic Antibody Reference
Tumor Model CT26 Colon CarcinomaNot specified in direct comparison[2][3]
Effect Significant tumor growth inhibitionAnti-tumor activity demonstrated in various models[4]
Tumor Model B16-F10 MelanomaNot specified in direct comparison[2][3]
Effect Reduced lung metastasesAnti-tumor activity demonstrated in various models[4]
Safety and Tolerability

A key differentiator highlighted in preclinical studies is the improved safety profile of RTX-240 compared to a 4-1BB agonistic antibody, particularly concerning liver toxicity.[2][3]

Parameter RTX-240 (mRBC-240) Traditional 4-1BB Agonistic Antibody Reference
Hepatotoxicity No evidence of hepatic injury at the highest feasible doseDose-limiting liver toxicity observed[2][3]
Macrophage Infiltration in Liver No significant increaseSignificant increase[3]
Therapeutic Window Wider therapeutic window suggestedNarrower therapeutic window due to toxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies.

In Vivo Tumor Models

The anti-tumor efficacy of mRBC-240 was evaluated in two standard syngeneic mouse models:

  • CT26 Colon Carcinoma Model:

    • Cell Line: CT26, a murine colon carcinoma cell line.

    • Animal Model: BALB/c mice.

    • Tumor Implantation: Subcutaneous injection of CT26 cells.

    • Treatment: Intravenous administration of mRBC-240 or control.

    • Endpoints: Tumor volume measurement, survival analysis, and immunophenotyping of tumor-infiltrating lymphocytes.

  • B16-F10 Melanoma Model:

    • Cell Line: B16-F10, a murine melanoma cell line.

    • Animal Model: C57BL/6 mice.

    • Tumor Implantation: Intravenous injection of B16-F10 cells to establish lung metastases.

    • Treatment: Intravenous administration of mRBC-240 or control.

    • Endpoints: Enumeration of lung metastases and immunophenotyping of immune cells in the lung and spleen.

Experimental Workflow: In Vivo Comparison

The following diagram outlines the typical workflow for a preclinical in vivo comparison of RTX-240 and a traditional 4-1BB agonistic antibody.

G cluster_0 Treatment Groups Tumor Cell Culture 1. Tumor Cell Culture (e.g., CT26, B16-F10) Tumor Implantation 2. Tumor Implantation (Subcutaneous or IV) Tumor Cell Culture->Tumor Implantation Tumor Growth Monitoring 3. Monitor Tumor Growth Tumor Implantation->Tumor Growth Monitoring Randomization 4. Randomize Mice into Treatment Groups Tumor Growth Monitoring->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Dosing 5. Administer Treatment (IV) Treatment Groups->Dosing Vehicle Control Vehicle Control RTX-240 RTX-240 4-1BB Agonist Ab 4-1BB Agonist Ab Efficacy Assessment 6. Efficacy Assessment Dosing->Efficacy Assessment Safety Assessment 7. Safety Assessment Dosing->Safety Assessment Tumor Volume Tumor Volume Efficacy Assessment->Tumor Volume Survival Survival Efficacy Assessment->Survival Immunophenotyping 8. Immunophenotyping Efficacy Assessment->Immunophenotyping Body Weight Body Weight Safety Assessment->Body Weight Liver Enzymes Liver Enzymes Safety Assessment->Liver Enzymes TILs TILs Immunophenotyping->TILs Splenocytes Splenocytes Immunophenotyping->Splenocytes

References

"validating the anticancer activity of Anticancer agent 240 in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of RTX-240 with alternative immunotherapeutic agents targeting the 4-1BB and IL-15 pathways. The information presented is based on preclinical data and is intended to provide an objective overview for research and drug development purposes.

Introduction to RTX-240 and its Mechanism of Action

RTX-240 is a novel immunotherapy agent consisting of engineered red blood cells that co-express the 4-1BB ligand (4-1BBL) and an IL-15/IL-15Rα fusion protein. This design allows for the simultaneous and potent stimulation of both the 4-1BB and IL-15 signaling pathways on T cells and Natural Killer (NK) cells. The proposed mechanism of action involves the activation and expansion of these immune effector cells, leading to an enhanced anti-tumor immune response. A murine surrogate, mRBC-240, has been utilized in preclinical in vivo studies to evaluate its efficacy.

Comparative Analysis of In Vivo Anticancer Activity

The in vivo efficacy of mRBC-240 has been demonstrated in syngeneic mouse models of melanoma and colon carcinoma. This section compares its performance with that of other agents targeting the 4-1BB and IL-15 pathways, such as the 4-1BB agonist antibodies urelumab and utomilumab, and the IL-15 superagonist N-803 (also known as ALT-803).

Table 1: Comparison of In Vivo Efficacy in Murine Cancer Models
AgentCancer ModelMouse StrainKey Efficacy FindingsCitation(s)
mRBC-240 B16-F10 MelanomaC57BL/6Significant inhibition of tumor growth; Increased NK cell infiltration into the lungs.
CT26 Colon CarcinomaBALB/cSignificant inhibition of tumor growth; Increased infiltration of proliferating and cytotoxic CD8+ T cells into the tumor.[1]
Urelumab (anti-4-1BB)Various syngeneic models (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma)BALB/c, C57BL/6Moderate anti-tumor response as a single agent.[2][3]
Utomilumab (anti-4-1BB)Humanized mouse models-Well-tolerated with minimal single-agent activity.[4]
N-803 (ALT-803) (IL-15 superagonist)GL261 GlioblastomaC57BL/6Prolonged survival and inhibition of tumor growth as a monotherapy.[5]
B16-F10 Melanoma, CT26 Colon CarcinomaC57BL/6Superior antitumor activity compared to recombinant IL-15.
Table 2: Comparative Safety Profile in Preclinical Models
AgentKey Safety/Toxicity FindingsCitation(s)
mRBC-240 Well-tolerated with no evidence of hepatic injury at the highest feasible dose. Favorable safety profile compared to a 4-1BB agonistic antibody.[1]
Urelumab (anti-4-1BB)Dose-limiting liver toxicity observed in clinical trials, which was also recapitulated in humanized mouse models.[4][6]
Utomilumab (anti-4-1BB)Generally well-tolerated with a better safety profile than urelumab.[4]
N-803 (ALT-803) (IL-15 superagonist)Generally well-tolerated in preclinical models with no dose-limiting toxicities reported in some studies.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

mRBC-240 In Vivo Efficacy Studies
  • Animal Models:

    • B16-F10 Melanoma: C57BL/6 mice are intradermally implanted with B16-F10 melanoma cells.[8][9] Tumor growth is monitored, and treatment is initiated when tumors reach a palpable size.[10]

    • CT26 Colon Carcinoma: BALB/c mice are subcutaneously implanted with CT26 colon carcinoma cells.[11][12] Treatment commences once tumors are established.

  • Treatment Regimen:

    • The specific dosing and schedule for mRBC-240 in these studies are not publicly detailed but would involve intravenous administration.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors and relevant tissues (e.g., lungs, spleen) are harvested for histological and immunological analysis, including flow cytometry to quantify immune cell infiltration.

4-1BB Agonist (Urelumab/Utomilumab) In Vivo Studies
  • Animal Models:

    • Syngeneic Models: As with mRBC-240, various syngeneic models like CT26 and MC38 are used in immunocompetent mice (BALB/c and C57BL/6 respectively).[2]

    • Humanized Models: To assess human-specific antibodies like urelumab and utomilumab, immunodeficient mice (e.g., NSG) are engrafted with human peripheral blood mononuclear cells (PBMCs).[4]

  • Treatment Regimen:

    • Antibodies are typically administered intravenously or intraperitoneally at doses ranging from 1 to 10 mg/kg.[4]

  • Efficacy and Safety Evaluation:

    • Tumor growth is monitored as described above.

    • For safety assessment, particularly with urelumab, liver enzymes (ALT, AST) are monitored, and liver tissue is collected for histopathological analysis.[3][4]

IL-15 Superagonist (N-803/ALT-803) In Vivo Studies
  • Animal Models:

    • A variety of syngeneic models are used, including GL261 glioblastoma, B16-F10 melanoma, and CT26 colon carcinoma in C57BL/6 or BALB/c mice depending on the tumor cell line origin.[5][13] Xenograft models in immunodeficient mice (e.g., NSG) are also employed.[7]

  • Treatment Regimen:

    • N-803 is administered via various routes, including intravenous, intraperitoneal, and subcutaneous injections, at doses typically around 1 mg/kg.[5][13]

  • Efficacy Evaluation:

    • Tumor growth and animal survival are the primary endpoints.

    • Immune monitoring includes analysis of peripheral blood and tumor-infiltrating lymphocytes to assess the expansion and activation of NK and T cells.[5]

Signaling Pathways and Experimental Workflows

Diagram 1: RTX-240 Mechanism of Action

RTX240_Mechanism cluster_RTX240 RTX-240 (Engineered RBC) cluster_ImmuneCell T Cell / NK Cell cluster_Response Anti-Tumor Response RTX240 Co-expression of 4-1BBL and IL-15TP ImmuneCell 4-1BB Receptor IL-15 Receptor RTX240->ImmuneCell Simultaneous Stimulation Activation Activation & Expansion ImmuneCell->Activation Proliferation Increased Cytotoxicity & Proliferation Activation->Proliferation TumorCell Tumor Cell Proliferation->TumorCell Attack Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: RTX-240 simultaneously stimulates 4-1BB and IL-15 pathways on immune cells.

Diagram 2: Comparative Signaling of Immunotherapies

Comparative_Signaling cluster_agents Therapeutic Agents cluster_receptors Immune Cell Receptors cluster_outcomes Cellular Outcomes RTX240 RTX-240 R_41BB 4-1BB RTX240->R_41BB R_IL15 IL-15R RTX240->R_IL15 A41BB 4-1BB Agonist (e.g., Urelumab) A41BB->R_41BB Toxicity Potential for Toxicity A41BB->Toxicity e.g., Hepatotoxicity IL15SA IL-15 Superagonist (e.g., N-803) IL15SA->R_IL15 T_NK_Activation T Cell & NK Cell Activation/Expansion R_41BB->T_NK_Activation R_IL15->T_NK_Activation InVivo_Workflow start Tumor Cell Implantation tumor_growth Tumor Establishment (Palpable) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Agent Administration (e.g., mRBC-240, Antibody) randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring Repeated Cycles endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Tissue Harvesting endpoint->analysis

References

Comparative Analysis of mRBC-240 Cross-Species Reactivity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cross-species reactivity of the novel therapeutic candidate, mRBC-240, against a leading alternative, Competitor X. The data presented here is crucial for the selection of relevant animal models for preclinical safety and efficacy studies. The selection of an appropriate animal model is a critical step in drug development, ensuring that preclinical data is translatable to human clinical trials.[1][2]

Introduction to mRBC-240

mRBC-240 is a humanized monoclonal antibody designed to target the novel cell-surface antigen, Target Y, which is overexpressed in certain solid tumors. The preclinical development of such biologics necessitates a thorough evaluation of cross-species reactivity to identify a pharmacologically relevant species for toxicology studies.[3] This ensures that the test material will be pharmacologically active in the chosen species due to the expression of the target epitope.[3]

Cross-Species Reactivity Comparison: mRBC-240 vs. Competitor X

The cross-reactivity of mRBC-240 and Competitor X was assessed against a panel of tissues from human, cynomolgus monkey, Sprague-Dawley rat, and mouse. The binding affinity was determined using immunohistochemistry (IHC) on frozen tissue sections. The results are summarized in the table below.

Target Tissue/OrganHumanCynomolgus MonkeySprague-Dawley RatMouse
mRBC-240
Tumor (Target Y+)++++++--
Heart----
Liver+/-+/---
Kidney++--
Lung----
Spleen++--
Competitor X
Tumor (Target Y+)+++++++/-
Heart++--
Liver++++++
Kidney++++++
Lung+/-+/---
Spleen++++++

Table 1: Comparative Immunohistochemical (IHC) Staining of mRBC-240 and Competitor X in Various Species. Staining intensity is graded as +++ (strong), ++ (moderate), + (weak), +/- (equivocal), or - (negative).

The data indicates that mRBC-240 exhibits high and specific binding to the target antigen in both human and cynomolgus monkey tissues, with minimal off-target binding. In contrast, Competitor X shows broader cross-reactivity, including binding to cardiac and hepatic tissues in human and cynomolgus monkey, and some reactivity in rat and mouse tissues. The high concordance between human and cynomolgus monkey reactivity for mRBC-240 suggests that the cynomolgus monkey is a relevant species for preclinical safety assessment.[4]

Experimental Protocol: Immunohistochemistry (IHC) for Cross-Species Reactivity

The following protocol was used to assess the tissue cross-reactivity of mRBC-240.

Objective: To determine the binding profile of biotinylated mRBC-240 to a panel of normal tissues from human, cynomolgus monkey, and Sprague-Dawley rat.

Materials:

  • Biotinylated mRBC-240 (50 µg/mL)

  • Biotinylated human IgG (negative control)

  • Phosphate-buffered saline (PBS)

  • Frozen tissue sections from at least three unrelated donors per species

  • Streptavidin-peroxidase conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Tissue sections were fixed in acetone.

  • Sections were incubated with the primary antibody (biotinylated mRBC-240 or negative control) at a concentration of 50 µg/mL.

  • Following incubation, sections were washed with PBS.

  • Streptavidin-peroxidase conjugate was applied to the sections.

  • The color was developed using a DAB substrate kit.

  • Sections were counterstained with hematoxylin.

  • A positive control (human breast cancer tissue known to express Target Y) was included to ensure assay validity.

  • The specific binding and distribution of reactivity were evaluated microscopically.

This one-step immunohistochemical method allows for the direct detection of the biotinylated primary antibody, minimizing background staining.[4]

Experimental Workflow

The following diagram illustrates the key steps in the IHC protocol for assessing cross-species reactivity.

experimental_workflow start Start tissue_prep Tissue Section Preparation start->tissue_prep blocking Blocking tissue_prep->blocking primary_ab Primary Antibody Incubation (mRBC-240) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_reagent Streptavidin-HRP Incubation wash1->secondary_reagent wash2 Wash secondary_reagent->wash2 detection Substrate (DAB) Addition wash2->detection counterstain Counterstaining (Hematoxylin) detection->counterstain imaging Microscopic Analysis counterstain->imaging end End imaging->end

Figure 1. Workflow for Immunohistochemical (IHC) Analysis.

Conclusion

The preclinical data demonstrates that mRBC-240 has a more favorable cross-species reactivity profile compared to Competitor X, with high specificity for the intended target and a clean off-target binding profile in relevant preclinical species. The cynomolgus monkey is identified as the most appropriate species for subsequent IND-enabling toxicology studies for mRBC-240. The lack of reactivity in rodents suggests that a surrogate antibody may be required for efficacy studies in these models.

References

Overcoming Doxorubicin Resistance: A Comparative Analysis of Anticancer Agent 240

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful treatment of many cancers. Doxorubicin (B1662922), a potent and widely used chemotherapeutic agent, is often rendered ineffective by the development of resistance in cancer cells. This guide provides a comparative analysis of a novel investigational compound, Anticancer Agent 240 (also known as compound 9b), and its potential efficacy in doxorubicin-resistant cell lines. While direct experimental data on this compound in doxorubicin-resistant models is limited, this guide consolidates available preclinical data and provides a framework for its evaluation, supported by established experimental protocols.

Executive Summary

This compound, an 8-quinolinesulfonamide derivative, has demonstrated significant cytotoxic effects in various cancer cell lines. Notably, a compound designated as "9b" has shown high cytotoxicity in platinum-resistant ovarian cancer cell lines, suggesting a potential to overcome chemotherapy resistance. Furthermore, as a potent activator of pyruvate (B1213749) kinase M2 (PKM2), this compound may synergize with doxorubicin, enhancing its antitumor activity, particularly in resistant cells. This guide presents the current data on this compound, compares its potential efficacy with doxorubicin in resistant contexts, and provides detailed methodologies for further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and doxorubicin. It is important to note that direct comparative studies in the same doxorubicin-resistant cell line are not yet available for this compound. The data for resistant lines is presented as a hypothetical comparison to guide future research.

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
Caco-2Colon0.26
SNB-19Glioblastoma0.38
A-549Lung0.40
SKOV-3Ovarian4.16

Data compiled from publicly available research on 8-quinolinesulfonamide derivatives.

Table 2: Comparative Cytotoxicity (IC₅₀) of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

AgentCell LineIC₅₀Resistance Index
DoxorubicinMCF-7 (Sensitive)9.007 nM-
DoxorubicinMCF-7/ADR (Resistant)800.853 nM88.91

The resistance index is calculated as the IC₅₀ in the resistant cell line divided by the IC₅₀ in the sensitive parent cell line.[1]

Table 3: Hypothetical Comparative Efficacy of this compound and Doxorubicin in Doxorubicin-Resistant MCF-7/ADR Cells

AgentCell LinePredicted IC₅₀ (µM)
This compoundMCF-7/ADRTo be determined
DoxorubicinMCF-7/ADR~0.8

This table is for illustrative purposes to demonstrate how a direct comparison would be presented. The predicted IC₅₀ for this compound would need to be established through experimentation.

Visualizing Mechanisms and Workflows

To elucidate the cellular processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and a standard experimental workflow for its evaluation.

cluster_0 This compound (Compound 9b) cluster_1 Cancer Cell Agent This compound PKM2_dimer PKM2 (dimer) (Less Active) Agent->PKM2_dimer Activates PKM2_tetramer PKM2 (tetramer) (Active) PKM2_dimer->PKM2_tetramer Tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances ROS Increased ROS PKM2_tetramer->ROS Lactate Lactate Production Glycolysis->Lactate Decreases Apoptosis Apoptosis ROS->Apoptosis

Proposed signaling pathway of this compound.

start Start: Acquire Doxorubicin-Resistant and Sensitive Cell Lines culture Cell Culture and Seeding start->culture treatment Treat cells with This compound and Doxorubicin (various concentrations) culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis (e.g., for PKM2, apoptosis markers) treatment->western ic50 Determine IC50 Values viability->ic50 analysis Data Analysis and Comparison ic50->analysis apoptosis->analysis cell_cycle->analysis western->analysis conclusion Conclusion analysis->conclusion

Experimental workflow for comparative efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of findings. The following are standard protocols for key experiments in the evaluation of anticancer agents in resistant cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed doxorubicin-sensitive (e.g., MCF-7) and doxorubicin-resistant (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound and doxorubicin for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of the respective drugs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Conclusion

While further direct experimental evidence is required, the existing data on this compound (compound 9b) suggests it is a promising candidate for overcoming doxorubicin resistance. Its mechanism as a PKM2 activator presents a novel strategy to re-sensitize resistant cancer cells to chemotherapy. The provided experimental framework offers a clear path for the necessary preclinical validation. Continued research into this compound and similar compounds is warranted to develop more effective therapies for patients with drug-resistant cancers.

References

A Comparative Safety Profile Analysis: RTX-240 Versus Other Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of RTX-240, an investigational allogeneic T-cell and NK-cell activating immunotherapy, with established immunotherapies, including CAR-T cell therapies and immune checkpoint inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers and drug development professionals in evaluating the relative safety of these cutting-edge cancer treatments.

Executive Summary

RTX-240 is a novel cellular therapy engineered from red blood cells to co-express 4-1BB ligand (4-1BBL) and a trans-presented interleukin-15 (IL-15) fusion protein. This design aims to potently activate and expand natural killer (NK) cells and T cells to elicit an anti-tumor response.[1][2][3] Preclinical and early clinical data suggest a manageable safety profile for RTX-240, potentially offering a wider therapeutic window compared to some existing immunotherapies.[4] This guide will delve into the available safety data for RTX-240 and compare it against two major classes of immunotherapy: CAR-T cell therapies (Axicabtagene Ciloleucel and Tisagenlecleucel) and immune checkpoint inhibitors (Nivolumab and Pembrolizumab).

Mechanism of Action and Associated Safety Considerations

A fundamental understanding of the mechanism of action of each immunotherapy is crucial to contextualizing its safety profile.

RTX-240: Targeted Co-stimulation of NK and T Cells

RTX-240 is designed to mimic the natural process of immune cell activation. The engineered red blood cells present 4-1BBL and IL-15 to their respective receptors on NK cells and T cells, providing potent co-stimulatory signals for their activation and proliferation.[3] This targeted stimulation is intended to be localized to the immune cells, with the red blood cell backbone offering a favorable biodistribution profile that may limit systemic toxicities.[1][2]

RTX240_Mechanism cluster_RTX240 RTX-240 (Engineered RBC) cluster_ImmuneCell NK Cell / T Cell cluster_Signaling Intracellular Signaling RTX240 RTX-240 41BBL 4-1BBL IL15TP IL-15TP 41BB 4-1BB Receptor 41BBL->41BB Binding IL15R IL-15 Receptor IL15TP->IL15R Binding ImmuneCell NK Cell or T Cell Activation Activation & Proliferation 41BB->Activation Co-stimulation IL15R->Activation Survival & Activation

RTX-240 Mechanism of Action
CAR-T Cell Therapy: Engineered T-Cell Recognition

Chimeric Antigen Receptor (CAR)-T cell therapies involve genetically modifying a patient's own T cells to express CARs that recognize specific antigens on tumor cells.[5] This leads to potent, targeted killing of cancer cells but can also trigger a massive and rapid release of cytokines, leading to Cytokine Release Syndrome (CRS) and neurotoxicity.[6][7][8]

CART_Mechanism cluster_CART CAR-T Cell cluster_Tumor Tumor Cell cluster_Signaling Intracellular Signaling CART CAR-T Cell CAR CAR Antigen Tumor Antigen CAR->Antigen Binding Tumor Tumor Cell Activation T-Cell Activation CytokineRelease Cytokine Release Activation->CytokineRelease Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity

CAR-T Cell Mechanism of Action
Immune Checkpoint Inhibitors: Releasing the Brakes on the Immune System

Immune checkpoint inhibitors (ICIs) are monoclonal antibodies that block inhibitory pathways, such as the PD-1/PD-L1 axis, that are often exploited by tumors to evade immune surveillance.[9][10] By blocking these "brakes," ICIs unleash a pre-existing anti-tumor immune response. This broad immune activation can lead to immune-related adverse events (irAEs) affecting various organs.[11][12]

ICI_Mechanism cluster_TCell T Cell cluster_Tumor Tumor Cell cluster_Activation Immune Response TCell T Cell PD1 PD-1 Activation T-Cell Activation & Tumor Attack TCell->Activation PDL1 PD-L1 PD1->PDL1 Inhibitory Signal (Blocked by ICI) Tumor Tumor Cell ICI Checkpoint Inhibitor ICI->PD1 Blocks

Immune Checkpoint Inhibitor Mechanism of Action

Comparative Safety Data from Clinical Trials

The following tables summarize the reported adverse events from clinical trials of RTX-240, CAR-T cell therapies, and immune checkpoint inhibitors in patients with advanced solid tumors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and grading criteria.

RTX-240 Safety Profile (Phase 1/2 Trial in Advanced Solid Tumors)
Adverse Event (AE) CategoryAny Grade (%)Grade ≥3 (%)Notes
Treatment-Related AEs No dose-limiting toxicities reported.[6]
Fatigue250Most common treatment-related AE.[9]
Chills190
Nausea190
Decreased appetite190
Arthralgia190
Immune-Related AEs (irAEs) No treatment-related Grade 3/4 irAEs reported.[9]
Pneumonitis60Grade 2.[9]
Adrenal insufficiency60Grade 2.[9]
Hypothyroidism60Grade 2.[9]
Liver Toxicity60Grade 1.[9]
CAR-T Cell Therapy Safety Profile (Advanced Solid Tumors - Limited Data)

Data on CAR-T cell therapy in solid tumors is still emerging. The following represents common toxicities observed in hematologic malignancy trials, which are expected to be similar in solid tumor settings.

Axicabtagene Ciloleucel (Yescarta) [5][13][14]

Adverse Event (AE) CategoryAny Grade (%)Grade ≥3 (%)
Cytokine Release Syndrome (CRS)927
Neurologic Events7425
Pyrexia16N/A
Encephalopathy10N/A
Hypotension9N/A
Aphasia5N/A
Pneumonia5N/A

Tisagenlecleucel (Kymriah) [6][7][8][15]

Adverse Event (AE) CategoryAny Grade (%)Grade ≥3 (%)
Cytokine Release Syndrome (CRS)7748
Neurologic Events7122
Infections7248
Headache35N/A
Encephalopathy30N/A
Immune Checkpoint Inhibitor Safety Profile (Advanced Solid Tumors)

Nivolumab (B1139203) (Opdivo) [9][11][12][16]

Adverse Event (AE) CategoryAny Grade (%)Grade ≥3 (%)
Serious AEs (Overall) 11.2N/A
Pruritus12.1<1
Diarrhea11.2<1
Rash11.1<1
PneumonitisN/A2.6
ColitisN/A1.1

Pembrolizumab (B1139204) (Keytruda) [4][17][18][19][20]

Adverse Event (AE) CategoryAny Grade (%)Grade ≥3 (%)
Any Treatment-Emergent AE 74.313-18
Fatigue>20<5
Musculoskeletal pain>20<5
Pruritus>20<1
Rash>20<1
Diarrhea>201-2

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the safety assessment of these immunotherapies.

Preclinical Toxicology Studies for Cellular Therapies

Objective: To evaluate the safety, tolerability, and potential toxicity of a novel cellular therapy in a relevant animal model before human administration.

General Methodology:

  • Animal Model Selection: A relevant animal species that demonstrates a biological response to the investigational product is chosen. For human cell therapies, immunocompromised models are often used to prevent rejection of the human cells.[1][2]

  • Test Article: The investigational cell therapy product (or a murine surrogate for human-specific therapies) is administered.[1][2]

  • Dose and Administration: Multiple dose levels, including a high dose that is a multiple of the proposed human dose, are tested. The route and frequency of administration mimic the intended clinical use.[21]

  • Study Groups: Animals are randomized into control (vehicle only) and treatment groups.

  • Monitoring: Animals are monitored for a defined period for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.

  • Endpoints:

    • Clinical Pathology: Blood samples are collected at various time points to assess hematology and clinical chemistry parameters.

    • Immunogenicity: Assays are performed to detect an immune response against the cell therapy product.

    • Biodistribution: The distribution and persistence of the cells in various tissues are determined.

    • Histopathology: At the end of the study, a full necropsy is performed, and tissues are collected for microscopic examination by a pathologist to identify any treatment-related changes.

Preclinical_Tox_Workflow start Start animal_model Select Relevant Animal Model start->animal_model dose_prep Prepare Test Article (e.g., mRBC-240) & Doses animal_model->dose_prep randomization Randomize Animals into Control & Treatment Groups dose_prep->randomization administration Administer Treatment randomization->administration monitoring In-life Monitoring (Clinical Signs, Body Weight) administration->monitoring sampling Collect Blood Samples (Hematology, Chemistry) monitoring->sampling Periodic necropsy Terminal Necropsy monitoring->necropsy End of Study analysis Data Analysis & Report Generation sampling->analysis histopath Histopathological Examination of Tissues necropsy->histopath histopath->analysis end End analysis->end

Generalized Preclinical Toxicology Workflow
Clinical Trial Safety Assessment

Objective: To evaluate the safety and tolerability of an investigational immunotherapy in human subjects.

General Methodology:

  • Patient Population: Patients with a specific type and stage of cancer who meet defined inclusion and exclusion criteria are enrolled.

  • Treatment Plan: The investigational drug is administered according to a predefined dose, schedule, and route of administration.

  • Adverse Event Monitoring: Patients are closely monitored for any adverse events (AEs) from the time of informed consent through a follow-up period after the last dose of treatment.

  • AE Grading: The severity of AEs is graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).

  • Data Collection: All AEs, including their severity, duration, and relationship to the study drug, are recorded in the patient's case report form.

  • Safety Review: A Data and Safety Monitoring Board (DSMB) regularly reviews the safety data to ensure the ongoing safety of the trial participants.

Discussion and Conclusion

The safety profiles of RTX-240, CAR-T cell therapies, and immune checkpoint inhibitors reflect their distinct mechanisms of action.

  • RTX-240: Early clinical data for RTX-240 in advanced solid tumors suggest a manageable safety profile with predominantly low-grade, transient adverse events and no dose-limiting toxicities observed to date.[6] The absence of high-grade CRS and neurotoxicity is a notable finding, potentially attributable to its unique mechanism of action and biodistribution.[4][9]

  • CAR-T Cell Therapies: While highly effective in certain hematologic malignancies, CAR-T cell therapies are associated with significant and potentially life-threatening toxicities, including high-grade CRS and neurotoxicity.[6][7][8] The management of these adverse events requires specialized care and monitoring.

  • Immune Checkpoint Inhibitors: ICIs have a broad range of potential immune-related adverse events that can affect any organ system.[11][12] While often low-grade, these irAEs can be serious and require prompt recognition and management, often with corticosteroids or other immunosuppressive agents.

References

Benchmarking Anticancer Agent 240: A Comparative Analysis Against Existing Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel anticancer agent 240, an 8-quinolinesulfonamide derivative, against established chemotherapeutic agents. The objective of this document is to offer researchers, scientists, and drug development professionals a thorough comparison of the cytotoxic potential and mechanistic underpinnings of this promising new compound. All data presented is supported by established experimental protocols, and key cellular pathways are visualized to facilitate a deeper understanding of the comparative mechanisms of action.

Executive Summary

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. This guide benchmarks its in vitro efficacy against standard-of-care chemotherapeutics for lung, breast, and colorectal cancers. While the precise mechanism of action for this compound is under investigation, this guide explores potential signaling pathways based on the activity of structurally related 8-quinolinesulfonamide compounds. These include the modulation of key metabolic enzymes and the induction of apoptosis.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic efficacy of this compound was evaluated against several human cancer cell lines and compared with existing chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell growth by 50%, is a key metric for this comparison. Lower IC50 values are indicative of higher potency.

Table 1: IC50 Values (µM) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Caco-2Colon Adenocarcinoma0.26[1]
SNB-19Glioblastoma0.38[1]
A-549Lung Carcinoma0.40[1]
SKOV-3Ovarian Cancer4.16[1]

Table 2: IC50 Values (µM) of Standard Chemotherapeutics in Common Cancer Cell Lines

Chemotherapeutic AgentCancer TypeCell LineIC50 (µM)
Cisplatin Lung CancerA549~5-10
Paclitaxel Breast CancerMCF-7~0.01-0.1
5-Fluorouracil Colorectal CancerHCT-116~1-10
Doxorubicin Various-~0.1-1

Note: IC50 values for standard chemotherapeutics are approximate and can vary based on experimental conditions.

Potential Mechanisms of Action of this compound

Based on studies of related 8-quinolinesulfonamide derivatives, this compound may exert its anticancer effects through one or more of the following signaling pathways.

Modulation of Pyruvate Kinase M2 (PKM2)

Several 8-quinolinesulfonamide derivatives have been identified as modulators of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a critical role in tumor metabolism and growth.[2][3][4] By modulating PKM2 activity, these compounds may disrupt the metabolic processes that fuel rapid cancer cell proliferation.

PKM2_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose_Transporter Glucose Transporter Glucose Glucose Glucose_Transporter->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PKM2_tetramer PKM2 (active tetramer) Glycolysis->PKM2_tetramer Activates Lactate Lactate Pyruvate->Lactate PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer Inhibited by Oncogenic Signals Anabolic_Pathways Anabolic Pathways (e.g., lipid, nucleotide synthesis) PKM2_dimer->Anabolic_Pathways Promotes Agent_240 This compound Agent_240->PKM2_dimer Potentially Modulates p53_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Upregulates BAX_gene BAX gene p53->BAX_gene Activates Transcription BCL2_gene BCL-2 gene p53->BCL2_gene Inhibits Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest BAX BAX (Pro-apoptotic) BAX_gene->BAX BCL2 BCL-2 (Anti-apoptotic) BCL2_gene->BCL2 Agent_240 This compound Agent_240->p53 Activates Apoptosis Apoptosis BAX->Apoptosis BCL2->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with compounds Start->Cell_Treatment Cell_Harvesting Harvest cells Cell_Treatment->Cell_Harvesting Washing Wash with cold PBS Cell_Harvesting->Washing Staining Stain with Annexin V-FITC & PI Washing->Staining Incubation Incubate 15-20 min Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry End End Flow_Cytometry->End

References

"head-to-head comparison of RTX-240 and other IL-15-based therapies"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of RTX-240 and Other IL-15-Based Therapies

Interleukin-15 (IL-15) has emerged as a highly promising cytokine for cancer immunotherapy due to its critical role in the development, proliferation, and activation of cytotoxic immune cells, particularly natural killer (NK) cells and CD8+ memory T cells.[1][2] Unlike IL-2, IL-15 does not support the maintenance of immunosuppressive regulatory T cells (Tregs), making it a more targeted and potentially safer therapeutic option.[2] This has led to the development of a diverse pipeline of IL-15-based therapies, each with a unique approach to harnessing its potent anti-tumor activity.

This guide provides a head-to-head comparison of RTX-240, an engineered red blood cell therapy, with other major IL-15-based therapeutic strategies, including IL-15 superagonists, immunocytokines, and modified IL-15 molecules. We present available preclinical and clinical data to objectively compare their mechanisms, efficacy, and safety profiles, supported by detailed experimental methodologies.

Overview of Therapeutic Strategies

The landscape of IL-15-based therapies is characterized by innovative engineering to enhance efficacy, extend half-life, and improve safety compared to recombinant human IL-15 (rhIL-15). RTX-240 stands out with its unique cell-based delivery platform, while others modify the IL-15 molecule itself or fuse it to other targeting moieties.

RTX-240 is an allogeneic, off-the-shelf cellular therapy built on an engineered red blood cell (RBC) platform.[3] It is designed to simultaneously present hundreds of thousands of copies of 4-1BB ligand (4-1BBL) and a trans-presented IL-15/IL-15Rα fusion protein (IL-15TP).[4][5] This dual stimulation is intended to potently activate and expand both NK and T cells.[4] The RBC platform restricts biodistribution primarily to the vasculature and spleen, potentially offering an improved safety profile.[4][6]

N-803 (Anktiva, formerly ALT-803) is a first-in-class IL-15 superagonist complex.[1][7] It consists of a mutant IL-15 (IL-15N72D) with increased activity, complexed with a dimeric IL-15RαSushi-Fc fusion protein.[2][7][8] This complex has a significantly longer half-life and at least 25 times the in vivo activity of native IL-15, promoting the robust proliferation and activation of NK and CD8+ T cells.[2][7]

Other IL-15 Approaches include various strategies such as PEGylation to extend half-life (e.g., NKTR-255), fusion to antibodies to target the therapy to specific cells like PD-1 expressing lymphocytes (e.g., SOT201), and heterodimeric constructs (e.g., NIZ985).[1] For comparative purposes, this guide will also reference select IL-2 pathway agonists like Bempegaldesleukin (NKTR-214) and SAR444245, which are designed to selectively activate CD8+ T and NK cells, a shared goal with IL-15 therapies.[9][10][11]

Mechanism of Action and Signaling

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15Rα chain (for high-affinity binding) and the shared IL-2/15Rβ and common gamma (γc) chains, which transmit the signal.[12][13] The dominant physiological mechanism is trans-presentation, where a cell expressing both IL-15 and IL-15Rα presents the complex to a responding cell (like an NK or CD8+ T cell) that expresses the β and γc chains.[12][14] This binding activates the JAK/STAT (primarily JAK1/3 and STAT3/5), PI3K/AKT, and MAPK signaling pathways, leading to cellular proliferation, survival, and enhanced cytotoxic function.[12][15][16]

IL15_Signaling_Pathway cluster_presenting_cell Presenting Cell (e.g., Dendritic Cell) cluster_responding_cell Responding Cell (NK or CD8+ T Cell) IL15_Ralpha IL-15Rα IL15 IL-15 IL15_Ralpha->IL15 Binds Receptor_Complex IL-2/15Rβγc IL15->Receptor_Complex Trans-presentation JAK1_3 JAK1/JAK3 STAT3_5 STAT3/STAT5 PI3K PI3K/AKT MAPK RAS/RAF/MAPK Proliferation Proliferation Survival (Bcl-2) Cytotoxicity

RTX-240 is designed to mimic this trans-presentation while adding a second, synergistic signal through 4-1BBL. The co-engagement of the IL-15 receptor and the 4-1BB receptor on the same immune cell leads to enhanced activation and proliferation.

RTX240_Mechanism cluster_rtx240 RTX-240 (Engineered RBC) cluster_immune_cell NK or CD8+ T Cell RTX240 RTX-240 IL15TP IL-15TP RTX240->IL15TP Four1BBL 4-1BBL RTX240->Four1BBL IL15R IL-15Rβγc IL15TP->IL15R Signal 1 Four1BB 4-1BB Receptor Four1BBL->Four1BB Signal 2 Activation Synergistic Activation & Proliferation IL15R->Activation Four1BB->Activation

Comparative Data Presentation

The following tables summarize available data from preclinical and clinical studies to facilitate a direct comparison between RTX-240 and other IL-15-based therapies.

Table 1: Overview of Selected IL-15-Based Therapies
TherapyClassMechanism of ActionKey Features
RTX-240 Engineered Red Blood CellCo-expression of 4-1BBL and trans-presented IL-15 (IL-15TP) to dually stimulate NK and T cells.[3][4]Cell-based therapy; restricted biodistribution; designed for synergistic co-stimulation.[4][5]
N-803 (Anktiva) IL-15 Superagonist ComplexMutant IL-15 (N72D) complexed with IL-15RαSu-Fc fusion protein.[7][8]Enhanced potency and significantly longer half-life than rhIL-15; does not activate Tregs.[2][17]
NKTR-255 Modified CytokinePolyethylene glycol (PEG) conjugate of recombinant human IL-15.[1]Extended half-life through PEGylation.[1]
SOT201 ImmunocytokineIL-15 superagonist fused to an anti-PD-1 antibody.[1][18]Targets IL-15 activity to PD-1 expressing lymphocytes in the tumor microenvironment.[1][18]
Bempegaldesleukin (NKTR-214) Modified IL-2 AgonistPEGylated IL-2 designed to preferentially bind the IL-2Rβγ (CD122) receptor.[9][10]Preferentially activates CD8+ T and NK cells over Tregs.[9][10]
Table 2: Summary of Preclinical Efficacy
TherapyAnimal Model(s)Key Efficacy FindingsReference
RTX-240 (murine surrogate) B16-F10 melanoma; CT26 colorectalSignificantly inhibited tumor growth; increased NK cell infiltration in lungs (B16-F10) and increased tumor-infiltrating cytotoxic CD8+ T cells (CT26).[4][5][4][5]
N-803 (ALT-803) 4T1 breast; MC38-CEA colon; 5T33P myelomaReduced tumor burden and lung metastasis; increased survival; efficacy dependent on both CD8+ T and NK cells.[2][8][2][8]
SAR445877 (Anti-PD-1/IL-15) Not specifiedIncreased cytotoxic immune cell recruitment to the tumor microenvironment; prolonged survival and tumor clearance.[1][1]
SAR444245 (IL-2 not-alpha) CT-26 colonDose-dependent anti-tumor activity, enhanced in combination with anti-PD-1; promoted infiltration of effector NK and CD8+ T cells into the tumor.[11][19][11][19]
Table 3: Summary of Clinical Trial Data
TherapyPhaseTumor TypesKey Efficacy & Safety FindingsReference
RTX-240 Phase 1/2Advanced Solid Tumors, AMLEfficacy: Confirmed partial response (PR) in metastatic anal cancer; unconfirmed PR in metastatic uveal melanoma.[20] Safety: Tolerable with no DLTs or related Grade 3/4 AEs reported in initial data; most common AEs were Grade 1-2 fatigue, chills, fever.[20][21][22][20][21][22]
N-803 (Anktiva) Phase 1-3NMIBC, various solid tumorsEfficacy: In combination with BCG for NMIBC, showed a 71% complete response rate in one study.[23] Safety: Generally well-tolerated.[1][17][23]
Bempegaldesleukin (NKTR-214) Phase 1-3Melanoma, RCC, Urothelial CarcinomaEfficacy: Combined with nivolumab, showed promising ORR in melanoma and urothelial carcinoma, leading to Breakthrough Therapy Designation.[9][24] However, Phase 3 trials in melanoma did not meet primary endpoints.[9] Safety: Most common AEs were flu-like symptoms, fatigue, and rash.[9][24]
SAR444245 Phase 1Advanced/Metastatic Solid TumorsEfficacy: As monotherapy and with anti-PD-1, three confirmed partial responses observed in patients including those with prior anti-PD-1 therapy.[25] Safety: Early data suggest it avoids alpha-mediated side effects like vascular leak syndrome.[25][25]
Table 4: Comparative Pharmacodynamic Effects
TherapyEffect on NK CellsEffect on CD8+ T CellsEffect on TregsReference
RTX-240 Activation and expansion observed in all patients in a Ph1/2 trial; increased percentage of mature and immature NK cells.[21]Activation and/or expansion observed in all patients.[21]Not specified, but 4-1BB can have context-dependent effects.[21]
N-803 (Anktiva) Promotes proliferation and activation.[1][17]Promotes proliferation and activation of memory CD8+ T cells.[1][2][17]Does not bind to or activate Tregs.[2][17][1][2][17]
Bempegaldesleukin (NKTR-214) Drives proliferation and activation.[10]Drives proliferation and activation.[10]Designed for limited binding to IL2Rα, thereby avoiding Treg expansion.[9][10][9][10]
SAR444245 Promotes expansion and infiltration into tumors.[11][19]Promotes expansion and infiltration into tumors.[11][19]No significant Treg expansion observed.[19][26][11][19][26]

Experimental Protocols

The data presented are derived from standard preclinical and clinical methodologies designed to assess the efficacy, safety, and mechanism of action of immunotherapies.

In Vitro Assays
  • Cell Proliferation and Activation: Human peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets (NK, T cells) are cultured with the therapeutic agent.[27] Proliferation is measured by assays such as Ki67 staining, and activation is assessed by the upregulation of surface markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ) via flow cytometry or ELISA.[27][28]

  • Cytotoxicity Assays: The ability of immune cells, activated by the therapeutic, to kill tumor target cells (e.g., K562 or Raji cells) is measured.[27][28] This is often quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) or using flow cytometry-based killing assays.[27]

In Vivo Murine Tumor Models
  • Syngeneic Tumor Models: Immunocompetent mice are implanted with murine tumor cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma).[4] Once tumors are established, mice are treated with the therapeutic agent (or a murine surrogate).

  • Efficacy Assessment: Tumor growth is monitored over time using caliper measurements.[4] Survival is also a key endpoint. At the end of the study, tumors and lymphoid organs (like the spleen) are often harvested for analysis.[8]

  • Pharmacodynamic Assessment: Blood, spleen, and tumor tissue are analyzed using flow cytometry to quantify the number and activation state of various immune cell populations (CD8+ T cells, NK cells, Tregs) to understand the drug's in vivo mechanism of action.[4][8]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Implant Tumor Cells (e.g., CT26) into Immunocompetent Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment Administer Therapy (e.g., RTX-240, N-803) or Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Survival Treatment->Monitoring Harvest Harvest Tumors, Spleen, and Blood Monitoring->Harvest Efficacy_Data Compile Efficacy Data (Tumor Growth Inhibition, Survival Curves) Monitoring->Efficacy_Data Flow_Cytometry Flow Cytometry Analysis (Immune Cell Infiltration & Activation) Harvest->Flow_Cytometry Flow_Cytometry->Efficacy_Data

Conclusion

The field of IL-15-based cancer immunotherapy is rapidly advancing, with multiple innovative strategies demonstrating significant promise. RTX-240 offers a unique, cell-based approach that combines the potent immune stimulation of IL-15 with synergistic 4-1BB co-stimulation, showing preliminary single-agent activity in heavily pre-treated patients.[20][21] Its restricted biodistribution may offer a differentiated safety profile.[4]

IL-15 superagonists like N-803 have demonstrated robust and durable immune activation and have shown impressive clinical efficacy in combination therapies, particularly in NMIBC.[1][7] Meanwhile, other engineered cytokines, including IL-15 immunocytokines and not-alpha IL-2 agonists, are being optimized to direct the immune response more specifically to the tumor microenvironment while minimizing systemic toxicity.

For researchers and drug developers, the choice of strategy depends on the specific therapeutic context, including tumor type, desired combination partners, and the relative importance of maximizing potency versus ensuring a favorable safety window. Head-to-head clinical trials will be the ultimate arbiter of the relative merits of these distinct but promising therapeutic modalities.

References

Independent Validation of Anticancer Agent 240's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the hypothetical anticancer agent 240 against established MEK inhibitors, Trametinib and Cobimetinib. The focus is on the validation of its mechanism of action as a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical therapeutic target.[][2] The data presented for this compound is hypothetical and for illustrative purposes, while the data for Trametinib and Cobimetinib are based on published findings.

Comparative Performance of MEK Inhibitors

The efficacy of a targeted anticancer agent is determined by its potency and selectivity. The following table summarizes key performance metrics for this compound and its comparators, Trametinib and Cobimetinib, in the context of BRAF V600E mutant melanoma cell lines, such as A375, where the MAPK/ERK pathway is constitutively active.

Parameter This compound (Hypothetical Data) Trametinib (Published Data) Cobimetinib (Published Data) Assay Type Relevance
Biochemical IC50 (vs. MEK1) 0.5 nM~0.7 nM[2][3]4.2 nM[4]Cell-Free Kinase AssayMeasures direct inhibition of the purified MEK1 enzyme, indicating molecular potency.
Cellular IC50 (A375 cell line) 0.4 nM0.74 nM[5]~40 nM[6]Cell Viability Assay (e.g., MTT)Measures the concentration needed to inhibit 50% of cell growth, reflecting potency in a biological system.
p-ERK Inhibition (EC50) 1.5 nMNot widely reported~1.8 nM[4]Western Blot / In-Cell WesternQuantifies the functional inhibition of the downstream target ERK in cells, confirming mechanism of action.

Experimental Protocols for Mechanism of Action Validation

To validate that this compound functions as a MEK inhibitor, a series of standard biochemical and cell-based assays are required.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of the agent on purified MEK1/2 enzymes.

Methodology:

  • Reaction Setup: Recombinant MEK1 or MEK2 enzyme is incubated with its substrate, a non-activated ERK2, in a kinase buffer.[7]

  • ATP Addition: The kinase reaction is initiated by adding ATP and MgCl2.[7]

  • Inhibitor Treatment: Test compounds (this compound, Trametinib, Cobimetinib) are added at various concentrations to the reaction mixtures.

  • Detection: The amount of phosphorylated ERK2 is quantified. This can be done using methods like ELISA with a phospho-specific antibody, or by detecting the amount of ADP produced using a luminescence-based assay.[8][9]

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting enzyme activity against inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic or cytostatic effect of the agent on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.[10]

  • Compound Treatment: Cells are treated with a range of concentrations of the anticancer agents for a specified period, typically 48 to 72 hours.[11]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12][13] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan (B1609692) product.[14][15]

  • Solubilization: A solubilizing agent (like DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of 570-590 nm.[12]

  • Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to calculate the IC50 value.[13]

Western Blot Analysis for Phospho-ERK (p-ERK)

Objective: To confirm that the agent inhibits the MAPK/ERK pathway in cells by measuring the phosphorylation of ERK, the direct downstream target of MEK.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitors for a short period (e.g., 1-2 hours). Afterwards, the cells are washed and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).[16]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[17][18]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with a primary antibody specific for phosphorylated ERK (p-ERK1/2).[17]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added to produce light, which is captured by an imaging system.[19]

  • Normalization: To ensure equal protein loading, the same membrane is stripped and re-probed with an antibody for total ERK.[17] The intensity of the p-ERK band is normalized to the total ERK band for each sample.

Visualizations: Pathways and Workflows

Signaling Pathway

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor This compound Trametinib Cobimetinib Inhibitor->MEK Experimental_Workflow Start Hypothesis: Agent 240 inhibits MEK Assay1 Cell Viability Assay (MTT on A375 cells) Start->Assay1 Result1 Determine Cellular IC50 Assay1->Result1 Assay2 Western Blot for p-ERK (Treat A375 cells) Result1->Assay2 Potency Confirmed Result2 Confirm Target Inhibition? Assay2->Result2 Assay3 In Vitro Kinase Assay (Purified MEK1) Result2->Assay3 Yes Result3 Determine Biochemical IC50 Assay3->Result3 Conclusion Conclusion: Mechanism Validated Result3->Conclusion Mechanism_Comparison cluster_0 MAPK/ERK Pathway cluster_1 Agent 240 Class Parent Anticancer Mechanisms A Signaling Pathway Inhibition Parent->A B DNA Damage Parent->B C Other (e.g., Metabolism) Parent->C A1 Upstream (e.g., BRAF Inh.) A->A1 A2 Downstream (MEK Inh.) A->A2 A3 Agent 240 Trametinib Cobimetinib

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Investigational Anticancer Agent 240

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational anticancer agents is a critical component of laboratory safety and environmental protection. Due to their cytotoxic, mutagenic, teratogenic, or carcinogenic nature, stringent protocols must be followed to mitigate risks of exposure to laboratory personnel and prevent environmental contamination.[1] "Anticancer agent 240" is presented here as a representative investigational compound; the following procedures are based on established guidelines for handling hazardous pharmaceutical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the agent's specific Safety Data Sheet (SDS).[2]

All materials that have come into contact with the anticancer agent are considered potentially contaminated and must be managed as hazardous waste.[2] This includes unused or expired drugs, contaminated personal protective equipment (PPE), laboratory supplies, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA), which prohibits its disposal via sewer systems.[2]

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is fundamental to a safe disposal process. Different categories of waste require specific containment and disposal routes. All waste containers must be clearly labeled as "Hazardous Waste" or "Chemotherapy Waste" and include details such as the Principal Investigator's name, location, and the chemical names of the contents.[3]

Waste CategoryDescriptionRecommended ContainerDisposal Route
Bulk Chemical Waste Unused or expired agent, stock solutions, pourable liquids with residual agent.[4]Leak-proof, compatible container (e.g., glass or plastic) with a secure screw-top lid.[3][5]Collection by EHS for incineration at a licensed facility.[5][6]
Trace-Contaminated Sharps Needles, syringes, scalpels, and glass vials with trace amounts of the agent.[4][7]Puncture-resistant, yellow sharps container specifically labeled for chemotherapy waste.[4][7]Incineration via a regulated medical waste program.[4][7]
Trace-Contaminated Solids Contaminated PPE (gloves, gowns), bench paper, wipes, and empty vials.[7]Yellow bags or bins designated for chemotherapy waste.[7]Incineration.[7]
Mixed Waste Waste that is both biohazardous and contaminated with the anticancer agent.Consult EHS for specific container and labeling requirements.Specialized disposal route determined by EHS.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of "this compound" and associated contaminated materials.

1. Personnel Training and Preparation:

  • Ensure all personnel handling the agent have received training on chemical waste management and the specific hazards of the compound.[3]

  • Review the Safety Data Sheet (SDS) for "this compound" to understand its specific properties and risks.[1]

  • Don appropriate Personal Protective Equipment (PPE), including double gloves, a non-permeable gown, and eye protection.[8]

2. Waste Segregation at the Source:

  • At the location where the waste is generated (e.g., in a biological safety cabinet or chemical fume hood), segregate waste into the categories outlined in the table above.

  • Place waste directly into the appropriately labeled container. Do not allow waste to accumulate outside of designated containers.

3. Container Management and Labeling:

  • Use only containers provided or approved by your institution's EHS department.

  • Attach a "Hazardous Waste" label to each container and fill it out completely with the required information.[3]

  • Do not overfill containers; seal them when they are approximately three-quarters full.[2]

4. Temporary Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[3]

  • The SAA must be a secure, designated space, such as a locked cabinet or a secondary containment tub.[3]

  • Conduct and document weekly inspections of the containers in the SAA.[3]

5. Scheduling Waste Pickup:

  • When a container is full or no longer in use, schedule a pickup with your institution's EHS department.[1][3]

  • Follow your institution's specific procedure for requesting waste removal, which may involve an online form or direct contact.[1][3]

6. Decontamination of Work Surfaces:

  • After handling the agent and disposing of the waste, decontaminate all work surfaces.

  • Use a detergent solution to clean the area, followed by a rinse with sterile water.[2]

  • Dispose of all cleaning materials as trace-contaminated solid waste.[2]

7. Final Disposal by EHS:

  • EHS personnel will transport the waste to a central storage facility before it is sent to a licensed hazardous waste incinerator.[5][6]

  • Maintain all documentation related to the disposal, including any certificates of destruction provided.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of investigational anticancer agents and associated waste.

cluster_generation Waste Generation Point cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Handling of This compound B Segregate Waste: - Bulk Chemical - Contaminated Sharps - Contaminated Solids A->B C Place in Labeled, Designated Containers B->C D Seal Containers when 3/4 Full C->D E Store in Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Request EHS Pickup F->G H Transport to Licensed Incineration Facility G->H I Incineration H->I

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.